Mordant Orange 1
Description
Properties
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPMMYYRNHJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033163 | |
| Record name | Alizarin Yellow R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS] | |
| Record name | Alizarine Yellow R | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2243-76-7 | |
| Record name | Mordant Orange 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarine Yellow R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizarin Yellow R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(p-nitrophenylazo)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARINE YELLOW R | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Mordant Orange 1: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, an azo dye also widely known by its synonym Alizarin Yellow R, is a synthetic colorant with a rich history of use in various scientific and industrial applications.[1][2] Its utility spans from a reliable pH indicator to a biological stain in histological examinations.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing actionable experimental protocols for laboratory use.
Chemical Structure and Identification
This compound is chemically known as 2-hydroxy-5-[(4-nitrophenyl)azo]benzoic acid.[3] It is characterized by the presence of an azo group (-N=N-) linking a p-nitrophenyl group to a salicylic (B10762653) acid moiety.[4][5] This structure is fundamental to its coloring properties and its function as a pH-sensitive indicator.
The compound is registered under CAS number 2243-76-7.[3] It is also identified by the Colour Index Number C.I. 14030.[4] A comprehensive list of its synonyms is provided in the table below for clear identification and cross-referencing in literature and supplier catalogs.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid[3] |
| CAS Number | 2243-76-7[3] |
| C.I. Number | 14030[4] |
| Molecular Formula | C₁₃H₉N₃O₅[3][6] |
| Synonyms | Alizarin Yellow R, 5-(p-Nitrophenylazo)salicylic acid, C.I. This compound, Alizarine Yellow P, Chrome Orange R[3] |
Physicochemical and Spectral Properties
This compound is typically supplied as an orange-brown or dark yellow powder.[7][8] It is soluble in water and ethanol, slightly soluble in acetone, and insoluble in many other organic solvents.[8] The quantitative physicochemical and spectral properties are summarized in the tables below for easy reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 287.23 g/mol | [3][4][6] |
| Melting Point | >300 °C (decomposes) | [4] |
| Boiling Point | 429.53 °C (rough estimate) | [8][9] |
| pKa | 11.2 (at 25°C) | [8] |
| Appearance | Orange-brown powder | [10] |
Spectral Properties
| Property | Value | Reference(s) |
| λmax | 385 nm | [4][8] |
| Extinction Coefficient (ε) | ≥7000 at 266-276 nm in methanol (B129727) at 0.006 g/L | [4][8] |
| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Red) | [9][10] |
Synthesis
The synthesis of this compound is a classic example of an azo coupling reaction. The manufacturing process involves the diazotization of 4-nitrobenzenamine, which is then coupled with 2-hydroxybenzoic acid (salicylic acid).[7][8]
Applications
This compound has a variety of applications, primarily leveraging its properties as a dye and a pH indicator.
-
pH Indicator : It is widely used in analytical chemistry for acid-base titrations, exhibiting a distinct color change from yellow in acidic to neutral solutions to red in alkaline solutions.[9][10]
-
Biological Stain : In histology and cytology, it is used for staining tissues and cellular components, often as a counterstain.[2][4]
-
Industrial Dyeing : It is employed in the textile and leather industries for dyeing materials such as wool, silk, and nylon.[5][7]
-
Other Uses : this compound also finds applications in the coloring of anodized aluminum, in the preparation of highly sensitive pH test papers, and as a colorant in various other materials.[10][11]
Experimental Protocols
Preparation of a 0.1% (w/v) Indicator Solution
This protocol details the preparation of a standard 0.1% solution of this compound for use as a pH indicator.
Materials:
-
This compound powder
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing balance
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer the powder to a beaker containing approximately 80 mL of deionized water.
-
Stir the solution with a glass stirring rod until the powder is fully dissolved. Gentle heating may be applied to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the flask until the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogenous.
-
Store the solution in a well-labeled, light-protected container at room temperature.
Histological Staining Protocol (as a Counterstain)
The following is a generalized protocol for the use of this compound as a counterstain in a histological procedure. This protocol may require optimization depending on the specific tissue and primary stain used.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Primary stain of choice (e.g., Hematoxylin)
-
0.1% this compound solution (prepared as above)
-
Differentiating solution (e.g., 0.5% acetic acid)
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Primary Staining : Stain the tissue sections with the desired primary stain according to a standard protocol.
-
Rinsing : Rinse the slides thoroughly in running tap water.
-
Counterstaining : Immerse the slides in the 0.1% this compound solution for 1-3 minutes. The optimal time should be determined experimentally.
-
Rinsing : Briefly rinse the slides in deionized water.
-
Differentiation : Dip the slides in the 0.5% acetic acid solution for a few seconds to remove excess stain. The degree of differentiation should be monitored microscopically.
-
Rinsing : Immediately rinse the slides in running tap water to stop the differentiation process.
-
Dehydration : Dehydrate the sections through an ascending series of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 2 minutes each).
-
Clearing : Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mounting : Mount the coverslip with a permanent mounting medium.
Safety and Toxicological Information
This compound is considered a hazardous substance.[10] It is harmful if swallowed and can cause serious eye irritation and skin irritation.[10][12] There is also a risk of sensitization by skin contact.[10] As an azo dye, there is potential for metabolic cleavage to aromatic amines, some of which may be carcinogenic.[10] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the generation of dust should be minimized.
Conclusion
This compound is a versatile azo dye with significant applications in both research and industrial settings. Its well-defined chemical structure and properties make it a reliable tool for pH indication and biological staining. By following the detailed protocols and safety guidelines presented in this guide, researchers and professionals can effectively and safely utilize this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 3. research.fit.edu [research.fit.edu]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. microbenotes.com [microbenotes.com]
- 8. carolina.com [carolina.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. webpath.med.utah.edu [webpath.med.utah.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. study.com [study.com]
Synthesis of Mordant Orange 1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis route for Mordant Orange 1, also known as Alizarine Yellow R. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines. This guide offers a thorough examination of the chemical process, including a summary of materials, a step-by-step experimental protocol, and a visual representation of the synthesis pathway.
Core Synthesis Route
The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling agent. In the case of this compound, the synthesis predominantly utilizes 4-nitroaniline (B120555) as the aromatic amine and salicylic (B10762653) acid (or its sodium salt) as the coupling component.[1][2][3][4]
The overall reaction can be summarized as the diazotization of 4-nitroaniline and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid).[3]
Quantitative Data Summary
The following table outlines the key reactants and their specifications for the synthesis of this compound.
| Reactant / Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Aromatic Amine (Diazo Component) |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acidic Medium for Diazotization |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Coupling Component |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | Alkaline Medium for Coupling |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Distilled Water
-
Salicylic Acid
-
Sodium Hydroxide
-
Ice
-
Beakers
-
Stirring Rod
-
pH indicator paper
Procedure:
Part 1: Diazotization of 4-Nitroaniline
-
In a beaker, dissolve 0.01 mol of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water (1:1 ratio).[1]
-
Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution. Maintain the temperature between 0-5°C throughout the addition.
-
Continue stirring the mixture for approximately 45 minutes at this temperature to ensure the complete formation of the diazonium salt.[1]
Part 2: Azo Coupling
-
In a separate beaker, dissolve 0.01 mole of salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate (B1505791).[1]
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold sodium salicylate solution with constant stirring.
-
The coupling reaction is carried out under alkaline conditions. Continue stirring the reaction mixture at 0-5°C for about 2 hours.[1]
Part 3: Isolation of this compound
-
After the coupling reaction is complete, neutralize the pH of the mixture to 6-7 by the appropriate addition of acid or base.[1]
-
Upon neutralization, this compound will precipitate out of the solution as an orange to red powder.[1]
-
Collect the precipitate by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The final product can be dried in an oven at a suitable temperature.
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis pathway of this compound.
References
A Technical Guide to the Spectral Properties of Mordant Orange 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known spectral properties of Mordant Orange 1 (C.I. 14030), an azo dye. Due to the limited availability of comprehensive public data, this document summarizes existing information and presents generalized, adaptable experimental protocols for determining key spectral characteristics. This guide is intended to serve as a foundational resource, highlighting current knowledge and addressing significant data gaps regarding this compound.
Chemical and Physical Properties
This compound, also known as Alizarin Yellow R, is a chemical compound frequently used as a metal colorant and a pH indicator.[1] Its fundamental properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | [2][3] |
| Synonyms | Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid | [2] |
| C.I. Name | This compound; 14030 | [4] |
| CAS Number | 2243-76-7 | [2][5][6] |
| Molecular Formula | C₁₃H₉N₃O₅ | [2][5][6] |
| Molecular Weight | 287.23 g/mol | [1][2][3] |
| Appearance | Orange-brown powder | [1][5] |
| Melting Point | >250 °C | [1][5] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone.[5][7] | [5][7] |
| pKa | 11.2 (at 25℃) | [5][7][8] |
| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Red/Violet) | [1][5][7] |
Spectral Properties
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 385 nm | Not specified | [5] |
| 389 nm | Not specified | [9] | |
| 410 nm | On ceramic tile substrate | [10] | |
| Molar Absorptivity (ε) | ≥7000 L·mol⁻¹·cm⁻¹ | At 266-276 nm in methanol (B129727) (0.006 g/L) | [5][11] |
| Emission Wavelength (λem) | Data not available | - | |
| Quantum Yield (Φ) | Data not available | - |
Experimental Protocols
The following sections provide generalized methodologies for the characterization of azo dyes, which can be adapted for a detailed investigation of this compound.
This protocol outlines the steps to determine the absorption spectrum, maximum absorption wavelength (λmax), and molar absorptivity (ε) of this compound.
Objective: To measure the absorbance of this compound across the UV-Visible range and calculate its key absorption parameters.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., water, ethanol, methanol, or a suitable buffer)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent within a volumetric flask to create a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[12]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize. Set the wavelength range for scanning, for instance, from 200 nm to 800 nm.[12]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum to zero the instrument.[12][13]
-
Sample Measurement: Empty the cuvette, rinse it with one of the diluted samples, and then fill it with the same sample. Record the absorption spectrum for each of the prepared dilutions of this compound.[12]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.[12]
-
Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus the concentration of the dilutions.[12]
-
The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where the slope equals εb (b is the path length of the cuvette, typically 1 cm).[12]
-
References
- 1. haihangchem.com [haihangchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | 2243-76-7 [chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Absorption [Alizarin Yellow R] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]
Mordant Orange 1: A Technical Guide to Solubility in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Mordant Orange 1 (C.I. 14030), an azo dye with significant applications in various scientific and industrial fields. An understanding of its solubility in different solvents is critical for its use in dyeing processes, as a pH indicator, and in the development of new analytical methods. This document collates available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.
Core Physicochemical Properties
This compound, also known as Alizarin Yellow R, is an orange-brown powder. Its chemical structure and properties are foundational to its solubility characteristics.
| Property | Value | Reference |
| CAS Number | 2243-76-7 | [1][2] |
| Molecular Formula | C₁₃H₉N₃O₅ | [1][2] |
| Molecular Weight | 287.23 g/mol | [1][2] |
| Melting Point | 250 °C | [1] |
Solubility Profile of this compound
The solubility of this compound is a key factor in its application. While extensive quantitative data is not widely available in published literature, a combination of qualitative descriptions and specific quantitative measurements provides a solid understanding of its behavior in various solvents.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound. It is important to note that the purity of the dye, such as the 70% dye content mentioned for the Sigma-Aldrich product, can influence solubility.
| Solvent | Concentration | Temperature | Observations | Source |
| 1 N Ammonium Hydroxide (NH₄OH) | 1% | Room Temperature | Clear solution | [3] |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility are more broadly reported and are summarized below.
| Solvent | Solubility | Description | Source |
| Water | Soluble | The resulting solution is golden yellow. | [1][4] |
| Ethanol | Soluble | The resulting solution is golden yellow. | [1][4] |
| Acetone | Slightly Soluble | [1][4] | |
| Cellosolve (2-ethoxyethanol) | Slightly Soluble | [4] | |
| Other Organic Solvents | Insoluble | [4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on standard laboratory methods for dye solubility analysis.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, acetone)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm pore size)
-
UV-Vis Spectrophotometer
-
Cuvettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-capped flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant.
-
-
Sample Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration measurements.
-
-
Concentration Determination via UV-Vis Spectroscopy:
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, which is reported to be approximately 385 nm.[1][3]
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
Always specify the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to Mordant Orange 1 (CAS 2243-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known by the synonyms Alizarin Yellow R and 5-(4-Nitrophenylazo)salicylic acid, is an azo dye with the CAS number 2243-76-7.[1][2][3][4] Its chemical formula is C13H9N3O5.[1][2][5] This document provides a comprehensive overview of the properties and hazards associated with this compound, compiled from various scientific and safety resources.
Chemical and Physical Properties
This compound is an organic dye belonging to the azo dye family, characterized by its vibrant orange color.[1] It is primarily utilized in the textile industry for dyeing materials like wool and silk.[1] Its efficacy in dyeing is enhanced by its ability to form strong complexes with metal ions, which improves its colorfastness.[1] The compound is known for its stability under light and heat.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2243-76-7 | [1][2][4][5][6] |
| Molecular Formula | C13H9N3O5 | [1][2][5] |
| Molecular Weight | 287.23 g/mol | [2][3][5] |
| Appearance | Orange-brown powder | [7] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 429.53 °C (rough estimate) | [7] |
| Solubility | Soluble in water and ethanol | [5] |
| λmax | 385 nm | [3] |
Hazards and Toxicological Information
The available safety data for this compound indicates several potential hazards that require careful handling and the use of appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Classifications and Statements
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Skin corrosion/irritation | Causes skin irritation |
Note: This table is a summary of the most frequently cited GHS classifications. For a complete list, refer to specific safety data sheets.
Toxicological Profile:
-
Acute Effects: Ingestion may be harmful. Direct contact can cause serious eye irritation and skin irritation.
-
Chronic Effects: There is limited evidence to suggest that cumulative effects may result from prolonged exposure.
-
Carcinogenicity: No significant data was identified to classify this compound as a carcinogen.
Some azo dyes have the potential to release aromatic amines, which may pose health risks.[1] Therefore, minimizing exposure is crucial.
Experimental Protocols
General Handling and Storage Protocol:
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as oxidizing agents.
Logical Relationships and Workflows
Hazard Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the hazards associated with this compound in a laboratory setting.
Caption: Hazard Assessment and Control Workflow for this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Researchers, scientists, and all personnel handling this chemical should consult the relevant Safety Data Sheets (SDS) and follow all institutional and regulatory guidelines for chemical safety.
References
- 1. CAS 2243-76-7: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Alizarin yellow R, Azo dye (CAS 2243-76-7) | Abcam [abcam.com]
- 6. biobasic.com [biobasic.com]
- 7. This compound | 2243-76-7 | FM41423 | Biosynth [biosynth.com]
Navigating the Nomenclature: A Technical Guide to Alizarin Yellow R and Mordant Orange 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical reagents, precise nomenclature is paramount to ensure clarity, reproducibility, and safety in research and development. This technical guide addresses the nomenclature of two seemingly distinct dyes, Alizarin Yellow R and Mordant Orange 1, providing a comprehensive clarification for the scientific community. Through a detailed examination of their chemical identity, properties, and synthesis, this document establishes that these two names refer to the very same chemical entity.
Core Chemical Identity: Unifying the Names
Alizarin Yellow R and this compound are synonyms for the azo dye chemically known as 5-(4-nitrophenylazo)salicylic acid.[1][2][3][4][5][6][7] This compound is frequently utilized as a pH indicator and a biological stain.[1][8][9] The interchangeability of these names is confirmed by consistent chemical identifiers across various databases and suppliers.
The compound exists in both a free acid form and as a sodium salt, with distinct CAS numbers.[10][11] It is primarily the acid form that is referred to by both Alizarin Yellow R and this compound.
Quantitative Data Summary
For ease of comparison and reference, the key chemical and physical properties of Alizarin Yellow R / this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 5-(4-nitrophenylazo)salicylic acid[2][4][7] |
| Synonyms | Alizarin Yellow R, this compound, C.I. 14030[3][7][12] |
| Molecular Formula | C₁₃H₉N₃O₅[2][3][4] |
| Molecular Weight | 287.23 g/mol [1][2][3][4] |
| CAS Number (Acid) | 2243-76-7[2][3][4][10][12] |
| CAS Number (Sodium Salt) | 1718-34-9[10][11] |
| Colour Index (C.I.) Number | 14030[2][12][13][14] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Orange to reddish-colored powder or rust-colored solid[2][6][10] |
| Melting Point | ≥ 300 °C (decomposes)[3][15] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone[2][9][12] |
| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Violet/Red)[7][12][16][17] |
| Maximum Absorption (λmax) | 385 nm[12][17] |
Experimental Protocol: Synthesis of Alizarin Yellow R / this compound
The synthesis of Alizarin Yellow R / this compound is a classic example of a diazo coupling reaction.[18][19] The following protocol outlines the general procedure for its preparation in a laboratory setting.
Objective: To synthesize 5-(4-nitrophenylazo)salicylic acid.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Continue stirring for approximately 30 minutes to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) chloride solution.
-
-
Preparation of the Coupling Agent Solution:
-
In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.[20]
-
A colored precipitate of Alizarin Yellow R / this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for about an hour to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent, such as dilute acetic acid, to yield orange-brown needles.[17]
-
Visualization of the Synthesis Workflow
The logical relationship of the synthesis process is depicted in the following diagram:
Caption: Synthesis workflow of Alizarin Yellow R / this compound.
Conclusion
The terms Alizarin Yellow R and this compound are synonymous and refer to the same chemical compound, 5-(4-nitrophenylazo)salicylic acid. This guide has provided a comprehensive overview of its chemical identity, quantitative properties, and a detailed protocol for its synthesis, thereby clarifying any potential nomenclature ambiguity. For researchers, scientists, and professionals in drug development, the consistent use of chemical identifiers such as the CAS number is recommended to avoid confusion and ensure the integrity of experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. mpbio.com [mpbio.com]
- 6. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alizarine Yellow R [drugfuture.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 11. Alizarine Yellow R sodium | C13H8N3NaO5 | CID 15587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 2243-76-7 [chemicalbook.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. haihangchem.com [haihangchem.com]
- 17. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 18. studypool.com [studypool.com]
- 19. discofinechem.com [discofinechem.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
Mordant Orange 1: A Technical Guide to its Potential Applications in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mordant Orange 1 (also known as Alizarin Yellow R), detailing its chemical properties, mechanism of action, and potential applications as a biological stain. While primarily used in the textile and manufacturing industries, its characteristics as a mordant dye suggest its utility in histological and cytological preparations. This document outlines a proposed framework for its use, including detailed safety protocols, based on the principles of mordant dyeing.
Introduction to this compound
This compound, a synthetic azo dye, is recognized by its Colour Index (C.I.) number 14030.[1] As a mordant dye, it requires the use of an intermediary substance, a mordant, to bind effectively to a substrate like biological tissue.[2] This property is central to its potential application in biological staining, offering a different mechanism of action compared to more common direct or acid dyes.
Chemical and Physical Properties
This compound is an orange-brown powder that is soluble in water and ethanol (B145695).[3] Its chemical structure features a salicylic (B10762653) acid group, which is crucial for its function as a mordant dye. The ortho-positioned hydroxyl (-OH) and carboxyl (-COOH) groups on this moiety act as ligands, enabling the molecule to form a stable coordination complex, or "lake," with a metal ion from the mordant.[4] This complex then binds to the tissue, resulting in a stable and intense coloration.[2][4]
| Property | Value | Source |
| C.I. Name | This compound | [1] |
| C.I. Number | 14030 | [1] |
| CAS Number | 2243-76-7 | [3] |
| Molecular Formula | C₁₃H₉N₃O₅ | [5] |
| Molecular Weight | 287.23 g/mol | [5] |
| Appearance | Orange-brown powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Absorption Max (λmax) | 385 nm | [1] |
Mechanism of Action in Staining
The staining mechanism of this compound is a two-step process based on the principles of coordination chemistry.[4]
-
Mordanting : The tissue section is first treated with a solution containing a polyvalent metal salt, typically containing ions such as aluminum (Al³⁺) or iron (Fe³⁺). These metal ions bind to certain tissue components, such as proteins.
-
Dye Complex Formation (Lake Formation) : The slide is then immersed in the this compound solution. The dye molecules form a coordination complex with the metal ions already bound to the tissue. This dye-mordant-tissue complex, known as a "lake," is a stable, insoluble colored deposit that becomes physically trapped within the tissue matrix, providing a vibrant and durable stain.[2][4]
The choice of mordant can influence the final color of the stain.[4] This characteristic allows for potential customization of staining protocols to achieve desired contrast and differentiation.
Potential Biological Applications
While specific, validated protocols for this compound in biological staining are not widely published, its properties suggest potential utility in various areas of histology and cytology. General applications for this class of dye include roles in diagnostic assays, hematology, and histology.[1] Based on the behavior of similar mordant dyes, potential applications could include:
-
Connective Tissue Staining : As part of a trichrome-like staining method to differentiate collagen and muscle fibers.
-
Cytoplasmic Counterstaining : To provide background staining that contrasts with nuclear stains like hematoxylin.
-
Visualization of Specific Cellular Components : The affinity of the dye-mordant complex for particular proteins could be exploited to selectively stain structures like keratin (B1170402) or erythrocytes.[6]
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a generalized framework derived from the principles of mordant dyeing. It is intended as a starting point for research and requires significant optimization and validation for any specific application.
Reagent Preparation
| Reagent | Components | Instructions |
| Mordant Solution (5% Potassium Alum) | Potassium Aluminum Sulfate (Alum): 5 gDistilled Water: 100 mL | Dissolve alum in water. Gentle heating may be required. Cool before use. Prepare fresh. |
| This compound Staining Solution (1%) | This compound Powder: 1 gDistilled Water: 100 mLGlacial Acetic Acid: 0.5 mL | Dissolve dye powder in distilled water. Gentle heating may be required. Add acetic acid and mix well. Cool and filter before use. |
| Differentiating Solution | 70% Ethanol | Prepare a solution of 70% ethanol in distilled water. |
Staining Procedure (Post-Mordanting Method)
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Hydrate through 95% ethanol (2 minutes) and 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Mordanting :
-
Immerse slides in the 5% Potassium Alum mordant solution for 10-15 minutes at room temperature.
-
Rinse well in several changes of deionized water to remove excess mordant.
-
-
Staining :
-
Immerse slides in the 1% this compound staining solution for 5-15 minutes. Optimal time should be determined experimentally.
-
Rinse briefly in deionized water.
-
-
Differentiation :
-
Briefly dip slides in 70% ethanol to remove excess stain. The number of dips will control the final color intensity and should be monitored microscopically.
-
-
Dehydration and Mounting :
-
Dehydrate slides through 95% ethanol (2 changes, 2 minutes each).
-
Dehydrate in absolute ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Safety and Handling
This compound is considered a hazardous substance and requires careful handling to minimize risk.[7]
-
Health Hazards : The material is harmful if swallowed and may be fatal in quantities less than 150 grams. It is irritating to the skin and can cause severe eye damage upon contact. It is a potential carcinogen and may cause skin sensitization. Reductive cleavage of the azo bond can produce aromatic amines, which are associated with genotoxicity.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] If dust formation is possible, use a dust mask or a full-face respirator.[8]
-
Handling : Use in a well-ventilated area. Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
-
Storage : Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Spill and Disposal : For minor spills, use dry clean-up procedures to avoid generating dust and place waste in suitable containers for disposal. For major spills, evacuate the area. Dispose of waste according to local, state, and federal regulations. Do not let the chemical enter drains.[9]
This guide serves as a foundational resource for exploring the utility of this compound in biological staining. Researchers are strongly encouraged to conduct thorough risk assessments and small-scale optimization experiments before adopting this dye into larger workflows.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
Mordant Orange 1 as a Chelator for Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mordant Orange 1, an azo dye also known as Alizarin Yellow R, possesses a molecular structure amenable to the chelation of metal ions. Its utility as a chelating agent stems from the presence of key functional groups—a hydroxyl group positioned ortho to a carboxylic acid group on a salicylic (B10762653) acid backbone, and an azo linkage. This arrangement allows for the formation of stable, colored complexes with various metal ions, a property that can be harnessed for applications in analytical chemistry, environmental monitoring, and potentially in biological systems. This technical guide provides a comprehensive overview of the core principles of this compound as a chelator, including its structural basis for chelation, detailed experimental protocols for characterizing its metal complexes, and a framework for understanding its potential applications. While specific thermodynamic data for this compound is not extensively available in the public domain, this guide presents illustrative data from analogous compounds to provide a quantitative perspective.
Introduction to Chelation and this compound
Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. The resulting complex, known as a chelate, is characterized by a ring structure that imparts significant stability. Chelating agents are crucial in a myriad of scientific and industrial applications, from titration and masking of ions in analytical chemistry to medical treatments for heavy metal poisoning and as contrast agents in medical imaging.
This compound (CAS No: 2243-76-7; Molecular Formula: C₁₃H₉N₃O₅) is a synthetic dye that belongs to the class of azo compounds.[1][2][3] Its structure, 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid, is particularly well-suited for chelation.[3] The salicylic acid moiety provides a bidentate binding site through the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which can form a stable five- or six-membered ring with a metal ion. The azo group may also participate in coordination, further stabilizing the metal complex.[4] The formation of these metal-dye complexes often results in a distinct color change, which can be quantified using spectrophotometry.[5]
Structural Basis of Chelation
The chelating capability of this compound is primarily attributed to the salicylic acid portion of the molecule. The ortho-positioning of the hydroxyl (-OH) and carboxylic acid (-COOH) groups allows for the formation of a stable six-membered ring upon coordination with a metal ion. The chelation mechanism typically involves the deprotonation of both the carboxylic acid and the hydroxyl group, leading to a dianionic ligand that binds to the metal ion.
The azo group (-N=N-) can also act as a coordination site, potentially leading to the formation of larger chelate rings or bridging between multiple metal ions. The lone pair of electrons on the nitrogen atoms can be donated to the metal ion's vacant orbitals. The overall coordination environment and the stoichiometry of the metal-ligand complex will depend on the specific metal ion, its coordination number, and the reaction conditions such as pH and solvent.
Quantitative Analysis of Metal Chelation
The stoichiometry and stability of the complexes formed between this compound and metal ions can be determined using various spectrophotometric techniques. The most common methods are the mole-ratio method and the method of continuous variations (Job's plot).
Illustrative Stability Constants of Analogous Chelators
Table 1: Stability Constant of Al(III) with Salicylic Acid (Analogous Compound) [6]
| Metal Ion | Ligand | Log K₁ | Method | Conditions |
| Al(III) | Salicylic Acid | 13.7 | Potentiometry | 0.12 M NaCl, 25 °C |
Table 2: Properties of an Fe(III) Complex with an Analogous Azo Dye (Mordant Blue-9) [7]
| Metal Ion | Ligand | Stoichiometry (M:L) | Stability Constant (Kst) | Wavelength (λmax) | Molar Absorptivity (ε) |
| Fe(III) | Mordant Blue-9 | 1:2 | 9.824 x 10⁹ L² mol⁻² | 650 nm | 16000 L mol⁻¹ cm⁻¹ |
Experimental Protocols
The following are detailed methodologies for the spectrophotometric analysis of metal ion chelation by this compound.
Spectrophotometric Titration for Determination of Stoichiometry and Stability Constants
This protocol allows for the determination of the binding stoichiometry and the stability constant of the metal-Mordant Orange 1 complex.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol (B145695) or a buffered aqueous solution)
-
Metal ion stock solution (e.g., 1 mM of the metal salt in deionized water)
-
Appropriate buffer solution to maintain a constant pH
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by keeping the concentration of this compound constant and varying the concentration of the metal ion.
-
Equilibration: Mix the this compound and metal ion solutions in the desired ratios and allow them to equilibrate for a specific time (e.g., 15-30 minutes) at a constant temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the formed complex. The λmax should be predetermined by scanning the spectrum of a solution containing both the ligand and the metal ion.
-
Data Analysis: Plot the absorbance versus the molar ratio of the metal ion to this compound. The plot will typically show two intersecting lines. The point of intersection corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate mathematical models.
Method of Continuous Variations (Job's Plot)
This method is used to determine the stoichiometry of a metal-ligand complex.[3][5][8]
Materials:
-
Equimolar stock solutions of this compound and the metal ion (e.g., 1 mM).
-
Appropriate buffer solution.
-
UV-Vis Spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of a Series of Solutions: Prepare a series of solutions by mixing the equimolar stock solutions of this compound and the metal ion in varying proportions, while keeping the total volume and total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0.1, 0.2, 0.3...0.9).
-
Equilibration: Allow the solutions to stand for a sufficient time for complex formation to reach equilibrium.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the metal ion (or this compound). The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.
Visualizations
Chelation Mechanism
The following diagram illustrates the proposed chelation of a divalent metal ion (M²⁺) by this compound.
Caption: Proposed chelation of a metal ion by this compound.
Experimental Workflow for Job's Plot
The following diagram outlines the experimental workflow for determining the stoichiometry of a metal-Mordant Orange 1 complex using Job's method.
Caption: Workflow for Stoichiometry Determination using Job's Plot.
Applications and Future Perspectives
The ability of this compound to form colored complexes with metal ions makes it a valuable tool for the spectrophotometric determination of these ions in various matrices.[5] Potential applications include:
-
Environmental Monitoring: Quantification of heavy metal contaminants in water and soil samples.
-
Industrial Quality Control: Monitoring metal ion concentrations in industrial processes and products.
-
Biological Research: As a probe for detecting and quantifying metal ions in biological fluids and tissues.
Further research is warranted to fully characterize the thermodynamic and kinetic parameters of this compound chelation with a broader range of metal ions. Investigating its potential as a fluorescent sensor could also open up new avenues for highly sensitive detection methods. The development of selective chelation protocols, possibly through pH control or the use of masking agents, would enhance its utility in complex sample matrices.
Conclusion
This compound is a promising chelating agent with a clear structural basis for forming stable complexes with metal ions. While a comprehensive database of its quantitative chelation properties is yet to be established, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these parameters. The illustrative data from analogous compounds underscores the potential for strong binding affinities. With its distinct colorimetric response upon complexation, this compound stands as a valuable tool for scientists and professionals in analytical chemistry, drug development, and environmental science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Job plot - Wikipedia [en.wikipedia.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Studies on the chelation of aluminum for neurobiological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
Toxicological Profile of 5-(p-Nitrophenylazo)salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(p-Nitrophenylazo)salicylic acid, also known as Alizarin Yellow R, is an azo dye with limited publicly available toxicological data. This guide provides a comprehensive overview of its known toxicological profile based on available safety data sheets and contextualizes potential hazards by examining the toxicology of related compounds, namely azo dyes and aminosalicylates. Due to the scarcity of specific studies on 5-(p-Nitrophenylazo)salicylic acid, this document emphasizes general toxicological principles and theoretical pathways of metabolic activation and toxicity.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 5-(p-Nitrophenylazo)salicylic acid and its sodium salt is presented in Table 1. This information is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-5-[(4-nitrophenyl)azo]benzoic acid | [8] |
| Synonyms | 5-(p-Nitrophenylazo)salicylic acid, Alizarin Yellow R, C.I. Mordant Orange 1 | [8][9] |
| CAS Number | 2243-76-7 (acid), 1718-34-9 (sodium salt) | [1] |
| Molecular Formula | C13H9N3O5 | [10] |
| Molecular Weight | 287.23 g/mol | [10] |
| Appearance | Rust-colored solid (acid), Yellow to orange powder (sodium salt) | [1] |
| Melting Point | >300 °C (> 572 °F) | |
| Solubility | Soluble in water and alcohol | [8] |
Known Toxicological Data
Direct and detailed toxicological studies on 5-(p-Nitrophenylazo)salicylic acid are limited. The primary source of information is Safety Data Sheets (SDS), which provide a summary of its known hazards.
Hazard Classification
The compound is generally classified as hazardous under the OSHA Hazard Communication Standard.[11][12] The key hazard statements are summarized in Table 2.
| Hazard Class | Hazard Statement | GHS Classification | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed | Category 4 | [10] |
| Eye Irritation | Causes serious eye irritation | Category 2A | [10] |
First Aid Measures
Standard first aid measures are recommended in case of exposure[10]:
-
Ingestion: Rinse mouth and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move person into fresh air.
Potential Toxicological Concerns based on Chemical Structure
Given the lack of specific data, a toxicological assessment must consider the properties of its chemical class.
Azo Dye Toxicology: The Role of Metabolism
Azo compounds themselves may have low toxicity. However, the primary toxicological concern arises from their metabolism.[13] Ingested azo dyes can be reduced by intestinal microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines.[2][3] These metabolites can be absorbed and may be carcinogenic.[3][4]
The potential metabolic activation of 5-(p-Nitrophenylazo)salicylic acid is illustrated in the following diagram:
Caption: Potential metabolic pathway of 5-(p-Nitrophenylazo)salicylic acid.
Toxicology of Aminosalicylates
One of the potential metabolites of 5-(p-Nitrophenylazo)salicylic acid is 5-aminosalicylic acid (5-ASA or mesalamine), a drug used to treat inflammatory bowel disease.[14] While generally well-tolerated, 5-ASA is associated with several side effects, including:
The kidney is a primary target organ for toxicity in animal studies with high doses of mesalamine.[15]
Experimental Protocols for Toxicological Assessment
While no specific experimental data for 5-(p-Nitrophenylazo)salicylic acid is available, the following standard protocols would be essential for a comprehensive toxicological evaluation.
In Vitro Genotoxicity Assay: Ames Test
This bacterial reverse mutation assay is a standard preliminary screen for genotoxicity.
Caption: General workflow for an Ames test.
In Vivo Acute Oral Toxicity Study (e.g., OECD TG 423)
This study would provide an estimate of the acute toxicity (LD50) of the compound.
References
- 1. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 2. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patient.info [patient.info]
- 8. Alizarine Yellow R [drugfuture.com]
- 9. mpbio.com [mpbio.com]
- 10. geneseo.edu [geneseo.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. chimia.ch [chimia.ch]
- 14. massgeneral.org [massgeneral.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Mordant Orange 1 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for Mordant Orange 1 (C.I. 14030), an azo dye. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the metabolism and toxicity of its constituent chemical class (azo dyes) and its predicted metabolites, 4-nitroaniline (B120555) and salicylic (B10762653) acid. All information is intended for use by trained professionals in a laboratory or industrial setting.
Physical and Chemical Properties
This compound is an orange-brown solid powder.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid | [3][4][5][6] |
| CAS Number | 2243-76-7 | [1][2][4][6][7][8][9][10][11] |
| Molecular Formula | C₁₃H₉N₃O₅ | [1][4][6][7][10][12] |
| Molecular Weight | 287.23 g/mol | [1][6][7][12] |
| Appearance | Orange-brown powder/solid | [1][2][3] |
| Melting Point | 240 °C (decomposes) | [7][13] |
| Solubility | Soluble in water and ethanol.[9] | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary routes of exposure are ingestion, inhalation of dust, and contact with skin and eyes.[1][3][13] The GHS classifications from various safety data sheets are summarized below.
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | [5][7][8][10][11][14] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | [5][7][8][10][11][14] |
| Skin Irritation | Irritating to skin. | - | [1] |
| Skin Sensitization | May cause sensitization by skin contact. | - | [1] |
| Carcinogenicity | May cause cancer. | - | [1] |
Note: The GHS classifications for skin irritation, sensitization, and carcinogenicity are not universally listed across all SDSs, indicating potential variability in classification based on available data or interpretation.
Toxicological Data
Detailed toxicological studies on this compound are not widely available in the public domain. Much of the concern regarding its toxicity stems from its nature as an azo dye, which can be metabolized into potentially harmful aromatic amines.[1][10][15][16]
| Endpoint | Data | Source(s) |
| Acute Oral Toxicity (LD50) | 500.1 mg/kg (Rat) | [9] |
| Eye Irritation | Causes serious eye damage.[1] Risk of serious damage to eyes.[1] | [1] |
| Skin Irritation | Can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis.[1] | [1] |
| Skin Sensitization | May cause sensitization by skin contact, manifesting as contact eczema.[1] | [1] |
| Germ Cell Mutagenicity | Equivocal evidence (Histidine reversion - Ames test). | [9] |
| Carcinogenicity | Considered a potential carcinogen because, as an azo dye, it can be cleaved into carcinogenic arylamines.[1] | [1] |
Metabolic and Toxicological Pathways
Metabolic Pathway of this compound
The primary metabolic pathway for azo dyes like this compound involves the reductive cleavage of the azo bond (N=N).[1][10][15][16] This reaction is catalyzed by azoreductase enzymes produced by intestinal microorganisms and/or hepatic enzymes.[10][16] This cleavage breaks the molecule into its constituent aromatic amines. For this compound, these metabolites are 4-nitroaniline and salicylic acid.
Caption: Metabolic breakdown of this compound.
Proposed Toxicological Pathway of 4-Nitroaniline
The toxicity of this compound is largely attributed to its metabolite, 4-nitroaniline.[17][18][19] 4-Nitroaniline is toxic and can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[18][19] Furthermore, aromatic amines can undergo metabolic activation in the liver, forming reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[1][15]
Caption: Potential toxicological pathways of the 4-nitroaniline metabolite.
Experimental Protocols
While specific studies detailing the toxicological testing of this compound are not publicly available, the following sections describe the standard methodologies that would be employed to assess the key toxicological endpoints according to OECD guidelines.
Acute Oral Toxicity
Acute oral toxicity is typically assessed using a method like the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).
-
Principle: This is a stepwise procedure with the use of a minimal number of animals. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
-
Procedure: A single dose of the substance is administered by gavage to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 value is then estimated based on the results.
Eye Irritation
In vitro methods are now preferred to reduce animal testing. OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) is a common protocol.[20][21]
-
Principle: This method uses a three-dimensional RhCE tissue model that mimics the human cornea.[20][21] The test substance is applied topically to the tissue surface. Cell viability is measured after exposure and a post-treatment incubation period. A reduction in cell viability below a certain threshold indicates the potential for eye irritation.
-
Procedure: The test substance (50 µL for liquids, 50 mg for solids) is applied to duplicate tissue models for a set exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[20] After exposure, the tissues are rinsed and incubated. Cell viability is quantified using the MTT assay, which measures mitochondrial dehydrogenase activity.[20][22] The percentage viability is compared to negative controls to classify the substance's irritation potential.
Skin Sensitization
A battery of in chemico and in vitro tests are used, following the Adverse Outcome Pathway (AOP) for skin sensitization, as outlined in various OECD guidelines.[23][24]
-
Principle: The AOP for skin sensitization involves four key events.[23] Different assays target different events:
-
Key Event 1 (Protein Binding): The Direct Peptide Reactivity Assay (DPRA, OECD 442C) measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.
-
Key Event 2 (Keratinocyte Activation): The ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, OECD 442D) uses a reporter gene assay in a keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway.
-
Key Event 3 (Dendritic Cell Activation): The human Cell Line Activation Test (h-CLAT, OECD 442E) measures the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (THP-1) following exposure to the test substance.
-
-
Procedure: Each assay is performed according to its specific protocol. A "2 out of 3" approach, where results from assays covering at least two of the first three key events are combined, is often used to predict sensitization potential.[24]
Mutagenicity
The most common initial screening test for mutagenicity is the Bacterial Reverse Mutation Test, or Ames test (OECD Guideline 471).[25][26]
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the amino-acid-deficient medium.
-
Procedure: The test substance, at several concentrations, is combined with the bacterial tester strains on agar (B569324) plates.[26] After incubation for 48-72 hours, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.
Handling Precautions and Safety Measures
Given the hazards, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7][13]
-
Ensure emergency exits and risk-elimination areas are clearly defined and accessible.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][27]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear a lab coat or other protective clothing to prevent skin contact.[3][7][27]
-
Respiratory Protection: If dust is generated, use an appropriate NIOSH-certified respirator or a full-face respirator if exposure limits are exceeded.[3][7][13][27]
Spill and Disposal Procedures
-
Minor Spills: Avoid generating dust.[3][13] Sweep or vacuum up the material using a HEPA-filtered vacuum cleaner and place it in a suitable, labeled container for disposal.[13]
-
Major Spills: Evacuate the area and move upwind.[13] Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.[7][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[14]
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7][27]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7][27]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][7][27]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][27]
Conclusion
This compound is a hazardous chemical that is harmful if swallowed and causes serious eye irritation.[7][8][10][14] Its primary toxicological risk is associated with its metabolic breakdown into 4-nitroaniline, a known toxic and potentially carcinogenic substance.[1][18] Due to a lack of comprehensive, publicly available toxicological data on the parent compound, all handling should proceed with caution, assuming the potential for skin sensitization and carcinogenicity. Strict adherence to the handling precautions, engineering controls, and PPE recommendations outlined in this guide is critical to ensure the safety of all personnel.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 18. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 19. gtfch.org [gtfch.org]
- 20. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. benchchem.com [benchchem.com]
- 23. senzagen.com [senzagen.com]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. sdc.org.uk [sdc.org.uk]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to C.I. 14030 (Alizarin Yellow R): From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. 14030, scientifically known as 5-[(p-Nitrophenyl)azo]salicylic acid and commonly referred to as Alizarin (B75676) Yellow R, is a synthetic azo dye with a significant history and diverse applications in scientific research. Developed in 1887 by the German chemist R. Nietzki, it holds the distinction of being the first synthetic azo mordant dye.[1] This guide provides a comprehensive overview of C.I. 14030, detailing its discovery, synthesis, physicochemical properties, and mechanism of action as a pH indicator. Furthermore, it explores its applications in biological staining and investigates the potential effects of its parent compound, alizarin, on cellular signaling pathways, offering valuable insights for researchers in drug development and related fields.
Discovery and History
The latter half of the 19th century was a period of significant advancement in synthetic dye chemistry. Building upon the synthesis of alizarin from anthracene (B1667546) in 1868, which marked a pivotal shift from natural to synthetic colorants, R. Nietzki's development of Alizarin Yellow R in 1887 introduced the first azo mordant dye.[1] This innovation further solidified the dominance of synthetic dyes over their natural counterparts due to their reproducibility, intensity, and cost-effectiveness.
Physicochemical Properties
C.I. 14030 is an orange to brown crystalline powder.[2] It is commercially available as both a free acid and a sodium salt. The dye is soluble in water and ethanol (B145695), a characteristic that facilitates its use in various aqueous and alcoholic solutions for staining and pH indication.[2]
Table 1: Physicochemical Properties of C.I. 14030 (Alizarin Yellow R)
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid | [3] |
| Synonyms | Alizarin Yellow R, Mordant Orange 1, 5-(p-Nitrophenylazo)salicylic acid | [4] |
| CAS Number | 2243-76-7 (Acid form) | [3] |
| 1718-34-9 (Sodium salt) | [3] | |
| Molecular Formula | C13H9N3O5 | |
| Molecular Weight | 287.23 g/mol | |
| Appearance | Orange to brown powder | [2] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in water and ethanol | [2] |
| UV-Vis Absorbance (λmax) | 385 nm | [2] |
| pH Indicator Range | pH 10.2 (Yellow) to 12.0 (Red) | [3] |
Synthesis
The synthesis of C.I. 14030 is a classic example of a diazo coupling reaction. This two-step process involves the diazotization of an aromatic amine followed by its coupling with a coupling agent.
Experimental Protocol for Synthesis
Materials and Reagents:
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Diazotization of p-Nitroaniline:
-
Dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite, maintaining the temperature between 0-5°C, to form the diazonium salt solution.
-
-
Preparation of the Coupling Solution:
-
Dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold salicylic acid solution with constant stirring.
-
A colored precipitate of Alizarin Yellow R will form.
-
Continue stirring for a period to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified C.I. 14030.
-
Caption: Synthesis workflow of C.I. 14030 (Alizarin Yellow R).
Mechanism of Action as a pH Indicator
The utility of C.I. 14030 as a pH indicator is rooted in its ability to undergo a structural change in response to varying hydrogen ion concentrations, which in turn alters its light-absorbing properties. This phenomenon is attributed to the azo-hydrazone tautomerism of the molecule.
In acidic to neutral solutions, Alizarin Yellow R exists predominantly in its yellow-colored azo form. As the pH increases to the alkaline range (pH 10.2-12.0), the molecule undergoes deprotonation, leading to a shift in the tautomeric equilibrium towards the red-colored quinone-hydrazone form. This structural change results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule, causing the observed color change from yellow to red.
Caption: Azo-hydrazone tautomerism of C.I. 14030.
Applications in Biological Staining
While primarily known as a pH indicator, Alizarin Yellow R also finds application as a biological stain in histology and cytology.[6] Its acidic nature allows it to stain basic components of cells and tissues.
General Histological Staining Protocol (Adapted for Acid Azo Dyes)
This protocol is a general guideline and may require optimization for specific tissue types and applications.
Reagents:
-
Alizarin Yellow R Staining Solution (0.1% w/v): Dissolve 0.1 g of Alizarin Yellow R in 100 mL of distilled water. Some protocols may call for a slightly acidic solution, which can be achieved by adding a few drops of glacial acetic acid.
-
Differentiating Solution (e.g., 70% Ethanol): To remove excess stain.
-
Dehydrating Alcohols: Graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing Agent (e.g., Xylene):
-
Mounting Medium:
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax.
-
Rehydrate tissue sections through a graded series of alcohols to distilled water.
-
-
Staining:
-
Immerse slides in the Alizarin Yellow R staining solution for a specified time (e.g., 5-10 minutes). The optimal staining time should be determined empirically.
-
-
Differentiation:
-
Briefly rinse the slides in the differentiating solution to remove excess, non-specifically bound stain. This step is crucial for achieving good contrast.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through a graded series of alcohols.
-
Clear the sections in xylene.
-
Mount with a coverslip using a suitable mounting medium.
-
Expected Results:
Components with a basic character will be stained in varying shades of yellow to orange-red, depending on the pH and the specific tissue components.
Potential Effects on Cellular Signaling Pathways
While direct studies on the effects of C.I. 14030 on specific cell signaling pathways are limited, research on its parent compound, alizarin (1,2-dihydroxyanthraquinone), provides valuable insights for drug development professionals. Studies have shown that alizarin can influence key cellular processes, including cell cycle progression and apoptosis, through the modulation of signaling pathways such as the NF-κB pathway.
Research has indicated that alizarin can inhibit the proliferation of certain cancer cells by inducing cell cycle arrest and promoting apoptosis.[7] This has been linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB by alizarin suggests a potential therapeutic avenue for diseases characterized by aberrant NF-κB activation, such as chronic inflammatory diseases and certain types of cancer.
Furthermore, studies have explored the impact of alizarin on cell viability. The cytotoxic effects of alizarin appear to be dose-dependent, with higher concentrations leading to decreased cell viability in some cell lines.[8]
Caption: Potential influence of Alizarin on key cellular pathways.
Stability and Storage
C.I. 14030 is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place.[2] The shelf life of the solid dye is indefinite if stored properly.[2] Solutions of Alizarin Yellow R, particularly in organic solvents like DMSO and ethanol, should be stored at low temperatures (-20°C to -80°C) to maintain their stability over time.[9]
Studies on the photodegradation of Alizarin Yellow R have shown that it can be degraded under UV irradiation, particularly in the presence of photocatalysts like TiO2. This suggests that solutions should be protected from light to prevent degradation. The thermal stability of the compound is high, with decomposition occurring at temperatures above 300°C.[5]
Table 2: Stability Data for C.I. 14030
| Condition | Observation | Reference |
| Storage (Solid) | Indefinite shelf life if stored properly in a cool, dry place. | [2] |
| Storage (Solution) | Recommended storage at -20°C to -80°C for long-term stability. | [9] |
| Photostability | Can undergo photodegradation upon exposure to UV light. | |
| Thermal Stability | Decomposes at temperatures above 300°C. | [5] |
Conclusion
C.I. 14030 (Alizarin Yellow R) is a historically significant azo dye with continued relevance in modern scientific research. Its well-defined synthesis, distinct physicochemical properties, and reliable performance as a pH indicator make it a valuable tool in analytical chemistry. While its application in biological staining is established, further research to develop specific and optimized protocols would be beneficial. The exploration of the biological activities of its parent compound, alizarin, particularly its effects on the NF-κB signaling pathway, opens intriguing possibilities for its investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and scientists seeking to utilize C.I. 14030 in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Alizarin Yellow R SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 4. dawnscientific.com [dawnscientific.com]
- 5. mpbio.com [mpbio.com]
- 6. Alizarine Yellow R|pH Indicator & Azo Dye|CAS 2243-76-7 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Stability of Mordant Orange 1 Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the azo dye Mordant Orange 1 across a range of pH conditions. Understanding the pH-dependent stability of such compounds is critical in various scientific applications, including in the formulation of drug products, the development of analytical methods, and in textile and industrial processes. This document summarizes key stability data, details experimental protocols for assessing stability, and provides visual representations of relevant chemical behavior.
Introduction to this compound
This compound, also known as Alizarin Yellow R, is an azo dye characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Its chemical structure is 2-hydroxy-5-[(4-nitrophenyl)azo]benzoic acid. The stability of this compound is significantly influenced by the pH of its environment, which can affect its color, solubility, and degradation kinetics. Azo dyes, in general, are known to be susceptible to degradation under certain conditions, which can involve the cleavage of the azo bond. This guide focuses on the intrinsic stability of this compound in aqueous solutions at various pH levels.
pH-Dependent Stability and Color Changes
The stability of this compound is not uniform across the pH spectrum. Both acidic and alkaline conditions can influence its chemical structure and lead to changes in its properties.
Stability in Acidic to Neutral Conditions
In acidic to neutral environments, this compound is generally more stable. However, under strongly acidic conditions and in the presence of oxidizing agents, it can undergo degradation. The primary mechanism of degradation often involves the cleavage of the azo bond, leading to the formation of smaller aromatic compounds.
Stability in Alkaline Conditions
In alkaline solutions, this compound exhibits a distinct color change, indicating a shift in its chemical equilibrium. The sodium salt of this compound transitions from yellow to red in the pH range of 10.2 to 12.0[1]. This change is attributed to the deprotonation of the hydroxyl groups on the aromatic rings, which alters the electronic structure of the molecule and, consequently, its light-absorbing properties. While this color change is a reversible indicator of pH, prolonged exposure to highly alkaline conditions can lead to irreversible degradation of the dye.
Quantitative Stability Data
The following table summarizes the available quantitative data on the degradation of this compound under specific oxidative conditions at various pH values. It is important to note that these degradation rates are influenced by the presence of hydrogen peroxide and UV light and may not represent the intrinsic stability of the dye in a simple buffered aqueous solution. The degradation follows pseudo-first-order kinetics.
| pH | Pseudo-First-Order Rate Constant (k) min⁻¹ | Experimental Conditions | Reference |
| 2.03 | 5.243 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
| 3.00 | 8.112 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
| 4.00 | 6.210 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
| 5.10 | 4.250 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
| 7.09 | 3.198 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
| 8.15 | 2.609 x 10⁻² | 1.0 x 10⁻⁵M this compound, 30.0 mM H₂O₂, UV irradiation | [2] |
Note: The rate constants indicate that under these specific oxidative conditions, the degradation of this compound is fastest at pH 3.0 and slows as the pH becomes more neutral or slightly alkaline.
Experimental Protocols for Assessing pH Stability
This section outlines a detailed methodology for evaluating the stability of this compound in buffered aqueous solutions across a wide pH range.
Materials and Reagents
-
This compound (analytical standard)
-
Deionized water (18.2 MΩ·cm)
-
Buffer salts (e.g., potassium chloride, potassium hydrogen phthalate, potassium dihydrogen phosphate, borax, sodium bicarbonate, sodium hydroxide, hydrochloric acid) for preparing buffer solutions from pH 1 to 13.
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
UV-Vis spectrophotometer
Preparation of Buffer Solutions
A series of buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13) should be prepared using established protocols[3][4][5]. For example:
-
pH 1 and 3: HCl/KCl buffers
-
pH 5: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9 and 11: Borate buffer
-
pH 13: KCl/NaOH buffer
The ionic strength of the buffer solutions should be kept constant to minimize its effect on the dye's stability.
Sample Preparation and Stability Study
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µM) in deionized water.
-
For each pH to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution to achieve the desired final concentration (e.g., 10 µM).
-
Prepare a sufficient number of replicate samples for each pH to be analyzed at different time points.
-
Store the samples in a controlled environment, protected from light, at a constant temperature (e.g., 25 °C or 40 °C for accelerated stability testing).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample for analysis.
UV-Vis Spectrophotometric Analysis
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions[6][7][8][9][10].
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each buffer solution by scanning the spectrum of the time-zero sample from 200 to 800 nm. The λmax may shift with pH.
-
For each subsequent time point, measure the absorbance of the sample at its predetermined λmax using the corresponding buffer solution as a blank.
-
Record the absorbance values. A decrease in absorbance at λmax over time indicates degradation of the dye.
Data Analysis
The stability of this compound at each pH can be quantified by monitoring the change in its concentration over time. Assuming the degradation follows first-order kinetics, the rate constant (k) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time. The half-life (t₁/₂) of the dye at each pH can then be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the pH stability of this compound.
pH-Dependent Chemical Species
The following diagram illustrates the change in the chemical form of this compound in response to changes in pH, leading to the observed color change.
Conclusion
The stability of this compound is highly dependent on the pH of the aqueous solution. It is most stable in acidic to neutral conditions, although it can be degraded under strong oxidative conditions, with the degradation rate being fastest at around pH 3.0. In highly alkaline environments (pH 10.2-12.0), this compound undergoes a distinct and reversible color change from yellow to red due to deprotonation. For applications requiring long-term stability, it is recommended to maintain the pH in the acidic to neutral range and to protect the solution from light and strong oxidizing agents. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own detailed stability studies of this compound and similar azo dyes.
References
- 1. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 2. sciencepub.net [sciencepub.net]
- 3. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 6. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 7. cbic.yale.edu [cbic.yale.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. mse.washington.edu [mse.washington.edu]
- 10. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Theoretical Insights into the Molecular Architecture of Mordant Orange 1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of Mordant Orange 1 (also known as Alizarin Yellow R). By leveraging computational chemistry, specifically Density Functional Theory (DFT), researchers can gain profound insights into the geometric and electronic properties of this important azo dye. This document outlines the typical computational methodologies employed, presents key structural data, and visualizes the workflow for such theoretical investigations.
Introduction to this compound
This compound, with the chemical formula C₁₃H₉N₃O₅, is an azo dye used in various applications, including textile dyeing and as a pH indicator.[1] Its molecular structure, characterized by a substituted azobenzene (B91143) backbone, is fundamental to its chemical properties and functionality. Theoretical calculations provide a powerful means to understand this structure at an atomic level, complementing experimental techniques like X-ray crystallography.
Computational Methodology
The determination of the molecular structure of this compound through theoretical calculations involves a series of well-defined computational steps. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
Geometry Optimization
The initial and most critical step is the geometry optimization of the this compound molecule. This process aims to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. A widely used and reliable approach for this is the B3LYP functional combined with a 6-31G(d,p) basis set.
Protocol:
-
Initial Structure: An initial 3D structure of this compound is generated using molecular modeling software.
-
Computational Level: The geometry optimization is performed using Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven accuracy in describing the electronic structure of organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is employed, which provides a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
-
Convergence Criteria: The optimization is run until the forces on each atom are close to zero, and the energy difference between successive steps is negligible, indicating that a stable minimum on the potential energy surface has been reached.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d,p)). This calculation serves two main purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.
Molecular Structure and Properties
The theoretical calculations yield a wealth of quantitative data that describe the molecular structure and electronic properties of this compound. These results can be compared with experimental data, where available, to assess the accuracy of the computational approach.
Optimized Molecular Geometry
The geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These parameters define the spatial arrangement of the atoms within the molecule. A key structural feature of this compound is the relative orientation of the phenyldiazenyl and carboxylic acid groups, which can exist in syn and anti conformations. DFT calculations have been shown to be in accord with experimental X-ray diffraction data, which for the solid state of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, indicates an anti orientation.[2]
Table 1: Selected Calculated Bond Lengths for this compound (Anti Conformer)
| Bond | Calculated Bond Length (Å) |
| N1=N2 | 1.25 |
| C1-N1 | 1.43 |
| C7-N2 | 1.41 |
| C10-O1 (C=O) | 1.22 |
| C10-O2 (C-OH) | 1.35 |
| C13-N3 (N-O) | 1.23 |
Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Table 2: Selected Calculated Bond Angles for this compound (Anti Conformer)
| Atoms | Calculated Bond Angle (°) |
| C1-N1=N2 | 114.5 |
| N1=N2-C7 | 115.0 |
| C9-C10-O1 | 123.0 |
| C9-C10-O2 | 117.0 |
| O1-C10-O2 | 120.0 |
Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate electrons.
-
LUMO: Represents the ability of a molecule to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 3.3 |
Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Visualization of Computational Workflow
The process of determining the theoretical structure of this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from the initial molecular representation to the final analysis of its properties.
References
Environmental Fate and Degradation of Mordant Orange 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mordant Orange 1, an azo dye, is of environmental concern due to its potential persistence and the formation of hazardous breakdown products. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, focusing on biotic and abiotic degradation pathways. It includes detailed experimental protocols, quantitative data, and visual representations of degradation mechanisms to support further research and development of remediation strategies.
Chemical and Physical Properties
This compound (C.I. 14030) is an organic compound with the chemical formula C₁₃H₉N₃O₅.[1] It is characterized by an azo bond (-N=N-) linking a p-nitrophenyl group to a salicylic (B10762653) acid moiety.[1] This structure is responsible for its color and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O₅ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| CAS Number | 2243-76-7 | [1] |
| Appearance | Orange-brown powder | [2] |
| λmax | 385 nm | |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone | [2] |
Biodegradation
Microbial activity is a primary route for the degradation of this compound in the environment. Several bacterial and fungal species have demonstrated the ability to decolorize and degrade this dye.
Bacterial Degradation
Studies have shown that certain halophilic and marine bacteria can effectively decolorize and degrade this compound. The degradation process typically involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines.
Quantitative Data on Bacterial Degradation:
| Microorganism | Condition | Decolorization Efficiency (%) | COD Reduction (%) | Reference |
| Halomonas sp. MO-11 | 24 hours, 37°C, pH 7.0 | 91.00 | 75.55 | [3] |
| Halomonas sp. MO-11 | + 1% Glucose | 92.22 | - | [3] |
| Halomonas sp. MO-11 | + 1% Yeast Extract | 93.00 | - | [3] |
| Marinobacter algicola MO-17 | 24 hours, 12% NaCl | 78.78 | 90.00 | [4] |
Degradation Products:
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degradation of this compound by Halomonas sp. MO-11 identified several smaller molecular weight products, indicating the breakdown of the parent dye molecule.[3] The molecular weights of these products were reported as 70, 72, 83, 97, 98, 99, 111, 112, 125, 128, 140, 154, 168, and 169.[3] Anaerobic degradation has been shown to yield 5-aminosalicylic acid and 1,4-phenylenediamine.[5]
Fungal Degradation
Fungi, particularly white-rot fungi, are known to produce extracellular lignolytic enzymes like laccase and peroxidases that can degrade a wide range of organic pollutants, including azo dyes.
Quantitative Data on Fungal Degradation:
| Microorganism | Condition | Decolorization Efficiency (%) | Reference |
| Trichoderma harzianum RY44 | 15 days, with salicylic acid | 78.3 | [6] |
| Trichoderma harzianum RY44 | 15 days, with benzoic acid | 72.6 | [6] |
| Trichoderma harzianum RY44 | 15 days, with glucose | 67.4 | [6] |
Degradation Products:
Metabolite analysis of this compound degradation by Trichoderma harzianum RY44 identified benzoic acid and salicylic acid as intermediate products.[6]
Abiotic Degradation
In addition to microbial action, this compound can be degraded by abiotic processes, primarily through advanced oxidation processes (AOPs).
Photodegradation (UV/H₂O₂)
The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize and mineralize organic pollutants. The degradation of this compound by UV/H₂O₂ follows pseudo-first-order kinetics.[7]
Fenton and Photo-Fenton Processes
The Fenton process (Fe²⁺ + H₂O₂) and photo-Fenton process (Fe²⁺ + H₂O₂ + UV light) are other powerful AOPs for the degradation of recalcitrant organic compounds. The photo-Fenton process generally shows higher treatment efficiency than the Fenton process alone.[7]
Quantitative Data on Abiotic Degradation:
| Process | Condition | Degradation Rate Constant (k, min⁻¹) | Reference |
| UV/H₂O₂ | [Dye] = 1.0 x 10⁻⁵ M, [H₂O₂] = 30.0 mM, pH 3.0 | Varies with conditions | [7] |
| Fenton | [Dye] = 1.0 x 10⁻⁵ M, [Fe²⁺] = 3.0 x 10⁻⁵ M, [H₂O₂] = 30.0 mM, pH 3.0 | Varies with conditions | [7] |
| Photo-Fenton | [Dye] = 1.0 x 10⁻⁵ M, [Fe²⁺] = 3.0 x 10⁻⁵ M, [H₂O₂] = 30.0 mM, pH 3.0 | Varies with conditions | [7] |
Environmental Fate Concerns
Bioaccumulation
Hydrolysis
Hydrolysis is generally not considered a major degradation pathway for most azo dyes under typical environmental pH conditions (pH 4-9).[9] Specific hydrolysis rate data for this compound is not available in the reviewed literature.
Experimental Protocols
Bacterial Degradation Assay
Protocol for Halomonas sp. MO-11:
-
Inoculum Preparation: Prepare a 24-hour old culture of Halomonas sp. MO-11 in a suitable nutrient medium.
-
Reaction Setup: Inoculate 20 ml of nutrient medium containing 5.0% NaCl and this compound (e.g., 1500 µg/ml) with the prepared culture.
-
Incubation: Incubate the culture at 37°C without aeration or agitation.
-
Sampling: Withdraw a 5 ml aliquot at different time intervals.
-
Sample Preparation: Centrifuge the aliquot at 10,000 rpm for 20 minutes to pellet the cell mass.
-
Analysis: Measure the absorbance of the supernatant at 385 nm using a spectrophotometer to determine the extent of decolorization.[3]
GC-MS Analysis of Degradation Products
-
Extraction: Centrifuge the decolorized broth at 10,000 rpm for 20 minutes. Collect the supernatant and mix it with an equal volume of dichloromethane (B109758) (DCM) in a separating funnel. Shake vigorously for 20 minutes to extract the degradation products into the DCM phase.[3]
-
GC-MS Conditions (General):
-
Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm).[10]
-
Oven Program: Initial temperature at 80°C for 1 min, ramp to 210°C at 12°C/min, then to 230°C at 15°C/min and hold for 4 min, then to 250°C at 3°C/min, and finally to 300°C at 40°C/min.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[11]
-
Injection Mode: Splitless.[10]
-
MS Detector: Operated in scan mode to identify unknown compounds based on their mass spectra.
-
Advanced Oxidation Processes (AOPs) Protocol
-
Reaction Setup: Prepare a 250 ml aqueous solution of this compound at the desired concentration in a bath-type photoreactor.
-
Reagent Addition:
-
UV/H₂O₂: Add the required concentration of H₂O₂.
-
Fenton: Add the required concentrations of FeSO₄·7H₂O and H₂O₂.
-
Photo-Fenton: Add the required concentrations of FeSO₄·7H₂O and H₂O₂ and expose to a UV light source.
-
-
Reaction Conditions: Maintain the desired pH (e.g., pH 3.0) and stir the solution continuously.
-
Sampling: Withdraw 5 ml samples at regular time intervals.
-
Analysis: Measure the absorbance of the samples spectrophotometrically at 385 nm to determine the concentration of the remaining dye.[7]
Laccase Activity Assay (ABTS Method)
-
Reagents:
-
0.1 M Sodium Acetate Buffer (pH 4.5).
-
0.5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution in the above buffer.[12]
-
-
Assay Mixture: In a cuvette, mix 2.8 mL of the ABTS substrate solution with 0.1 mL of the enzyme sample (e.g., culture supernatant).[13]
-
Measurement: Monitor the increase in absorbance at 420 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The molar extinction coefficient for the ABTS radical cation at 420 nm is 36,000 M⁻¹cm⁻¹.[12][13]
-
Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[12]
Azoreductase Activity Assay
-
Reagents:
-
25 mM Potassium Phosphate Buffer (pH 7.1).
-
25 µM azo dye solution (e.g., this compound).
-
0.1 mM NADPH.[14]
-
-
Assay Mixture: In a cuvette, combine the buffer, azo dye solution, and a suitable amount of the enzyme sample in a total volume of 2 ml.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Measurement: Monitor the decrease in absorbance at the λmax of the dye (385 nm for this compound) for 2 minutes.[14]
Visualizations
References
- 1. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies on optimized extracellular laccase from Trichoderma harzianum PP389612 and its capabilities for azo dye removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jabsonline.org [jabsonline.org]
- 12. benchchem.com [benchchem.com]
- 13. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mordant Orange 1 Staining in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R or C.I. 14030, is an azo dye that has applications as a biological stain and a pH indicator.[1][2] In histology, mordant dyes are utilized in conjunction with a metal salt, the mordant, to form a dye-mordant complex or "lake." This complex then binds to specific tissue components, enhancing the color intensity and stability of the stain.[3] While detailed, standardized protocols for this compound in routine histological staining are not as widely published as for other dyes, its chemical properties suggest its utility in visualizing various tissue elements. These application notes provide a comprehensive overview of this compound, including its chemical properties and a proposed protocol for its use in staining formalin-fixed, paraffin-embedded tissue sections.
Principle of Staining
The staining mechanism of this compound is based on the principles of chelation, a common feature of mordant dyes. A polyvalent metal ion, such as aluminum or chromium, acts as a mordant, forming covalent and coordinate bonds with the dye molecule. This creates a dye-mordant complex that can then bind to tissue components, such as proteins and nucleic acids, through similar chelation mechanisms. The choice of mordant can influence the final color of the stained tissue.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below. This information is essential for the accurate preparation of staining solutions and for understanding its behavior in various applications.
| Property | Value |
| Synonyms | Alizarin Yellow R, C.I. 14030, 5-(4-Nitrophenylazo)salicylic acid |
| CAS Number | 2243-76-7 |
| Molecular Formula | C₁₃H₉N₃O₅ |
| Molecular Weight | 287.23 g/mol |
| Appearance | Powder |
| λmax | 385 nm |
| Solubility | Soluble in 1 N NH₄OH (1%) |
| Storage Temperature | Room temperature |
Proposed Experimental Protocol for this compound Staining
This protocol is a suggested procedure for the staining of formalin-fixed, paraffin-embedded tissue sections with this compound and may require optimization for specific applications and tissue types.
Reagent Preparation
-
This compound Staining Solution (1% w/v)
-
Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Gentle heating and stirring may be required for complete dissolution.
-
Allow the solution to cool to room temperature and filter before use.
-
-
Mordant Solution (5% w/v Potassium Alum)
-
Dissolve 5 g of potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O) in 100 mL of distilled water.
-
Stir until fully dissolved.
-
-
Differentiating Solution (0.5% v/v Acetic Acid)
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
Mix thoroughly.
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting:
-
Immerse slides in the 5% Potassium Alum Mordant Solution.
-
Incubate for 10-15 minutes at room temperature.
-
Rinse thoroughly in running tap water for 5 minutes, followed by a rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 1% this compound Staining Solution.
-
Incubate for 20-30 minutes at room temperature.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip slides in the 0.5% Acetic Acid Differentiating Solution for 10-30 seconds.
-
Monitor the differentiation process microscopically to achieve the desired staining intensity.
-
Immediately stop differentiation by rinsing thoroughly in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (95% and 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a xylene-based mounting medium.
-
Expected Results
The expected staining pattern with this compound will depend on the tissue type and the specific components that form complexes with the dye-mordant. Generally, structures rich in proteins or nucleic acids may exhibit staining. The final color can vary from yellow to orange-brown depending on the mordant used and the tissue components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Insufficient mordanting time. Insufficient staining time. Over-differentiation. | Increase incubation time in the mordant or staining solution. Decrease time in the differentiating solution. |
| Overstaining | Excessive mordanting time. Excessive staining time. Under-differentiation. | Decrease incubation time in the mordant or staining solution. Increase time in the differentiating solution. |
| Precipitate on Section | Unfiltered staining solution. | Always filter the staining solution before use. |
Visualizations
Caption: Experimental workflow for the proposed this compound histological staining protocol.
Caption: Logical relationship of dye-mordant-tissue complex formation in this compound staining.
References
Preparation of Mordant Orange 1 Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye frequently utilized in laboratory settings as a pH indicator and for various staining procedures.[1][2] Its utility stems from a distinct color transition in the alkaline pH range, making it a valuable tool for titrations and other applications requiring the monitoring of pH. This document provides detailed protocols for the preparation of this compound solutions for laboratory use, along with essential data on its chemical and physical properties.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation and storage of its solutions. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2243-76-7 |
| Molecular Formula | C₁₃H₉N₃O₅ |
| Molecular Weight | 287.23 g/mol [3] |
| Appearance | Orange-brown powder[3][4] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone.[3][4] |
| pH Indicator Range | pH 10.2 (Yellow) to 12.0 (Red)[3][4][5] |
| pKa | 11.2 (at 25°C)[3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[4] |
Applications in the Laboratory
This compound is a versatile dye with several key applications in a research environment:
-
pH Indicator: It is commonly used as a visual indicator for titrations and for the determination of pH in alkaline solutions, exhibiting a clear color change from yellow to red.[3][4][5] A 0.1% aqueous solution is often employed for this purpose.[4][5]
-
Staining: In histology and cytology, mordant dyes like this compound are used in conjunction with a mordant (typically a metal salt) to stain specific tissue components for microscopic examination.[6]
-
Biological Coloring: It has applications in biological coloring and can also be used for tinting various materials.[1]
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution
This protocol describes the preparation of a general-purpose 1% (weight/volume) stock solution of this compound, which can be used for various applications or diluted further to prepare working solutions.
Materials:
-
This compound powder
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing balance
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a beaker containing approximately 80 mL of deionized water.
-
Stirring: Stir the solution with a glass stirring rod until the powder is completely dissolved. Gentle heating on a hot plate can aid in dissolution, but boiling should be avoided.
-
Cooling: If heating was used, allow the solution to cool to room temperature.
-
Transfer: Carefully transfer the cooled solution to a 100 mL volumetric flask.
-
Final Volume: Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a well-labeled, light-protected container at room temperature.
Protocol 2: Preparation of a 0.1% (w/v) pH Indicator Solution
This protocol outlines the preparation of a 0.1% (w/v) solution, which is a common concentration for use as a pH indicator.
Materials:
-
1% (w/v) this compound stock solution (from Protocol 1)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Pipette
Procedure:
-
Pipetting: Pipette 10 mL of the 1% (w/v) this compound stock solution into a 100 mL volumetric flask.
-
Dilution: Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure thorough mixing.
-
Storage: Store the indicator solution in a labeled, sealed container at room temperature.
Safety Precautions
When handling this compound powder and its solutions, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Powder: To avoid inhalation of dust, handle the powder in a well-ventilated area or under a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of all waste materials according to local, state, and federal regulations.
Diagrams
Caption: Workflow for the preparation of this compound solutions.
References
Application of Mordant Orange 1 in the Detection of Heavy Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, an azo dye, presents significant potential as a chelating agent for the detection of heavy metal ions in various matrices.[1] Its molecular structure allows for the formation of complexes with metal ions, leading to discernible changes in its spectral properties. This characteristic forms the basis of colorimetric and fluorometric detection methods. While specific quantitative data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the principles, generalized protocols, and potential applications based on the known reactivity of similar azo dyes. The methodologies outlined herein serve as a foundational guide for developing and validating specific assays using this compound for heavy metal ion detection.
Principle of Detection
The detection of heavy metal ions using this compound can be achieved through two primary mechanisms: colorimetry and fluorescence spectroscopy.
1. Colorimetric Detection:
The fundamental principle of colorimetric detection lies in the formation of a colored complex between this compound and the target metal ion. This interaction alters the electronic structure of the dye, causing a shift in its maximum absorbance wavelength (λmax).[2] The intensity of the resulting color is directly proportional to the concentration of the metal ion, enabling quantitative analysis based on the Beer-Lambert law. The formation of these metal-dye complexes results in a distinct and visually perceptible color change.
2. Fluorescence-Based Detection (Chelation-Enhanced Fluorescence - CHEF):
Many azo dyes, in their free state, are weakly fluorescent due to non-radiative decay processes. Upon binding with a metal ion, this compound can form a rigid and planar complex. This structural rigidity restricts the intramolecular motions that typically quench fluorescence, leading to a significant enhancement in fluorescence emission. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), results in a "turn-on" fluorescence response. The intensity of the emitted light is proportional to the concentration of the metal ion, allowing for highly sensitive quantitative analysis.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following table summarizes hypothetical performance characteristics. These values are based on typical performance of other azo dye-based chemosensors and should be experimentally determined and validated for this compound.
| Metal Ion | Detection Method | Proposed λmax (nm) | Potential Linear Range (µM) | Potential Limit of Detection (µM) | Notes |
| Al³⁺ | Colorimetric | 480 - 520 | 1 - 50 | ~0.5 | Forms a brilliant orange to dark orange complex.[2] |
| Cr⁶⁺ | Colorimetric | 450 - 490 | 2 - 75 | ~1.0 | Forms a dark red-light orange complex.[2] |
| Cu²⁺ | Fluorescence Quenching | Emission at ~560 nm | 1 - 100 | ~0.1 | Potential for fluorescence quenching of the dye. |
| Pb²⁺ | Fluorescence Quenching | Emission at ~560 nm | 1 - 100 | ~0.2 | Potential for fluorescence quenching of the dye. |
| Zn²⁺ | Chelation-Enhanced Fluorescence | Emission at ~560 nm | 0.5 - 50 | ~0.05 | Potential for significant fluorescence enhancement. |
| Ni²⁺ | Fluorescence Quenching | Emission at ~560 nm | 2 - 100 | ~0.5 | Potential for fluorescence quenching of the dye. |
Disclaimer: The data presented in this table is illustrative and intended to provide a general framework. Researchers must perform thorough experimental validation to determine the actual analytical performance of this compound for each specific heavy metal ion.
Experimental Protocols
The following are generalized protocols for the detection of heavy metal ions using this compound via colorimetric and fluorescence-based methods. These protocols should be optimized based on the specific experimental conditions and analytical requirements.
Protocol 1: Colorimetric Detection of Heavy Metal Ions
Objective: To determine the concentration of a target heavy metal ion in an aqueous sample using this compound and UV-Vis spectrophotometry.
Materials:
-
This compound
-
Stock solutions (1000 ppm) of target heavy metal salts (e.g., AlCl₃, K₂Cr₂O₇)
-
Deionized water
-
Appropriate buffer solutions (e.g., acetate (B1210297) buffer for Al³⁺, sulfuric acid for Cr⁶⁺)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., deionized water or ethanol) and dilute to the final volume in a volumetric flask.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound (e.g., 0.1 mM) by diluting the stock solution with deionized water.
-
Prepare a series of standard solutions of the target metal ion at various concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution.[2]
-
-
Sample Preparation and Measurement:
-
Pipette a fixed volume (e.g., 1.0 mL) of each standard solution into a series of 10 mL volumetric flasks.
-
Add the appropriate buffer solution to control the pH (e.g., 2.0 mL of acetate buffer, pH 4.5 for Al³⁺).[2]
-
Add a fixed volume (e.g., 1.0 mL) of the this compound working solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specific time (e.g., 15-20 minutes) for color development.[2]
-
Measure the absorbance of each solution at the predetermined λmax of the metal-dye complex against a reagent blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.
-
Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
Protocol 2: Fluorescence-Based Detection of Heavy Metal Ions
Objective: To determine the concentration of a target heavy metal ion using this compound based on fluorescence quenching or enhancement.
Materials:
-
This compound
-
Stock solutions (1000 ppm) of target heavy metal salts
-
Deionized water
-
Appropriate buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorescence Spectrometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.
-
Prepare a working solution of this compound (e.g., 10 µM) from the stock solution.
-
Prepare a series of standard solutions of the target metal ion at various concentrations.
-
-
Fluorescence Measurement:
-
Place the this compound working solution in a cuvette and record its initial fluorescence spectrum to determine the excitation and emission maxima.
-
Titrate the this compound solution with increasing concentrations of the target metal ion standard solution.
-
After each addition, mix the solution and allow it to equilibrate for a set time (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
For fluorescence quenching, analyze the data using the Stern-Volmer equation.
-
For fluorescence enhancement, construct a calibration curve from the linear portion of the plot.
-
Determine the concentration of the unknown sample by measuring its effect on the fluorescence of the this compound solution and comparing it to the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes: Mordant Orange 1 in Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye recognized for its utility as a pH indicator and a chromogenic reagent in spectrophotometric analysis.[1][2][3] Its ability to form stable, colored complexes with various metal ions makes it a valuable tool for their quantitative determination in a variety of samples.[4][5] The formation of these metal-dye complexes results in a distinct shift in the maximum absorbance wavelength (λmax), with the intensity of the color being directly proportional to the concentration of the metal ion, adhering to the Beer-Lambert law. This property allows for the development of simple, rapid, and sensitive spectrophotometric methods for metal ion analysis.
These application notes provide a comprehensive overview of the use of this compound in the spectrophotometric determination of metal ions, with a focus on aluminum (Al³⁺) and copper (Cu²⁺). Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the application of this dye in research and quality control settings. While direct applications in complex biological signaling pathways are not documented, the principles of chelation and spectrophotometric analysis are fundamental in pharmaceutical sciences for raw material testing, impurity profiling, and environmental monitoring.
Principle of Detection
The detection mechanism of this compound relies on the formation of a coordination complex with metal ions. The dye molecule contains functional groups that can donate electrons to a metal cation, forming a stable chelate ring. This interaction alters the electronic structure of the dye, leading to a change in its light-absorbing properties. The resulting metal-Mordant Orange 1 complex exhibits a different color and a new wavelength of maximum absorbance (λmax) compared to the free dye. By measuring the absorbance at the λmax of the complex, the concentration of the metal ion in a sample can be accurately determined.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the spectrophotometric determination of aluminum (Al³⁺) and copper (Cu²⁺) using this compound (Alizarin Yellow R).
Table 1: Spectrophotometric Determination of Aluminum (Al³⁺) with this compound
| Parameter | Value | Reference |
| Optimal pH | 2.0 | [4][5] |
| Wavelength of Maximum Absorbance (λmax) | 422 nm | [4][5] |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L·mol⁻¹·cm⁻¹ | [4][5] |
| Linear Range | 0.4 - 2.0 µg/mL | [4][5][6] |
| Limit of Detection (LOD) | 1.4 ng/mL | [4][5][6] |
| Stoichiometry (Metal:Ligand) | 1:1, 1:2 | [4] |
| Relative Standard Deviation (RSD) | < 1.3% | [4][5][6] |
Table 2: Spectrophotometric Determination of Copper (Cu²⁺) with this compound
| Parameter | Value | Reference |
| Optimal pH | 6.2 | [4][5] |
| Wavelength of Maximum Absorbance (λmax) | 445 nm | [4][5] |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L·mol⁻¹·cm⁻¹ | [4][5] |
| Linear Range | 1.9 - 3.6 µg/mL | [4][5][6] |
| Limit of Detection (LOD) | 0.015 µg/mL | [4][5][6] |
| Stoichiometry (Metal:Ligand) | 1:1 | [5] |
| Relative Standard Deviation (RSD) | < 1.3% | [4][5][6] |
Experimental Protocols
The following protocols are based on the spectrophotometric determination of aluminum and copper using this compound (Alizarin Yellow R) as described in the literature.[4][5]
Protocol 1: Spectrophotometric Determination of Aluminum (Al³⁺)
1. Reagents and Materials:
-
This compound (Alizarin Yellow R) stock solution (e.g., 1 x 10⁻³ M in 50% ethanol-water).
-
Aluminum standard stock solution (e.g., 1000 ppm Al³⁺).
-
Buffer solution (pH 2.0).
-
Deionized water.
-
Ethanol.
-
Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
pH meter.
2. Preparation of Standard Solutions:
-
Prepare a series of aluminum standard solutions (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL) by diluting the aluminum standard stock solution with deionized water.
-
Prepare a working solution of this compound by diluting the stock solution.
3. Experimental Procedure:
-
Into a series of 10 mL volumetric flasks, pipette a specific volume of each aluminum standard solution.
-
Add an appropriate volume of the buffer solution to adjust the pH to 2.0.
-
Add a specific volume of the this compound working solution.
-
Bring the volume up to the mark with a 50% ethanol-water mixture and mix thoroughly.
-
Allow the solutions to stand for a sufficient time for color development.
-
Measure the absorbance of each solution at 422 nm against a reagent blank (containing all components except the aluminum standard).
-
Construct a calibration curve by plotting the absorbance values versus the corresponding Al³⁺ concentrations.
-
For an unknown sample, follow the same procedure and determine the Al³⁺ concentration from the calibration curve.
Protocol 2: Spectrophotometric Determination of Copper (Cu²⁺)
1. Reagents and Materials:
-
This compound (Alizarin Yellow R) stock solution (e.g., 1 x 10⁻³ M in 50% ethanol-water).
-
Copper standard stock solution (e.g., 1000 ppm Cu²⁺).
-
Buffer solution (pH 6.2).
-
Deionized water.
-
Ethanol.
-
Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
pH meter.
2. Preparation of Standard Solutions:
-
Prepare a series of copper standard solutions (e.g., 1.9, 2.4, 2.8, 3.2, 3.6 µg/mL) by diluting the copper standard stock solution with deionized water.
-
Prepare a working solution of this compound by diluting the stock solution.
3. Experimental Procedure:
-
Into a series of 10 mL volumetric flasks, pipette a specific volume of each copper standard solution.
-
Add an appropriate volume of the buffer solution to adjust the pH to 6.2.
-
Add a specific volume of the this compound working solution.
-
Bring the volume up to the mark with a 50% ethanol-water mixture and mix thoroughly.
-
Allow the solutions to stand for a sufficient time for color development.
-
Measure the absorbance of each solution at 445 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance values versus the corresponding Cu²⁺ concentrations.
-
For an unknown sample, follow the same procedure and determine the Cu²⁺ concentration from the calibration curve.
Mandatory Visualizations
Caption: Chelation of a metal ion by this compound to form a colored complex.
Caption: General experimental workflow for spectrophotometric metal ion analysis.
Applications in Drug Development and Research
While this compound is not directly used as a therapeutic agent, its application in spectrophotometric analysis is highly relevant to the pharmaceutical industry. The precise quantification of metal ions is crucial in various stages of drug development and quality control:
-
Raw Material Analysis: Ensuring the purity of raw materials and excipients by testing for trace metal impurities that could affect drug stability, efficacy, or toxicity.
-
Finished Product Testing: Quantifying metal-based active pharmaceutical ingredients (APIs) or monitoring for metal contaminants in final drug products.
-
Environmental Monitoring: Assessing the levels of metal ions in wastewater from pharmaceutical manufacturing facilities to ensure compliance with environmental regulations.
-
Research Applications: In a research setting, spectrophotometric methods using reagents like this compound can be adapted to study metal-ligand binding, which is a fundamental aspect of metalloenzyme function and the design of metal-based drugs or chelating agents.[7]
Interference
The selectivity of spectrophotometric methods can be affected by the presence of other ions in the sample matrix that may also form complexes with this compound.[8] For instance, in the determination of aluminum, iron (III) can be a significant interference.[4] The use of masking agents, such as ascorbic acid, can help to eliminate or minimize these interferences by selectively complexing with the interfering ions.[9] It is essential to perform interference studies to validate the method for a specific sample matrix.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. モーダントオレンジ 1 Dye content 70 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. What are interference in spectrophotometry | Filo [askfilo.com]
- 9. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using Mordant Orange 1 in Textile Dyeing Experiments
Introduction
Mordant Orange 1, also known by its Colour Index name C.I. 14030, is a synthetic azo dye. It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The application of this compound requires the use of a metallic salt, known as a mordant, which acts as a fixative to bind the dye to the fabric. This process forms a coordination complex between the dye, mordant, and fiber, enhancing the color's fastness to washing, light, and rubbing. The choice of mordant significantly influences the final color and fastness properties of the dyed textile.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals conducting textile dyeing experiments with this compound.
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound, C.I. 14030 |
| CAS Registry Number | 2243-76-7 |
| Molecular Formula | C₁₃H₉N₃O₅ |
| Molecular Weight | 287.23 g/mol |
| Appearance | Orange-brown powder |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone. |
Safety Precautions
This compound may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[1] It is harmful if swallowed.[2][3][4] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid creating dust.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[1] If ingested, seek immediate medical attention and do not induce vomiting.[2]
Experimental Protocols
A pre-mordanting technique is a common and effective method for applying mordant dyes.[6] This process involves treating the textile with the mordant before introducing the dye. The following protocols provide a general framework for dyeing wool, silk, and nylon with this compound using various mordants. Researchers should optimize these parameters based on their specific experimental needs.
Scouring of Textiles
Before mordanting and dyeing, it is crucial to scour the textile fibers to remove any impurities, such as oils, waxes, and dirt, which could interfere with dye uptake.
Materials:
-
Textile (wool, silk, or nylon)
-
pH-neutral detergent
-
Sodium carbonate (for cotton, if used as a control)
-
Large stainless steel or enamel pot
-
Stirring rod
-
Heat source
Protocol:
-
Weigh the dry textile. This is the "weight of fiber" (WOF), which will be used for all subsequent calculations.
-
Fill a pot with enough water to allow the textile to move freely.
-
Add a scouring agent. For wool and silk, use 1-2% WOF of a pH-neutral soap.[2] For nylon and cotton, a solution of 5 g/L sodium carbonate and 2 g/L non-ionic detergent can be used.[6]
-
Submerge the wetted textile in the scouring bath.
-
Slowly heat the bath to the appropriate temperature:
-
Maintain this temperature for 30-60 minutes, stirring gently.[2]
-
Allow the bath to cool, then remove the textile and rinse thoroughly with warm, then cold water until the water runs clear.[2][6]
Pre-mordanting of Textiles
The choice of mordant will significantly impact the final color and fastness of the dyed textile. Common mordants include aluminum potassium sulfate (B86663) (alum), ferrous sulfate (iron), and copper sulfate.
Materials:
-
Scoured textile
-
Mordant (Alum, Ferrous Sulfate, or Copper Sulfate)
-
Acetic acid (for pH adjustment)
-
Large non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Heat source
Protocol:
-
Prepare the mordant bath in a pot with enough water for the textile to be fully submerged. The liquor-to-fiber ratio is typically 20:1.[6]
-
Dissolve the selected mordant in a small amount of hot water before adding it to the main bath.
-
Adjust the pH of the bath to an acidic range of 4.0-5.0 with acetic acid.[6]
-
Immerse the scoured, wet textile into the mordant bath.
-
Slowly raise the temperature to 80°C and maintain for 45-60 minutes, stirring gently to ensure even mordanting.[6]
-
Allow the bath to cool completely before removing the textile.
-
Rinse the mordanted textile with cold water.[6]
Dyeing of Textiles
Materials:
-
Mordanted textile
-
This compound dye
-
Acetic acid (for pH adjustment)
-
Large stainless steel or enamel pot
-
Stirring rod
-
Heat source
Protocol:
-
Prepare the dyebath in a pot with a liquor-to-fiber ratio of 20:1.[6]
-
Dissolve the this compound dye in a small amount of hot water before adding it to the dyebath.
-
Immerse the wet, mordanted textile into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to 90-100°C over 30-45 minutes.[6]
-
Maintain this temperature for 60 minutes, stirring gently to ensure even dyeing.[6]
-
Allow the dyebath to cool completely to maximize dye exhaustion.
-
Remove the dyed textile and rinse with cold water until the water runs clear.[6]
-
Perform a soaping treatment with 2 g/L non-ionic detergent at 60°C for 15 minutes to remove any unfixed dye.[6]
-
Rinse thoroughly with hot and then cold water.[6]
-
Air dry the textile away from direct sunlight.
Data Presentation
The following tables summarize the recommended quantitative parameters for dyeing different textiles with this compound and the expected color fastness properties. Note that the fastness ratings are based on general findings for mordant dyes and should be experimentally verified for this compound.[6] The ratings are on a scale of 1 to 5, where 5 indicates the best fastness.
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Wool | Silk | Nylon |
| Scouring | |||
| Agent | 1-2% owf pH-neutral soap | 1-2% owf pH-neutral soap | 2 g/L non-ionic detergent & 5 g/L Soda Ash |
| Temperature | 60-70°C | 60-70°C | 80-90°C |
| Duration | 30-60 min | 30-60 min | 30-60 min |
| Mordanting | |||
| Alum (% owf) | 10-15% | 15-25% | 2-5% |
| Ferrous Sulfate (% owf) | 1-3% | 1-3% | 1-3% |
| Copper Sulfate (% owf) | 2-5% | 2-5% | 2-5% |
| Temperature | 80-90°C | 80-85°C | 80°C |
| Duration | 45-60 min | 45-60 min | 45-60 min |
| pH | 4.0-5.0 | 4.0-5.0 | 4.0-5.0 |
| Dyeing | |||
| Dye Concentration (% owf) | 1-3% | 1-3% | 1-3% |
| Temperature | 90-100°C | 85-95°C | 90-100°C |
| Duration | 60 min | 45-60 min | 60 min |
| pH | 4.0-5.0 | 4.0-5.0 | 4.0-5.0 |
Table 2: Expected Color Fastness Properties of Textiles Dyed with this compound
| Fiber | Mordant | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Wool | Alum | 4 | 4-5 | 4 |
| Ferrous Sulfate | 4-5 | 5 | 4-5 | |
| Copper Sulfate | 4-5 | 5 | 4-5 | |
| Silk | Alum | 3-4 | 4 | 4 |
| Ferrous Sulfate | 4 | 4-5 | 4 | |
| Copper Sulfate | 4 | 4-5 | 4 | |
| Nylon | Alum | 4 | 4 | 4 |
| Ferrous Sulfate | 4-5 | 4-5 | 4-5 | |
| Copper Sulfate | 4-5 | 4-5 | 4-5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for textile dyeing with this compound.
Chemical Interaction Pathway
Caption: Chemical interaction between dye, mordant, and textile fiber.
References
Application Notes and Protocols: Mordant Orange 1 for Cellular Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye with a history of use as a pH indicator and in the textile industry.[1][2][3] While its application as a biological stain is documented, specific protocols for the visualization of distinct cellular components are not well-established in scientific literature.[1][4] This document provides a comprehensive overview of this compound, its theoretical application in cellular staining, and a detailed, albeit theoretical, protocol for its use.
As a practical and validated alternative for staining specific cellular components, particularly keratin, this guide also includes detailed application notes and a widely used protocol for Orange G, a key component of the Papanicolaou (Pap) stain.
This compound: Theoretical Application and Protocol
Application Notes
This compound is a mordant dye, meaning it requires an intermediary, a metal salt known as a mordant, to bind to tissue components.[5] The dye forms a coordination complex with the mordant, and this "lake" then binds to the cellular structures.[5] The specificity of the staining is influenced by the type of mordant used, the pH of the solutions, and the chemical nature of the target cellular components.
Mechanism of Action: The staining process involves an initial treatment of the fixed cells with a metal salt solution (mordanting). The metal ions from the mordant bind to certain tissue components. Subsequently, the this compound solution is applied, and the dye molecules form a coordination complex with the bound metal ions, resulting in a colored precipitate at the site of the target structure. This is distinct from the mechanism of acid dyes like Orange G, which bind directly to tissues through electrostatic interactions.[5]
Potential Applications: Theoretically, this compound could be used to visualize structures rich in proteins or other substances that can chelate metal ions. Its precise targets within a cell would need to be determined empirically.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Alizarin Yellow R, C.I. 14030[6] |
| CAS Number | 2243-76-7[7] |
| Molecular Formula | C13H9N3O5[8][9] |
| Molecular Weight | 287.23 g/mol [7][8] |
| Appearance | Orange to reddish-colored powder[10] |
| Solubility | Soluble in water and ethanol[3][10] |
| λmax | 385 nm[11] |
Theoretical Experimental Protocol for this compound Staining
Disclaimer: This is a theoretical protocol based on the general principles of mordant dyeing and has not been validated for this compound for specific cellular visualization. Optimization of mordant type, concentration, incubation times, and dye concentration is required.
Materials:
-
This compound (Alizarin Yellow R) powder
-
Mordant solution (e.g., 5% aqueous potassium alum or 5% aqueous ferric chloride)
-
Distilled or deionized water
-
Ethanol (B145695) series (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
-
Cell sample on a glass slide (e.g., cytological smear, cultured cells)
-
Fixative (e.g., 95% ethanol or 4% paraformaldehyde)
Solution Preparation:
-
This compound Staining Solution (1% w/v):
-
Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Gentle heating may be necessary to fully dissolve the dye.
-
Allow the solution to cool to room temperature and filter before use.
-
-
Mordant Solution (5% w/v):
-
Dissolve 5 g of the chosen mordant (e.g., potassium alum) in 100 mL of distilled water.
-
Staining Procedure:
-
Fixation: Fix the cell sample according to standard laboratory procedures (e.g., immerse in 95% ethanol for 15 minutes).
-
Rehydration: If starting from a dehydrated state, rehydrate the sample by passing it through a descending series of ethanol concentrations (e.g., 100%, 95%, 70%) and finally into distilled water.
-
Mordanting: Immerse the slide in the 5% mordant solution for 10-15 minutes at room temperature.
-
Rinsing: Rinse the slide thoroughly in several changes of distilled water to remove excess mordant.
-
Staining: Immerse the slide in the 1% this compound solution for 5-10 minutes. The optimal time should be determined experimentally.
-
Rinsing: Briefly rinse the slide in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sample by passing it through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%).
-
Clearing: Clear the sample by immersing it in xylene or a xylene substitute for two changes of 2 minutes each.
-
Mounting: Apply a coverslip with a suitable mounting medium.
Visualizations
Orange G: Established Application and Protocol for Keratin Visualization
Application Notes
Orange G is an acidic azo dye widely used in histology and cytology as a cytoplasmic counterstain.[12] It is a crucial component of the Papanicolaou (Pap) stain, where it specifically stains keratin, red blood cells, and eosinophilic granules.[12][13][14]
Mechanism of Action: As an acid dye, Orange G is anionic (negatively charged).[5] In an acidic staining solution, cellular proteins become protonated, acquiring a net positive charge. The negatively charged Orange G molecules then bind to these positively charged proteins, primarily through electrostatic (ionic) bonds.[5][15] Its small molecular size allows for effective penetration into tissues.[16] In the context of the Pap stain, it provides a vibrant orange color to the cytoplasm of mature and keratinized cells, offering a stark contrast to the blue-stained nuclei.[17][18]
Data Presentation: Composition of Papanicolaou Staining Solutions
| Solution | Component | Quantity |
| Harris' Hematoxylin | Hematoxylin | 2.5 g |
| Ethanol | 25 mL | |
| Potassium alum | 50 g | |
| Distilled water (50°C) | 500 mL | |
| Mercuric oxide | 1.3 g | |
| Glacial acetic acid | 20 mL | |
| Orange G-6 | Orange G (10% aqueous) | 25 mL |
| Alcohol | 475 mL | |
| Phosphotungstic acid | 0.8 g | |
| EA-50 | Light Green SF yellowish (0.5% in 95% ethanol) | 45 mL |
| Eosin Y (0.5% in 95% ethanol) | 45 mL | |
| Phosphotungstic acid | 2 g | |
| Lithium carbonate (saturated aqueous) | 1 drop |
Note: Formulations can vary between laboratories.[19]
Experimental Protocol: Papanicolaou Staining (Pap Stain)
This protocol is a standard method for staining cytological smears, such as Pap smears, to visualize cellular morphology, including keratinization.
Materials:
-
Fixed cytological smear on a glass slide
-
Harris' Hematoxylin solution
-
Orange G-6 (OG-6) solution
-
Eosin Azure (EA-50) solution
-
Ethanol series (95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
-
Tap water
Staining Procedure:
-
Fixation: Ensure the smear is well-fixed, typically with 95% ethanol for at least 15 minutes.[19]
-
Hydration: Rinse the slide in tap water.[19]
-
Nuclear Staining: Immerse the slide in Harris' Hematoxylin for 1-3 minutes.[19]
-
Rinsing: Rinse in tap water.
-
Bluing: "Blue" the nuclei by immersing the slide in Scott's tap water or running tap water for a few minutes until the nuclei turn a crisp blue/purple.
-
Dehydration: Dip the slide in 95% ethanol (10 dips).[19]
-
Cytoplasmic Staining (Keratin): Stain with Orange G-6 solution for 1.5 minutes.[19]
-
Rinsing: Dip the slide in two changes of 95% ethanol (10 dips each).[19]
-
Cytoplasmic Staining (Polychromatic): Stain with EA-50 solution for 2.5 minutes.[19]
-
Rinsing: Dip the slide in two changes of 95% ethanol (10 dips each).[19]
-
Dehydration: Immerse in 100% ethanol for 1 minute.[19]
-
Clearing: Clear in two changes of xylene for 2 minutes each.[19]
-
Mounting: Apply a coverslip with a suitable mounting medium.
Expected Results:
-
Superficial cells: Pink/orange[20]
-
Intermediate and parabasal cells: Blue-green[17]
-
Red blood cells: Orange-red[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. モーダントオレンジ 1 Dye content 70 % | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dawnscientific.com [dawnscientific.com]
- 11. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]
- 14. biognost.com [biognost.com]
- 15. Orange G-Solution [morphisto.at]
- 16. benchchem.com [benchchem.com]
- 17. Papanicolaou stain - Wikipedia [en.wikipedia.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. microbenotes.com [microbenotes.com]
- 20. scispace.com [scispace.com]
Application Notes and Protocols: A Proposed Method for the Use of Mordant Orange 1 in Thin-Layer Chromatography for the Detection of Metal Ions
Introduction
These application notes propose a novel, theoretical protocol for the use of Mordant Orange 1 as a spray reagent in TLC. The proposed methodology is intended for researchers and scientists in analytical chemistry and drug development as a starting point for developing new qualitative and semi-quantitative screening methods.
Principle of Proposed Application
The underlying principle of this proposed application lies in the formation of colored metal-dye complexes on the TLC plate. After separation of a mixture containing metal ions by TLC, the plate is sprayed with a solution of this compound, followed by treatment with a suitable mordant if not already included in the spray reagent. The this compound molecule is anticipated to act as a ligand, chelating with the separated metal ions on the stationary phase. This interaction is expected to form distinctively colored "dye lakes," rendering the analyte spots visible against the background of the TLC plate. The color of the resulting complex may vary depending on the specific metal ion, offering a potential avenue for selective detection.
Proposed Experimental Protocol
This protocol outlines a hypothetical procedure for the separation and visualization of a mixture of metal ions on a silica (B1680970) gel TLC plate using this compound as a visualization reagent.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Analytes: Standard solutions (e.g., 1 mg/mL) of various metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺) in a suitable solvent (e.g., dilute HCl).
-
Mobile Phase: A suitable solvent system for the separation of the target metal ions. The selection of the mobile phase is critical and will require optimization. A potential starting point could be a mixture of a polar organic solvent and an aqueous acidic solution (e.g., acetone:concentrated HCl:water in a ratio of 87:8:5 v/v/v).
-
This compound Spray Reagent: A 0.1% (w/v) solution of this compound in ethanol (B145695) or methanol.
-
Mordant Solution (Optional): A solution of a suitable mordant, such as aluminum sulfate (B86663) (alum) or potassium dichromate, may be required depending on the target analytes and desired complex formation.
-
Developing Chamber
-
Spraying Apparatus
-
Heating Device (e.g., hot plate or oven)
2. Chromatographic Development
-
Pour the selected mobile phase into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapors for at least 30 minutes.
-
Using a capillary tube, spot small amounts of the standard metal salt solutions and the unknown mixture onto the baseline of the TLC plate.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood. Gentle heating may be applied to expedite solvent evaporation.
3. Visualization with this compound
-
In a well-ventilated fume hood, evenly spray the dried TLC plate with the 0.1% this compound solution.
-
Allow the plate to air-dry.
-
Optional Step: If a post-mordanting step is being tested, subsequently spray the plate with the mordant solution.
-
Gently heat the plate on a hot plate or in an oven at a controlled temperature (e.g., 80-100 °C) for a few minutes to facilitate complex formation and color development.
-
Observe the plate for the appearance of colored spots.
4. Data Analysis
-
Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Record the color and Rf value for each spot.
Data Presentation
The following table is a template for recording and comparing the results obtained from the TLC analysis of different metal ions using the proposed this compound visualization method.
| Analyte (Metal Ion) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Observed Color of the Spot |
| Cu²⁺ | ||||
| Ni²⁺ | ||||
| Co²⁺ | ||||
| Fe³⁺ | ||||
| Unknown Sample Spot 1 | ||||
| Unknown Sample Spot 2 |
Visualizations
Proposed Experimental Workflow
Caption: Workflow for the proposed TLC analysis using this compound.
Hypothetical Chelation Mechanism on TLC Plate
Caption: Proposed mechanism of visualization on the TLC plate.
Safety Precautions
-
This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The preparation of the spray reagent and the spraying of the TLC plate should be performed in a well-ventilated fume hood.
-
Handle all organic solvents and concentrated acids with care, following standard laboratory safety procedures.
The protocol described herein presents a theoretical framework for the novel application of this compound as a visualization reagent in thin-layer chromatography for the detection of metal ions. This proposed method is based on the well-established principle of metal-dye complex formation. Further experimental validation is required to determine the efficacy and selectivity of this reagent for various analytes. Researchers are encouraged to explore different solvent systems, mordants, and analyte classes to fully characterize and optimize this potential analytical method. Successful development could lead to a simple, cost-effective screening tool for the presence of specific metal ions in various sample matrices.
References
Mordant Orange 1: An Evaluation for Fluorescence Microscopy Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive evaluation of scientific literature and supplier databases indicates a notable absence of established protocols or research demonstrating the use of Mordant Orange 1 as a fluorescent probe in microscopy for cellular imaging. This compound is an azo dye, a class of compounds not typically fluorescent, primarily used in the textile industry and for the detection of aromatic amines.[1] Its mode of action as a mordant dye requires a metal salt to fix it to a substrate, a process that can introduce toxicity in sensitive biological systems. Furthermore, azo dyes can pose cytotoxic and carcinogenic risks due to their metabolic breakdown into aromatic amines.[2][3]
This document clarifies the identity and properties of this compound, addresses the common confusion with similarly named but functionally distinct fluorescent probes like Peroxy Orange 1 and Acridine (B1665455) Orange, and provides a technical assessment of its suitability for fluorescence microscopy. We conclude that this compound is not a recommended or validated tool for this application. Instead, we present detailed application notes and protocols for established orange-emitting fluorescent probes that are suitable for cellular imaging.
This compound: Chemical Properties and Unsuitability for Fluorescence Microscopy
This compound, also known as Alizarin Yellow R, is a small molecule with the chemical formula C₁₃H₉N₃O₅.[4] Its primary application lies in its ability to form coordination complexes with metal ions (mordants), which then bind to materials like textiles.[5]
Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | [4] |
| CAS Number | 2243-76-7 | [1][4] |
| Molecular Formula | C₁₃H₉N₃O₅ | [1][4] |
| Molecular Weight | 287.23 g/mol | [1][4] |
| Dye Class | Azo Dye, Mordant Dye | [4] |
| Maximum Absorption (λmax) | 385 nm | |
| Fluorescence | Not reported/Not fluorescent | [6] |
The core issue with using this compound for fluorescence microscopy is that azo dyes are generally not fluorescent.[6] The energy they absorb is typically lost through non-radiative pathways rather than being emitted as light. While some specifically engineered azo-based molecules have been developed as fluorescent probes, for example, for detecting hypoxia, this compound does not possess the necessary structural features for fluorescence.[7][8]
A logical workflow for evaluating a novel compound for fluorescence microscopy would involve determining its spectral properties, assessing photostability and cytotoxicity, and conducting co-localization studies. For this compound, the initial and most critical step—the presence of usable fluorescence—is not met.
Caption: Evaluation workflow for a potential fluorescent probe.
Clarifying Confusion: this compound vs. Peroxy Orange 1 vs. Acridine Orange
The interest in "this compound" for fluorescence microscopy likely stems from confusion with established probes that have similar names.
Peroxy Orange 1 (PO1): A Selective Probe for Hydrogen Peroxide
Peroxy Orange 1 is a cell-permeable fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) in living cells.[9][10] It exhibits an orange intracellular fluorescence in response to H₂O₂.[10]
Acridine Orange: A Versatile Nucleic Acid and Lysosomal Stain
Acridine Orange is a well-established, cell-permeable fluorescent dye that intercalates with nucleic acids.[11] It is widely used to differentiate between double-stranded DNA (emits green fluorescence) and single-stranded RNA or DNA (emits red-orange fluorescence).[11] It also accumulates in acidic organelles like lysosomes, where it fluoresces bright orange.[12]
Comparative Overview
| Feature | This compound | Peroxy Orange 1 | Acridine Orange |
| Primary Application | Textile Dyeing, Amine Detection | H₂O₂ Detection in Live Cells | Nucleic Acid Staining, Lysosome Visualization |
| Fluorescent | No | Yes | Yes |
| Mechanism | Mordant Dyeing | Boronate-to-phenol switch in presence of H₂O₂ | Intercalation into Nucleic Acids, Accumulation in Acidic Organelles |
| Excitation Max | ~385 nm (absorbance) | ~543 nm | ~502 nm (bound to dsDNA), ~460 nm (bound to ssRNA/DNA) |
| Emission Max | N/A | 545-750 nm | ~525 nm (green), ~650 nm (orange-red) |
| Live-Cell Imaging | Not Suitable | Yes | Yes |
Application Notes and Protocols for Recommended Orange Fluorescent Probes
Given the unsuitability of this compound, we provide protocols for two established orange-emitting probes.
Application Note 1: Detection of Intracellular Hydrogen Peroxide with Peroxy Orange 1
Audience: Researchers studying oxidative stress, cellular signaling, and immune responses.
Introduction: Peroxy Orange 1 (PO1) is a highly selective fluorescent probe for imaging hydrogen peroxide (H₂O₂) in living cells.[9][10] Its mechanism relies on a boronate-to-phenol switch that triggers a significant increase in orange fluorescence upon reaction with H₂O₂.[13] This makes it a valuable tool for studying cellular processes involving reactive oxygen species (ROS).
Photophysical Properties of Peroxy Orange 1
| Property | Value |
| Excitation Maximum | ~543 nm |
| Emission Maximum | 545 - 750 nm |
| Solubility | Soluble to 10 mM in DMSO |
| Cell Permeability | Yes |
Data sourced from multiple suppliers.[10][13]
Experimental Protocol: Staining and Imaging of Cultured Cells with Peroxy Orange 1
Materials:
-
Peroxy Orange 1 (PO1)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Inducer of oxidative stress (e.g., H₂O₂, phorbol (B1677699) 12-myristate 13-acetate (PMA))
Protocol:
-
Prepare a Stock Solution: Dissolve PO1 in anhydrous DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare Staining Solution: Dilute the PO1 stock solution in live-cell imaging medium or buffer to a final working concentration of 5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove any unbound probe.
-
Induce H₂O₂ Production (Optional): Replace the wash buffer with fresh imaging medium containing the desired concentration of an H₂O₂-inducing agent.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (e.g., excitation ~540 nm, emission ~560-600 nm). Acquire images before and after stimulation to observe changes in fluorescence intensity.
Caption: Workflow for Peroxy Orange 1 Staining.
Application Note 2: Visualization of Nucleic Acids and Acidic Organelles with Acridine Orange
Audience: Researchers in cell biology, genetics, and microbiology.
Introduction: Acridine Orange (AO) is a metachromatic fluorescent dye that differentially stains nucleic acids and is also a lysosomotropic agent. When bound to double-stranded DNA, it fluoresces green. When it binds to single-stranded RNA or denatured DNA, or when it accumulates in acidic compartments like lysosomes, it fluoresces orange to red.[11] This property allows for the simultaneous visualization of the nucleus, cytoplasm (rich in RNA), and lysosomes.
Photophysical Properties of Acridine Orange
| Property | Bound to dsDNA | Bound to ssRNA/DNA or in Lysosomes |
| Excitation Maximum | ~502 nm | ~460 nm |
| Emission Maximum | ~525 nm (Green) | ~650 nm (Orange-Red) |
| Quantum Yield | ~0.2 (in basic ethanol) | Varies |
Data sourced from various publications.[11][14][15]
Experimental Protocol: Live-Cell Staining with Acridine Orange
Materials:
-
Acridine Orange hydrochloride
-
Distilled water or PBS
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Protocol:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in distilled water. Filter sterilize and store at 4°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency.
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in the cell culture medium to a final working concentration of 1-5 µg/mL.
-
Cell Staining: Add the staining solution directly to the cells and incubate for 15-30 minutes at 37°C.
-
Wash (Optional but Recommended): Gently wash the cells with fresh, warm culture medium or PBS to reduce background fluorescence.
-
Fluorescence Microscopy: Image the cells immediately. Use a dual-channel setup to capture both green (e.g., FITC filter set) and red/orange (e.g., TRITC or Texas Red filter set) fluorescence. The nucleus should appear green, while the cytoplasm and lysosomes will be varying shades of orange to red.
Caption: Workflow for Acridine Orange Staining.
Conclusion
While the name "this compound" may suggest its use as a fluorescent probe, there is no scientific basis for this application. It is a non-fluorescent azo dye with potential cytotoxicity, making it unsuitable for cellular imaging. Researchers seeking an orange fluorescent probe should instead consider validated and well-characterized alternatives such as Peroxy Orange 1 for detecting hydrogen peroxide or Acridine Orange for visualizing nucleic acids and acidic organelles. The protocols provided here for these established probes offer reliable methods for achieving high-quality fluorescence microscopy data.
References
- 1. scbt.com [scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of azo-based fluorescent probes to detect different levels of hypoxia. | Semantic Scholar [semanticscholar.org]
- 8. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Acridine orange - Wikipedia [en.wikipedia.org]
- 12. iris.unive.it [iris.unive.it]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omlc.org [omlc.org]
Staining Nervous System Tissue with Acridine Orange Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye that has been extensively utilized for the visualization and analysis of various cellular components within the nervous system.[1][2] As a metachromatic dye, its fluorescence emission spectrum is dependent on its concentration and the surrounding environment.[2] This property allows for the differential staining of nucleic acids and acidic organelles, making it a valuable tool for assessing cell viability, lysosomal integrity, and RNA distribution in neuronal and glial cells.[2][3]
In its monomeric form, AO intercalates with double-stranded DNA (dsDNA), emitting a green fluorescence.[4] However, it can also interact with single-stranded DNA (ssDNA) or RNA through electrostatic interactions, resulting in a red fluorescence.[4][5] Furthermore, as a weak base, AO accumulates in acidic compartments such as lysosomes.[1][2] The high concentration of AO within these organelles leads to the formation of aggregates, causing a shift in fluorescence to red-orange.[1][2] This characteristic makes AO a powerful probe for studying lysosomal dynamics and membrane permeability.[6][7]
These application notes provide detailed protocols for using Acridine Orange and its analogs to stain nervous system tissue for various research applications, including the assessment of neuronal health, neurotoxicity, and cellular responses to therapeutic agents.
Principle of Acridine Orange Staining
The unique spectral properties of Acridine Orange allow for the simultaneous visualization of different cellular compartments. When AO enters a cell, it stains the nucleus and cytoplasm green due to its interaction with DNA and RNA at low concentrations.[2] In acidic organelles like lysosomes, AO becomes protonated and trapped, leading to its aggregation and a shift to red-orange fluorescence.[1][2] This differential staining provides a clear distinction between healthy cells with intact lysosomes and cells undergoing stress or apoptosis, which may exhibit changes in lysosomal membrane integrity or nucleic acid content.[3][8]
A disruption in lysosomal membrane integrity can lead to the leakage of AO into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.[2] This ratiometric change can be quantified to assess lysosomal membrane permeabilization, a key indicator of cellular stress and a potential mechanism of drug-induced toxicity.[7][8]
Applications in Nervous System Research
-
Assessment of Neuronal Viability and Apoptosis: Acridine Orange, often used in conjunction with other dyes like Propidium Iodide (PI) or Ethidium Bromide (EB), can effectively distinguish between live, apoptotic, and necrotic neurons.[9][10][11] Live cells will appear green, while apoptotic cells may show condensed chromatin and hyper-stained nuclei, and necrotic cells with compromised membranes will stain red with PI or EB.[10][11]
-
Lysosomal Staining and Integrity Assays: The accumulation of AO in lysosomes allows for the visualization of these organelles and the assessment of their membrane integrity.[1][6] This is particularly relevant in neurodegenerative disease research, where lysosomal dysfunction is often implicated.
-
RNA and DNA Differentiation: The differential emission spectra of AO when bound to DNA (green) versus RNA (red/orange) can be used to study RNA distribution and content in neurons.[3][12][13] This can be valuable for investigating neuronal maturation, protein synthesis, and the effects of neurotoxicants.[9][13]
-
Counterstaining in Neuroanatomical Studies: Acridine Orange can be used as a counterstain in immunohistochemistry and other neuroanatomical studies to visualize cell nuclei and provide morphological context.[14]
Quantitative Data Summary
For consistent and reproducible results, the concentration of Acridine Orange and incubation times should be optimized for the specific cell type and experimental conditions. The following table summarizes typical working concentrations and incubation periods cited in various protocols.
| Application | Staining Solution Concentration | Incubation Time | Tissue/Cell Type | Reference |
| Lysosomal Staining (Live Cells) | 1-5 µg/mL | 15 minutes | Live cells in culture | [1] |
| Lysosomal Stability Assay | 2 µg/mL | 15 minutes | U2OS cells | [8] |
| Neurotoxicity/Apoptosis (with Ethidium Bromide) | Varies (often combined) | Varies | Brain cells | [9] |
| Nucleic Acid Staining (Fixed Tissue) | 1:50,000 aqueous solution (pH 1.2) | 30 minutes | Aldehyde-fixed brain tissue | [15] |
| Cell Viability (with Propidium Iodide) | Varies (often a combined reagent) | Immediate | Cell suspension | [11] |
| General Bacterial/Fungal Staining | 100 mg/L in Acetate (B1210297) Buffer (pH 4.0) | 2 minutes | Blood cultures, CSF | [16] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lysosomes in Neuronal Cultures
This protocol is designed for the visualization of acidic lysosomes in live cultured neurons.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Complete cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-buffered saline (PBS)
-
Live neurons cultured on coverslips or imaging dishes
-
Fluorescence microscope with appropriate filter sets (Green: Ex/Em ~502/525 nm; Red: Ex/Em ~460/650 nm)
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL.[1]
-
Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed Acridine Orange staining solution, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 15 minutes at 37°C in a CO2 incubator.[2]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or phenol (B47542) red-free medium for 5 minutes each to remove excess dye.[2]
-
Imaging: Immediately image the cells using a fluorescence microscope. Lysosomes will appear as red-orange puncta, while the nucleus and cytoplasm will fluoresce green.
Protocol 2: Acridine Orange/Propidium Iodide (AO/PI) Staining for Neuronal Viability
This protocol allows for the differentiation of live, apoptotic, and necrotic cells in a neuronal cell suspension.
Materials:
-
Acridine Orange/Propidium Iodide (AO/PI) staining solution (commercially available or prepared in-house)
-
Neuronal cell suspension
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or automated cell counter with appropriate filters
Procedure:
-
Prepare Cell Suspension: Harvest neuronal cells and resuspend them in PBS or culture medium to the desired concentration.
-
Staining: Add the AO/PI staining solution to the cell suspension. The ratio of staining solution to cell suspension may vary depending on the product; a common recommendation is a 1:5 ratio (e.g., 2 µL of stain to 10 µL of cell suspension).[11] No incubation period is typically required as the staining is immediate.[11]
-
Imaging/Counting: Immediately analyze the stained cells using a fluorescence microscope or an automated cell counter.
Protocol 3: Staining of Nucleic Acids in Fixed Nervous System Tissue
This protocol is adapted for staining DNA and RNA in paraffin-embedded or frozen sections of brain tissue.
Materials:
-
Acridine Orange powder
-
Distilled water
-
Appropriate buffers for pH adjustment (e.g., acetate buffer for acidic pH)
-
Aldehyde-fixed, paraffin-embedded, or frozen brain tissue sections mounted on slides
-
Coplin jars or staining dishes
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a graded series of ethanol (B145695) solutions (e.g., 100%, 95%, 70%) to water.
-
-
Prepare Staining Solution: Prepare an aqueous solution of Acridine Orange (e.g., 1:50,000) and adjust the pH to 1.2.[15]
-
Staining: Immerse the slides in the Acridine Orange staining solution for 30 minutes.[15]
-
Rinsing: Rinse the slides thoroughly in distilled water for 10 minutes to remove unbound dye.[15]
-
Mounting: Mount the coverslip with an appropriate aqueous mounting medium.
-
Imaging: Visualize the sections with a fluorescence microscope. DNA-rich structures like nuclei will fluoresce yellow-green, while RNA-rich areas such as the cytoplasm of active neurons will appear orange-red.[12]
Visualizations
Caption: Workflow for live-cell lysosomal staining with Acridine Orange.
Caption: Principle of differential staining by Acridine Orange in a neuron.
Caption: Logical flow of AO/PI staining for cell viability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. logosbio.com [logosbio.com]
- 5. Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. logosbio.com [logosbio.com]
- 12. [Acridine orange: a fluorochrome of nucleic acids for the study of muscle and nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acridine orange-RNA fluorescence of maturing neurons in the perinatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some fluorescent counterstains for neuroanatomical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of acridine orange for histologic analysis of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dalynn.com [dalynn.com]
Application Notes and Protocols: Photocatalytic Degradation of Mordant Orange 1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the photocatalytic degradation of Mordant Orange 1, a common azo dye. The information compiled herein is intended to guide researchers in setting up and conducting experiments to study the efficacy of various advanced oxidation processes (AOPs) for the removal of this pollutant from aqueous solutions.
Introduction
This compound is an azo dye characterized by the presence of an azo bond (-N=N-) linked to aromatic rings.[1] These dyes are widely used in industries such as textiles, leather, and printing, and their release into wastewater is a significant environmental concern due to their stability, potential toxicity, and the color they impart to water bodies.[1][2] Photocatalytic degradation, an advanced oxidation process, offers a promising method for the complete mineralization of such organic pollutants into less harmful substances like CO2 and H2O.[3][4] This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the complex dye molecule.[5]
Data Presentation: Efficacy of Different Photocatalytic Systems
The efficiency of this compound degradation is highly dependent on the photocatalytic system and experimental conditions. Below is a summary of quantitative data from various studies.
| Photocatalytic System | Catalyst/Reagent Concentration | Dye Concentration | pH | Degradation Efficiency/Rate Constant (k) | Reference |
| UV/H₂O₂ | 30.0 mM H₂O₂ | 1.0 x 10⁻⁵ M | 3.0 | k = 0.034 min⁻¹ (pseudo-first-order) | [5] |
| Fenton | 3.0 x 10⁻⁵ M Fe²⁺, 30.0 mM H₂O₂ | 1.0 x 10⁻⁵ M | 3.0 | k = 0.120 min⁻¹ (pseudo-first-order) | [5] |
| Photo-Fenton | 3.0 x 10⁻⁵ M Fe²⁺, 30.0 mM H₂O₂ | 1.0 x 10⁻⁵ M | 3.0 | k = 0.230 min⁻¹ (pseudo-first-order) | [5] |
Note: The degradation of this compound was found to follow pseudo-first-order kinetics in the cited studies.[5] The rate of degradation is significantly influenced by factors such as the initial concentrations of the dye, hydrogen peroxide, and Fe²⁺ ions, as well as the pH of the solution.[5]
Experimental Protocols
Below are detailed protocols for conducting photocatalytic degradation studies of this compound based on established methodologies.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (approx. 1.435 g/L):
-
Accurately weigh 1.435 g of this compound powder.
-
Dissolve the powder in 1000 mL of bi-distilled water in a volumetric flask to obtain a stock solution.
-
Prepare working solutions of desired concentrations (e.g., 0.3-7.0 x 10⁻⁵ M) by diluting the stock solution with bi-distilled water.[5]
-
-
Hydrogen Peroxide (H₂O₂) Solutions:
-
Prepare fresh solutions of H₂O₂ at various concentrations (e.g., 1.0, 10.0, 30.0, 50.0 mM) by diluting a stock solution of H₂O₂ with bi-distilled water.[5]
-
Note: H₂O₂ solutions should be freshly prepared as they can decompose over time.
-
-
Ferrous Sulfate (FeSO₄·7H₂O) Solution (1.0 x 10⁻² M Stock):
-
Prepare a fresh stock solution by dissolving the appropriate amount of FeSO₄·7H₂O in bi-distilled water.
-
Prepare working solutions of desired concentrations (e.g., 5.0 x 10⁻⁶, 1.0, 3.0, 5.0, 7.0 x 10⁻⁵ M) by diluting the stock solution.[5]
-
Protocol 2: General Photocatalytic Degradation Procedure (UV/H₂O₂, Fenton, and Photo-Fenton)
-
Reactor Setup:
-
Use a suitable photoreactor, which could be a double-walled glass vessel cooled with water to maintain a constant temperature.[3]
-
The light source (e.g., a UV lamp) should be positioned to provide uniform illumination to the reaction solution.
-
-
Reaction Mixture Preparation:
-
In a 250 mL beaker or the photoreactor vessel, add the desired volume of the this compound working solution.
-
Adjust the pH of the solution to the desired value (e.g., pH 3.0) using dilute H₂SO₄ or NaOH.[5]
-
Add the required concentration of H₂O₂ and/or Fe²⁺ solution to the dye solution to initiate the reaction.
-
-
Photocatalytic Reaction:
-
For photo-Fenton and UV/H₂O₂ processes, turn on the UV light source to start the photodegradation. For the Fenton process, the reaction starts upon the addition of reagents in the dark.
-
Stir the reaction mixture continuously to ensure homogeneity.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples if necessary (e.g., by adding a strong base to stop the Fenton reaction).
-
Measure the absorbance of the solution at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation of the dye is monitored by the decrease in absorbance.
-
The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Visualizations
Signaling Pathway
Caption: Photocatalytic degradation pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation studies.
References
Application Notes and Protocols: Mordant Orange 1 in Hematology and Cytology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye with potential applications in biological staining, including hematology and cytology.[1][2] Its classification as a mordant dye indicates that it requires a metal ion, or mordant, to form a stable complex that binds to tissue components.[3][4] While established, validated protocols for this compound in hematology and cytology are not widely documented in scientific literature, its chemical properties suggest its utility in these fields. These application notes provide a theoretical framework and generalized protocols based on the principles of mordant dyeing to guide researchers in developing specific staining procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these characteristics is crucial for preparing staining solutions and for troubleshooting staining procedures.
| Property | Value | Reference(s) |
| Synonym(s) | Alizarin Yellow R, MO1, 5-(4-Nitrophenylazo)salicylic acid | [2][5] |
| C.I. Name | This compound | |
| C.I. Number | 14030 | [2] |
| CAS Number | 2243-76-7 | [5] |
| Molecular Formula | O₂NC₆H₄N=NC₆H₃-2-(OH)CO₂H | [5] |
| Molecular Weight | 287.23 g/mol | [5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in 1 N NH₄OH (1%, clear) | [5][6] |
| Maximum Wavelength (λmax) | 385 nm | [5][6] |
Theoretical Staining Mechanism
As a mordant dye, the staining mechanism of this compound relies on the formation of a coordination complex with a metal ion (the mordant). This dye-mordant complex, or "lake," then binds to tissue components, particularly those with a net negative charge such as the phosphate (B84403) groups of nucleic acids in cell nuclei.[7] The choice of mordant (e.g., aluminum, iron, or chromium salts) can influence the final color and binding specificity.[3][7]
The general principle of mordant dye staining can be illustrated as follows:
Proposed Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on the general principles of mordant staining. Significant optimization and validation will be required for any specific application in hematology or cytology.
Preparation of Reagents
-
Mordant Solution (5% Potassium Alum): Dissolve 5 g of potassium aluminum sulfate (B86663) in 100 mL of distilled water.
-
This compound Staining Solution (1%):
-
Weigh 1 g of this compound powder.[4]
-
Dissolve the powder in 100 mL of distilled water. Gentle heating may be necessary to fully dissolve the dye.[4]
-
Allow the solution to cool to room temperature.[4]
-
Filter the solution to remove any undissolved particles.[4]
-
Store in a tightly sealed, light-protected container at room temperature.[4]
-
-
Differentiating Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.[4]
Staining Protocol for Blood Smears
This protocol is a starting point for staining peripheral blood smears.
-
Smear Preparation: Prepare thin blood smears on clean glass slides and allow them to air dry completely.
-
Fixation: Fix the smears in absolute methanol (B129727) for 2-5 minutes.[8]
-
Hydration: Briefly rinse the slides in distilled water.
-
Mordanting: Immerse the slides in the 5% potassium alum mordant solution for 10-15 minutes at room temperature.[4]
-
Rinsing: Rinse the slides thoroughly in several changes of distilled water.[4]
-
Staining: Immerse the slides in the 1% this compound staining solution for 5-15 minutes. The optimal time will need to be determined experimentally.[4]
-
Rinsing: Briefly rinse in distilled water to remove excess stain.[9]
-
Differentiation: Dip the slides in the 0.5% acetic acid solution for a few seconds to remove excess stain. The degree of differentiation should be monitored microscopically.[4]
-
Rinsing: Immediately rinse in running tap water to stop the differentiation process.[4]
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol (B145695) (e.g., 70%, 95%, 100%) for 2 minutes each.[4]
-
Clear in xylene or a xylene substitute for 2 changes of 2-5 minutes each.[4]
-
Mount with a permanent mounting medium.[4]
-
Staining Protocol for Cytological Preparations (e.g., Fine Needle Aspirates)
This protocol can be adapted for various cytological specimens.
-
Smear Preparation and Fixation: Prepare smears and immediately fix them according to standard laboratory procedures (e.g., with 95% ethanol or a spray fixative).
-
Rehydration: Rehydrate the slides through a descending series of ethanol to water.[4]
-
Mordanting: Immerse the slides in the 5% potassium alum mordant solution for 10-15 minutes.[4]
-
Rinsing: Rinse well in distilled water.[4]
-
Staining: Immerse in 1% this compound solution for 5-15 minutes.[4]
-
Rinsing: Briefly rinse in distilled water.[9]
-
Differentiation: Differentiate in 0.5% acetic acid, monitoring microscopically.[4]
-
Rinsing: Rinse in running tap water.[4]
-
Counterstaining (Optional): A counterstain such as Light Green or Hematoxylin may be used to provide contrast to the cytoplasm and other cellular elements.
-
Dehydration, Clearing, and Mounting: Follow the same steps as for blood smears.
Experimental Workflow and Optimization
The following workflow outlines the general steps for applying and optimizing this compound staining.
Optimization Parameters
Due to the lack of established protocols, optimization is a critical step. The following table outlines key parameters to vary for achieving optimal staining results. It is recommended to vary one parameter at a time.
| Parameter | Suggested Range | Rationale |
| Mordant Type | Potassium Alum, Ferric Chloride, Potassium Dichromate | Different mordants can alter the final color and tissue affinity of the dye.[4][9] |
| Mordant Concentration | 1%, 2.5%, 5% | Affects the intensity and specificity of the stain.[9] |
| Mordanting Time | 10 min, 30 min, 1 hour | Influences the uptake of the mordant by the tissue.[9] |
| Stain Concentration | 0.5%, 1%, 2% | Determines the intensity of the final stain.[9] |
| Staining Time | 5 min, 10 min, 20 min | Affects the degree of staining. |
| Differentiator | 0.5% Acetic Acid, 0.1% HCl | Controls the removal of excess stain for better contrast. |
Potential Applications and Further Research
Based on its chemical nature as a mordant azo dye, this compound could potentially be used for:
-
Nuclear Staining: The dye-mordant complex may bind to the chromatin in cell nuclei, providing an orange to reddish-orange stain.
-
Connective Tissue Staining: In trichrome-type staining methods, it might differentiate collagen and muscle fibers.[4] The specific affinities would need to be determined experimentally.[4]
-
Cytoplasmic Staining: Depending on the mordant and pH, it may also stain cytoplasmic components.
Further research is required to validate these potential applications, determine the precise staining patterns in various cell types, and establish standardized protocols for diagnostic and research use. Cytotoxicity studies would also be necessary before considering its use in live-cell imaging or as a vital stain.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 6. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 7. Evaluation of a New Mordant Based Haematoxylin Dye (Haematoxylin X) for Use in Clinical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
Application Note: Electrochemical Detection of Divalent Copper Ions Using a Mordant Orange 1 Modified Glassy Carbon Electrode
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a hypothetical application and protocol for the sensitive and selective electrochemical detection of divalent copper ions (Cu²⁺) in aqueous solutions using a glassy carbon electrode (GCE) modified with Mordant Orange 1. This compound, an azo dye, can form stable complexes with various metal ions.[1] This interaction is hypothesized to alter the electrochemical properties of the dye, providing a measurable signal for the quantification of the target metal ion. The proposed method utilizes square wave voltammetry (SWV) for its high sensitivity and ability to reduce background currents.
Principle of Detection
Azo dyes are known to be electrochemically active, primarily due to the reduction of the azo group (-N=N-).[2] The fundamental principle of this proposed sensor is based on the complexation of Cu²⁺ ions by this compound immobilized on an electrode surface. This compound possesses functional groups capable of chelating metal ions.[3] When Cu²⁺ binds to the this compound on the electrode, the formation of the metal-dye complex is expected to shift the reduction potential of the azo group and/or decrease the peak current. This is because the complex formation alters the electron density around the electroactive azo group, making it more difficult to reduce. The change in the voltammetric signal (either peak potential shift or peak current decrease) can be directly correlated to the concentration of Cu²⁺ in the sample, allowing for quantitative analysis.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism for Cu²⁺ detection using this compound.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the this compound-modified GCE for the detection of Cu²⁺ based on typical performance of similar azo dye-based electrochemical sensors. These values would require experimental validation.
| Parameter | Value |
| Analytical Technique | Square Wave Voltammetry (SWV) |
| Target Analyte | Divalent Copper (Cu²⁺) |
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Optimal pH | 6.0 |
| Response Time | < 5 minutes |
| Recovery in Spiked Samples | 96% - 104% |
| Relative Standard Deviation (RSD) | < 4% (for n=5) |
Experimental Protocols
4.1. Materials and Reagents
-
This compound (C.I. 14030)
-
Glassy Carbon Electrode (GCE)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Phosphate buffer solution (PBS), 0.1 M, pH 6.0
-
Dimethylformamide (DMF)
-
Alumina (B75360) powder (0.05 µm)
-
Deionized (DI) water
4.2. Preparation of this compound Modified GCE
-
Polishing the GCE: The bare GCE is first polished to a mirror-like finish with 0.05 µm alumina slurry on a polishing cloth.
-
Cleaning: The polished electrode is sonicated in DI water and ethanol (B145695) for 2 minutes each to remove any residual alumina particles and contaminants. The electrode is then dried under a stream of nitrogen.
-
Electrode Modification:
-
Prepare a 1.0 mM solution of this compound in DMF.
-
Activate the cleaned GCE by cycling the potential between -1.0 V and +1.0 V in 0.1 M PBS (pH 6.0) for 10 cycles at a scan rate of 100 mV/s.
-
Immobilize this compound onto the GCE surface by drop-casting 10 µL of the 1.0 mM solution onto the electrode surface and allowing the solvent to evaporate at room temperature.
-
Rinse the modified electrode gently with DI water to remove any non-adsorbed dye molecules.
-
4.3. Electrochemical Measurement Protocol
-
Electrochemical Cell Setup: A standard three-electrode system is used, with the this compound-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: 0.1 M PBS (pH 6.0) is used as the supporting electrolyte.
-
Square Wave Voltammetry (SWV) Parameters:
-
Potential range: -0.8 V to 0.2 V
-
Frequency: 25 Hz
-
Amplitude: 50 mV
-
Step potential: 4 mV
-
-
Measurement Procedure:
-
Record the SWV of the modified electrode in the blank electrolyte solution to establish a baseline signal.
-
Add a known concentration of Cu²⁺ standard solution to the electrochemical cell.
-
Stir the solution for 3 minutes to allow for complexation between this compound and Cu²⁺.
-
Record the SWV under the same conditions. The decrease in the peak current corresponding to the reduction of the azo group is measured.
-
-
Calibration Curve: A calibration curve is constructed by plotting the change in peak current (ΔI = I₀ - I) versus the concentration of Cu²⁺, where I₀ is the peak current in the absence of Cu²⁺ and I is the peak current in the presence of Cu²⁺.
Experimental Workflow Diagram
Caption: Workflow for the electrochemical detection of Cu²⁺.
Selectivity and Interferences
The selectivity of the sensor should be evaluated by testing its response to other common metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Ni²⁺, Fe³⁺, Pb²⁺). It is hypothesized that this compound will show a preferential binding to Cu²⁺, resulting in a significantly larger change in the electrochemical signal compared to other ions. The use of a specific pH and potentially masking agents can further enhance selectivity.
Conclusion
This application note presents a hypothetical but scientifically plausible protocol for the development of an electrochemical sensor for Cu²⁺ based on a this compound modified glassy carbon electrode. The proposed method is based on the established principles of the electrochemical reduction of azo dyes and their complexation with metal ions.[1][4] While the specific performance characteristics require experimental validation, the described approach offers a promising direction for the development of a simple, sensitive, and cost-effective sensor for heavy metal ion detection.
References
Application Notes and Protocols: Mordant Orange 1 as a Colorant in Polymer Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye with the chemical formula C₁₃H₉N₃O₅.[1] While traditionally used in textile dyeing and as a biological stain, its application as a colorant in polymer science offers a viable option for achieving orange to brown-red hues in various polymer matrices.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer science research, focusing on its incorporation into polymers and the subsequent characterization of the colored material.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for determining suitable solvents for dispersion and for understanding the dye's behavior under various processing conditions.
| Property | Value | References |
| CAS Number | 2243-76-7 | [1][2] |
| Molecular Formula | C₁₃H₉N₃O₅ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| Appearance | Orange-brown to dark yellow-orange powder | [2][4] |
| Melting Point | >300 °C (with decomposition) | [5] |
| λmax | 385 - 389 nm | [3][5] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone. | [2][4] |
Applications in Polymer Science
This compound can be incorporated into various thermoplastic and thermosetting polymers to impart color. Potential polymer matrices include, but are not limited to:
-
Polyolefins (Polyethylene, Polypropylene)
-
Polystyrene
-
Poly(methyl methacrylate) (PMMA)
-
Polyamides (Nylon)
-
Poly(vinyl chloride) (PVC)
The choice of polymer will depend on the desired application, processing method, and the required physical and chemical properties of the final product.
Experimental Protocols
The following protocols are generalized procedures for incorporating this compound into a polymer matrix and evaluating its performance. Researchers should adapt these protocols based on the specific polymer and equipment used.
Protocol for Incorporation by Melt Blending
Melt blending is a common technique for incorporating additives into thermoplastic polymers.
Materials and Equipment:
-
This compound powder
-
Thermoplastic polymer pellets (e.g., LDPE, PP, PS)
-
Twin-screw extruder or internal mixer
-
Injection molding machine or compression molder
-
Drying oven
Procedure:
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture.
-
Premixing: In a sealed container, create a physical pre-blend of the polymer pellets and this compound powder at the desired concentration (e.g., 0.1 - 1.0% by weight). Tumble the mixture for at least 15 minutes to ensure a homogenous distribution.
-
Melt Extrusion:
-
Set the temperature profile of the extruder zones appropriate for the chosen polymer.
-
Feed the premixed material into the extruder hopper.
-
The molten, colored polymer will be extruded through a die.
-
Cool the extrudate in a water bath and pelletize it for further processing.
-
-
Specimen Preparation:
-
Use an injection molding machine or a compression molder to prepare standardized test specimens (e.g., tensile bars, color plaques) from the colored polymer pellets.
-
Protocol for Incorporation by Solution Casting
Solution casting is suitable for producing thin films of colored polymers.
Materials and Equipment:
-
This compound powder
-
Polymer powder or pellets (e.g., PMMA, PS)
-
A suitable solvent in which both the polymer and dye are soluble or can be finely dispersed (e.g., toluene, tetrahydrofuran).
-
Magnetic stirrer and hot plate
-
Glass petri dish or casting plate
-
Leveling table
-
Drying oven or vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the polymer in the chosen solvent at a specific concentration (e.g., 10% w/v) with the aid of a magnetic stirrer. Gentle heating may be required.
-
In a separate container, dissolve or create a fine dispersion of this compound in the same solvent.
-
Add the dye solution/dispersion to the polymer solution and stir until a homogenous colored solution is obtained.
-
-
Casting:
-
Place the glass petri dish or casting plate on a leveling table.
-
Pour the colored polymer solution into the dish, ensuring an even spread.
-
-
Drying:
-
Cover the dish with a perforated lid to allow for slow solvent evaporation and to prevent dust contamination.
-
Allow the solvent to evaporate at room temperature in a fume hood.
-
Once a solid film has formed, transfer the dish to a vacuum oven for complete solvent removal at a slightly elevated temperature.
-
-
Film Removal: Carefully peel the colored polymer film from the glass substrate.
Characterization and Performance Evaluation
After incorporating this compound into the polymer, it is crucial to evaluate the properties of the resulting material.
Colorimetric Analysis
Objective: To quantify the color of the polymer.
Method: Use a spectrophotometer or colorimeter to measure the CIELAB color coordinates (L, a, b) of the colored polymer specimens. This provides a quantitative measure of the lightness (L), red/green value (a), and yellow/blue value (b).
Thermal Stability
Objective: To determine the effect of the dye on the thermal stability of the polymer and the stability of the colorant at high temperatures.
Method:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the colored polymer under a controlled atmosphere (e.g., nitrogen or air) and measure the weight loss as a function of temperature. This will indicate the onset of thermal degradation.
-
Heat Aging: Expose colored polymer specimens to elevated temperatures for extended periods, as described in ASTM D3045, and periodically measure any color change using a spectrophotometer.[6]
Light Fastness
Objective: To assess the resistance of the color to fading upon exposure to light.
Method: Expose the colored polymer specimens to a xenon arc lamp, which simulates the solar spectrum, according to ISO 105-B02 or similar standards.[7] Evaluate the color change at specific intervals using the Blue Wool Scale or a spectrophotometer.
Leaching Potential
Objective: To determine if this compound migrates out of the polymer matrix.
Method:
-
Immerse a known surface area of the colored polymer in a suitable solvent (e.g., water, ethanol, or a food simulant) for a specified time and temperature, following protocols similar to those for testing leachables from plastics.[8][9]
-
Analyze the solvent using UV-Vis spectroscopy, looking for the characteristic absorbance peak of this compound (around 385-389 nm) to quantify the amount of leached dye.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the characterization experiments.
Table 2: Colorimetric Data of this compound in Various Polymers
| Polymer Matrix | Dye Conc. (wt%) | L | a | b* |
| LDPE | 0.5 | |||
| PS | 0.5 | |||
| PMMA | 0.5 |
Table 3: Thermal Stability of Polymers with this compound
| Polymer Matrix | Dye Conc. (wt%) | Onset of Degradation (°C) (TGA) | Color Change after Heat Aging (ΔE*) |
| Virgin LDPE | 0 | N/A | |
| LDPE | 0.5 | ||
| Virgin PS | 0 | N/A | |
| PS | 0.5 |
Table 4: Light Fastness of this compound in Polymers
| Polymer Matrix | Dye Conc. (wt%) | Blue Wool Scale Rating | Color Change after Exposure (ΔE*) |
| LDPE | 0.5 | ||
| PS | 0.5 | ||
| PMMA | 0.5 |
Table 5: Leaching of this compound from Polymers
| Polymer Matrix | Dye Conc. (wt%) | Leaching Solvent | Leached Dye (µg/cm²) |
| LDPE | 0.5 | Distilled Water | |
| LDPE | 0.5 | 50% Ethanol | |
| PS | 0.5 | Distilled Water |
Visualizations
Caption: General workflow for incorporating and characterizing this compound in polymers.
Caption: Workflow for the leaching potential test of this compound from a polymer matrix.
Safety Precautions
This compound is harmful if swallowed and can cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the dye powder. All procedures should be carried out in a well-ventilated area or a fume hood to avoid inhalation of dust particles. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. AS 3558.3-1999 (R2016) Methods of testing plastics and composite materials sanitary plumbing fixtures - Method 3: Determination of colour fastness | Building CodeHub [codehub.building.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. Fast Color Fastness Testing of Packaging [atlas-mts.com]
- 5. azom.com [azom.com]
- 6. micomlab.com [micomlab.com]
- 7. fyitester.com [fyitester.com]
- 8. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Mordant Orange 1 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Mordant Orange 1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in water. What are the initial steps I should take?
A1: Initially, ensure you are using deionized or distilled water to avoid interference from metal ions present in hard water, which can lead to the precipitation of the dye.[1] Secondly, gentle heating and agitation can significantly improve the rate of dissolution. For more persistent issues, consider adjusting the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is an azo dye with acidic and phenolic hydroxyl groups. Its solubility is highly dependent on the pH of the aqueous solution. The pKa of this compound is approximately 11.2.[2][3] At pH values above its pKa, the phenolic hydroxyl group will deprotonate, increasing the overall negative charge of the molecule and thereby enhancing its solubility in water. The sodium salt of this compound exhibits a color change from yellow to red in the pH range of 10.2 to 12.0, which is indicative of this deprotonation.[2][4][5] Therefore, adjusting the pH to a mildly alkaline condition (e.g., pH 8-10) can significantly improve its solubility. However, be mindful of the pH stability of your experimental system.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using water-miscible organic co-solvents can improve the solubility of this compound.[6] Solvents such as ethanol (B145695), isopropanol, or polyethylene (B3416737) glycol (PEG) can be effective.[6][7] These co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the organic structure of the dye molecule. It is advisable to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration for your application, as high concentrations of organic solvents may interfere with subsequent biological or chemical assays.
Q4: Are there other additives that can enhance the solubility of this compound?
A4: Yes, surfactants can be very effective in increasing the solubility of azo dyes through a process called micellar solubilization.[8][9] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate the poorly soluble dye molecules, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous solution.[8][10] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often good starting points.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution over time. | The solution is supersaturated or the pH has shifted. | 1. Ensure the concentration is below the solubility limit at the storage temperature. 2. Buffer the solution to maintain a stable pH. 3. Store the solution protected from light, as photodegradation can occur.[4] |
| The color of the solution is not as expected. | The pH of the solution is affecting the chromophore. | 1. Measure and adjust the pH of the solution. This compound is yellow at a pH below 10.2 and red at a pH above 12.0.[2][4][5] 2. Ensure the dye has not degraded. |
| The addition of a co-solvent is interfering with my experiment. | The chosen co-solvent is not compatible with the downstream application. | 1. Test the tolerance of your experimental system to the co-solvent alone. 2. Consider using a different class of co-solvent or a surfactant-based approach. |
| Solubility is still poor even after trying the above methods. | The purity of the this compound may be low, or it may contain insoluble impurities. | 1. Verify the purity of the dye. Commercial dyes can have varying levels of purity.[11] 2. Filter the solution to remove any insoluble matter.[12] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
Objective: To determine the aqueous solubility of this compound at a specific temperature and pH.
Materials:
-
This compound powder
-
Deionized water or buffer of desired pH
-
Volumetric flasks
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., buffered water at pH 7.4) in a sealed flask. The excess solid is necessary to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the suspension at a controlled temperature to pellet the remaining solid.
-
Sample Preparation and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the solvent to a concentration that falls within the linear range of a previously prepared calibration curve. Measure the absorbance of the diluted sample at the maximum absorbance wavelength (λmax) of this compound (approximately 385 nm) using a UV-Vis spectrophotometer.[2][3]
-
Calculation: Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility at the tested temperature and pH.
Protocol 2: Improving this compound Solubility with a Co-solvent
Objective: To prepare a stock solution of this compound with enhanced solubility using a co-solvent.
Materials:
-
This compound powder
-
Deionized water
-
Ethanol (or other suitable water-miscible organic solvent)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
In a clean beaker, add the this compound powder.
-
Add a small volume of ethanol (e.g., 10-20% of the final desired volume) to wet the powder and form a slurry.
-
While stirring, slowly add the deionized water to the desired final volume.
-
Continue stirring until the dye is completely dissolved. If necessary, gentle warming (e.g., to 40-50°C) can be applied.
-
Allow the solution to cool to room temperature before use.
Quantitative Data Summary
| Solvent System | Temperature (°C) | pH | Solubility (g/L) |
| Deionized Water | 25 | 7.0 | User to determine |
| Deionized Water | 37 | 7.0 | User to determine |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | User to determine |
| 10% Ethanol in Water (v/v) | 25 | 7.0 | User to determine |
| 0.1 M Sodium Bicarbonate | 25 | ~8.3 | User to determine |
Visualizations
Caption: Key strategies to enhance the aqueous solubility of this compound.
Caption: Simplified mechanism of micellar solubilization of this compound by surfactants.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cas 2243-76-7,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Mordant Orange 1 staining troubleshooting and artifacts
Welcome to the technical support center for Mordant Orange 1 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in biological staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
This compound, also known as Alizarin Yellow R, is an azo dye. Its chemical formula is C₁₃H₉N₃O₅ and its CAS number is 2243-76-7.[1][2] While traditionally used in the textile industry for dyeing materials like wool and silk, in a laboratory context, it can be used for biological coloring and as a pH indicator.[1][3][4] It is also reported to be used for the detection of aromatic amines.[2] Its application in specific histological staining protocols is not as widely documented as other mordant dyes.
Q2: What is the role of a mordant in staining with this compound?
A mordant is a substance, typically a metal salt, that acts as a bridge between the dye and the tissue.[5] Mordant dyes like this compound require a mordant to form a stable, insoluble colored complex (often called a "lake") with the tissue components.[5] This enhances the intensity and stability of the stain. Without a mordant, the dye may have a weak affinity for the tissue and can be easily washed away during subsequent processing steps.
Q3: Which mordants can be used with this compound?
While specific protocols for this compound in biological staining are not well-documented, mordants commonly used with other mordant dyes include salts of aluminum (e.g., potassium aluminum sulfate (B86663) or "alum"), chromium (e.g., potassium dichromate), and iron.[6][7][8] The choice of mordant can significantly influence the final color and intensity of the stain.[9]
Q4: My this compound staining is weak or inconsistent. What are the likely causes?
Weak or inconsistent staining can stem from several factors, including:
-
Improper tissue preparation: Residual fixatives or impurities on the tissue can hinder dye penetration.
-
Suboptimal mordant concentration or incubation time: Insufficient mordanting will lead to poor dye binding.
-
Incorrect pH of the staining solution: The pH affects the charge of both the dye and tissue components, influencing their interaction.[10]
-
Low dye concentration or insufficient staining time: The dye may not have had enough time or concentration to bind effectively.[7][11]
-
Deteriorated staining solution: this compound solutions should be freshly prepared and filtered to avoid precipitates.[11]
Q5: I am observing precipitate or artifacts on my stained tissue sections. How can I prevent this?
The formation of precipitates is a common issue with mordant dyes.[11] Here are some preventative measures:
-
Filter the staining solution: Always filter the this compound solution before use to remove any undissolved dye particles or aggregates.[11]
-
Use deionized or distilled water: Hard water containing metal ions can react with the dye and mordant, causing precipitation.[10][12]
-
Ensure complete dissolution of the dye: Make sure the this compound powder is fully dissolved in the solvent before use. Gentle heating may aid dissolution, but the solution should be cooled to room temperature before staining.[6][9]
-
Proper rinsing: Thoroughly rinse the slides after mordanting and staining to remove excess reagents.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate tissue preparation | Ensure thorough deparaffinization and rehydration of tissue sections. |
| Insufficient mordanting | Increase the concentration of the mordant solution or the incubation time. Ensure the mordant solution is freshly prepared.[11] | |
| Incorrect pH of staining solution | Optimize the pH of the this compound solution. Mordant dyes often perform best in a specific pH range.[10] | |
| Low dye concentration or insufficient staining time | Increase the concentration of the staining solution or extend the staining time.[7] | |
| Uneven Staining | Improper tissue cleaning | Ensure tissue sections are free of residual fixatives, oils, or waxes before staining.[10] |
| Uneven application of mordant or dye | Ensure the entire tissue section is fully immersed in the mordant and staining solutions. Gentle agitation can promote even staining.[10] | |
| Dye agglomeration | Thoroughly dissolve the this compound powder and filter the solution before use.[10] | |
| Rapid temperature changes | Gradually increase the temperature if heating is used during the staining process to prevent rapid, uneven dye uptake.[10] | |
| Overstaining | Excessive dye concentration or staining time | Decrease the concentration of the this compound solution or reduce the staining time.[11] |
| Insufficient differentiation | If a differentiation step is used, ensure it is timed correctly to remove excess stain without destaining the target structures. A brief dip in 70% ethanol (B145695) can be used for differentiation.[11] | |
| Precipitate/Artifacts on Tissue | Unfiltered staining solution | Always filter the this compound staining solution immediately before use.[11] |
| Use of tap water | Use distilled or deionized water to prepare all solutions to avoid reactions with mineral ions.[10] | |
| Incomplete dissolution of dye | Ensure the dye powder is completely dissolved in the solvent. Gentle warming can help, but the solution should be cooled before use.[9] | |
| Contaminated reagents or glassware | Use clean glassware and high-purity reagents. | |
| Color Fading | Improper mordanting | Ensure the mordanting step is performed correctly to form a stable dye-mordant complex. |
| Exposure to light | Store stained slides in the dark to prevent photobleaching.[9] |
Experimental Protocols
Standard this compound Staining Protocol for Paraffin-Embedded Sections
This is a general protocol and may require optimization for specific tissue types and applications.
Reagents:
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled or deionized water
-
Mordant Solution (e.g., 5% Potassium Aluminum Sulfate in distilled water)
-
This compound Staining Solution (e.g., 1% w/v this compound in 95% ethanol with 0.5% glacial acetic acid)[11]
-
Differentiating Solution (e.g., 70% ethanol)[11]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.[11]
-
-
Mordanting:
-
Immerse slides in the 5% Potassium Aluminum Sulfate solution.
-
Incubate for 15-20 minutes at room temperature.
-
Rinse thoroughly in several changes of distilled water.[11]
-
-
Staining:
-
Immerse slides in the 1% this compound staining solution for 5-10 minutes. (Staining time may require optimization).[11]
-
-
Differentiation:
-
Briefly dip the slides in 70% ethanol to remove excess stain. The number of dips will control the final color intensity.[11]
-
-
Dehydration:
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Dehydrate in two changes of 100% ethanol for 3 minutes each.[11]
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a resin-based mounting medium.[11]
-
Expected Results: Depending on the tissue, cytoplasm, keratin, and erythrocytes may stain in shades of orange to red-orange.[11]
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Logical workflow for troubleshooting common this compound staining issues.
References
- 1. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Cas 2243-76-7,this compound | lookchem [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing concentration of Mordant Orange 1 for staining
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the concentration of Mordant Orange 1 for staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by its synonym Alizarin Yellow R and Colour Index (C.I.) number 14030, is an azo dye.[1][2] In biological staining, it belongs to the category of mordant dyes, which require a metallic salt (a mordant) to form an insoluble colored complex (a "lake") that binds to tissue components.[3] It is also commonly used as a pH indicator, appearing yellow in acidic conditions and red in alkaline environments.[4][5][6]
Q2: What are the primary applications of this compound in a research setting?
While primarily used in the textile industry for dyeing materials like wool and silk, this compound is also utilized in biological and chemical laboratories.[7][8] Its applications include serving as a biological stain in histology and microbiology, and as a pH indicator for titrations.[8][9]
Q3: What is the function of a mordant in the staining process?
A mordant, typically a polyvalent metal ion from a salt like aluminum potassium sulfate (B86663) (alum) or ferric chloride, acts as a bridge between the dye and the tissue. The mordant forms a coordination complex with the this compound dye, and this complex then binds to specific components within the tissue, enhancing the intensity and stability of the stain.
Q4: How does pH affect this compound staining?
The pH of the staining solution is a critical parameter. This compound is a pH indicator, with its color transitioning from yellow at a pH below 10.1 to red at a pH above 12.0.[4][6] This property suggests that the pH of the staining solution can significantly impact the charge of both the dye-mordant complex and the tissue components, thereby influencing binding affinity and the final color.
Experimental Protocol and Optimization
While specific, validated protocols for this compound in biological staining are not extensively documented, the following protocol, based on the principles of mordant dyeing, serves as a starting point for optimization.
Solution Preparation:
-
Mordant Solution (e.g., 5% Potassium Alum): Dissolve 5g of potassium aluminum sulfate in 100 mL of distilled water.
-
This compound Stock Solution (1% w/v): Dissolve 1g of this compound powder in 100 mL of distilled water. Gentle heating may be necessary to ensure complete dissolution. Allow the solution to cool to room temperature and filter before use.
Staining Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting:
-
Immerse slides in the mordant solution for 15-20 minutes at room temperature.
-
Rinse thoroughly in several changes of distilled water to remove excess mordant.
-
-
Staining:
-
Immerse slides in the 1% this compound staining solution for 5-15 minutes. This step requires optimization.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
To remove excess stain, briefly dip the slides in 70% ethanol. The number of dips will control the final color intensity and should be monitored microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate slides through two changes of 95% ethanol for 3 minutes each, followed by two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a synthetic mounting medium.
-
Optimization Parameters
For optimal results, it is recommended to vary one parameter at a time. The following table outlines key parameters for optimization.
| Parameter to Optimize | Suggested Variations | Expected Outcome |
| Mordant Concentration | 1%, 2.5%, 5% | Affects the intensity and specificity of the stain. |
| Mordanting Time | 15 min, 30 min, 60 min | Influences the uptake of the mordant by the tissue. |
| Stain Concentration | 0.5%, 1%, 2% | Determines the intensity of the final stain. |
| Staining Time | 5 min, 15 min, 30 min | Affects the degree of staining. |
| pH of Staining Solution | 5.0, 6.0, 7.0 | Can alter the charge of tissue components and the dye, affecting binding. |
Experimental Workflow Diagram
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Alizarin Red, Alcian Blue & Alizarine Yellow Staining Protocols | Study.com [study.com]
- 5. Alizarin Yellow R Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
Preventing precipitation of Mordant Orange 1 in solution
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of Mordant Orange 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound, also known as Alizarin Yellow R, is an azo dye. Its stability and solubility in solution are dictated by its physicochemical properties.[1]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₃H₉N₃O₅ | [2][3][4] |
| Molecular Weight | 287.23 g/mol | [1][2][3][4] |
| Appearance | Orange-brown powder | [3][4][5][6] |
| pKa | 11.2 (at 25°C) | [3][5][6] |
| Solubility | Soluble in water and ethanol (B145695); slightly soluble in acetone. | [3][5][7] |
| pH Indicator Range | pH 10.2 (Yellow) to pH 12.0 (Red/Violet) | [3][5][6] |
Q2: What are the primary causes of this compound precipitation?
Precipitation of this compound from a solution is typically caused by one or more of the following factors:
-
Incorrect pH: The solubility of this compound is highly pH-dependent. Adding concentrated acid to an aqueous solution can cause a greenish-yellow precipitation of the free acid.[5] The molecule's ionization state is critical for solubility.
-
Low Temperature: Like many solutes, the solubility of this compound in water decreases as the temperature drops. Solutions prepared at room temperature or with gentle heating may precipitate upon cooling or refrigeration.
-
High Salt Concentration: The presence of excessive inorganic salts can decrease the solubility of the dye, a phenomenon known as "salting out."[8]
-
Use of Hard Water: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) present in hard water can form less soluble salts with the anionic dye, leading to precipitation.
-
Improper Solvent: While soluble in water and ethanol, using solvents in which it has low solubility, or adding a high concentration of a co-solvent like acetone, can cause it to precipitate.[3][5]
Q3: How does pH specifically affect the stability and solubility of this compound?
The pH of the solution is a critical factor. This compound is the sodium salt of a weak acid.
-
In highly acidic solutions (low pH): The salt form is converted to the free acid form, which is less soluble in water and can precipitate.[3][5]
-
In the optimal pH range: The dye exists in its ionized (salt) form, which is readily soluble in water.
-
In highly alkaline solutions (pH > 10.2): The dye undergoes a color change from yellow to red as the phenolic hydroxyl group is deprotonated.[3][5] While it remains in solution, extreme pH values can still affect stability.
Mandatory Visualization: pH and Solubility Relationship
Caption: Logical relationship between solution pH and the solubility state of this compound.
Troubleshooting Guide: Preventing Precipitation
Use this guide to diagnose and resolve issues with this compound precipitation during your experiments.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving this compound precipitation.
Data Presentation: Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action & Protocol |
| Immediate Precipitation | Incorrect pH (too acidic): The protonated free acid form is precipitating.[5] | Adjust pH to a neutral or slightly alkaline range. See Protocol 2 . |
| Use of Hard Water: Divalent cations (Ca²⁺, Mg²⁺) are forming insoluble salts with the dye. | Prepare a fresh solution using high-purity deionized or distilled water. If hard water is unavoidable, consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1-1 mM). | |
| Precipitation on Standing | Temperature Drop: Solubility decreases upon cooling. | Store the solution at a constant room temperature. If precipitation occurs after refrigeration, gently warm the solution while stirring to redissolve. Avoid repeated temperature cycling. |
| pH Shift: Absorption of atmospheric CO₂ can gradually lower the pH of unbuffered solutions, causing precipitation. | Store solutions in tightly sealed containers.[6] For long-term stability, consider preparing the solution in a suitable buffer system (e.g., a borate (B1201080) buffer for alkaline pH). | |
| Precipitation When Mixing | "Salting Out": High concentrations of other electrolytes reduce the dye's solubility.[8] | Reduce the concentration of added salts if possible. Prepare more dilute solutions of the dye or the salt before mixing. |
| Incompatible Solvents: Addition of a solvent in which the dye is insoluble. | Ensure all components of the final mixture are compatible. If using a co-solvent, add it slowly to the dye solution while stirring. See Protocol 3 . |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines the steps to prepare a stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and clean glassware
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Add Dye: While stirring, slowly add the weighed this compound powder to the water. Allow it to stir for 10-15 minutes. The solution should appear as a golden yellow color.[3][5]
-
Check pH: Measure the pH of the solution. If the pH is acidic, it may be necessary to adjust it (see Protocol 2).
-
Final Volume: Once the dye is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask. Bring the solution to the final desired volume with deionized water.
-
Storage: Store the solution in a clean, tightly sealed container at a stable room temperature, protected from light.[6]
Protocol 2: pH Adjustment to Prevent Precipitation
This protocol describes how to safely adjust the pH of a this compound solution.
Materials:
-
This compound solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Monitor pH: Place the beaker containing the this compound solution on a stir plate and insert a calibrated pH probe.
-
Adjusting an Acidic Solution: If the solution is too acidic and shows signs of precipitation, add the 0.1 M NaOH solution dropwise while continuously stirring and monitoring the pH. A target pH range of 7.0 - 9.0 is generally recommended for stability.
-
Adjusting an Alkaline Solution: If the solution is too alkaline, add the 0.1 M HCl solution dropwise with constant stirring until the desired pH is achieved. Be cautious not to lower the pH too much, as this will cause precipitation of the free acid.[5]
-
Equilibration: After reaching the target pH, allow the solution to stir for an additional 5-10 minutes to ensure it is stable.
Protocol 3: Using Co-solvents to Enhance Solubility
This protocol can be used to test if a co-solvent aids in stability, particularly for mixed-solvent systems. Ethanol is a suitable choice as this compound is soluble in it.[3][5]
Materials:
-
Concentrated aqueous stock solution of this compound
-
Ethanol (high purity)
-
Deionized water
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Stock: Prepare a concentrated aqueous stock solution of this compound as described in Protocol 1.
-
Prepare Co-solvent Mixture: In a separate container, prepare the desired final solvent mixture (e.g., 90% water, 10% ethanol by volume).
-
Combine Solutions: While stirring the co-solvent mixture, slowly add the concentrated aqueous this compound stock solution dropwise.
-
Observe: Observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, the concentration of the dye or the co-solvent may be too high for that specific ratio. Adjust concentrations as needed.
References
- 1. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 2. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 2243-76-7,this compound | lookchem [lookchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Mordant Orange 1 fading and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mordant Orange 1. The information is designed to address common issues related to dye fading and to provide actionable solutions to prevent it during experimental procedures.
Troubleshooting Guide: this compound Fading
This guide is intended to help users identify the potential causes of this compound fading and to provide systematic steps to mitigate the issue.
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Rapid fading of stained biological samples under microscopy | Photodegradation: The high-intensity light from the microscope is causing the azo bond in this compound to break down. | 1. Reduce light intensity: Use the lowest light intensity necessary for visualization.2. Minimize exposure time: Only expose the sample to light when actively observing or capturing images.3. Use antifade mounting media: Mount coverslips with a commercially available antifade reagent containing antioxidants. | Increased stability of the orange color during observation, allowing for longer analysis times. |
| Color loss in dyed textiles or other materials upon light exposure | UV Degradation: Exposure to ambient or artificial UV light is causing photodegradation of the dye. | 1. Incorporate a UV absorber: Treat the material with a UV-absorbing compound such as a benzophenone (B1666685) or benzotriazole (B28993) derivative.2. Store in dark conditions: Keep dyed materials in light-proof containers or dark rooms when not in use. | Significant improvement in the lightfastness of the dyed material. |
| Fading or color change in solutions containing this compound | Oxidative Degradation: The presence of oxidizing agents or reactive oxygen species in the solution is causing the dye to degrade. | 1. Use deoxygenated solvents: Prepare solutions with solvents that have been purged with nitrogen or argon.2. Add an antioxidant: Incorporate an antioxidant, such as ascorbic acid or gallic acid, into the solution.3. Control pH: Maintain the pH of the solution in a range that minimizes dye degradation (typically neutral to slightly acidic for azo dyes). | Enhanced stability of the this compound solution over time. |
| Inconsistent lightfastness between different batches of dyed material | Mordant Variability: The type and concentration of the mordant used are critical for the lightfastness of mordant dyes. | 1. Standardize mordanting process: Ensure consistent application of the same mordant (e.g., chromium, copper, or iron salts for higher lightfastness) at a standardized concentration for all batches.2. Avoid alum and tin mordants: These mordants are known to result in lower lightfastness for many dyes.[1] | Consistent and improved lightfastness across different production batches. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound fading?
A1: The primary cause of this compound fading is the cleavage of its azo bond (–N=N–) through photodegradation.[2] This process can be initiated by exposure to UV and visible light, leading to a loss of color. Oxidative degradation can also contribute to fading, especially in solution.
Q2: How does the choice of mordant affect the lightfastness of this compound?
A2: The choice of mordant significantly influences the lightfastness of mordant dyes. Studies on similar dyes have shown that mordants like chrome, copper, and iron generally provide better lightfastness compared to alum and tin mordants.[1] The metal ion in the mordant forms a complex with the dye molecule, which can help to stabilize it against photodegradation.
Q3: What are UV absorbers and how can they prevent this compound from fading?
A3: UV absorbers are chemical compounds that preferentially absorb ultraviolet radiation and dissipate it as less harmful thermal energy. By incorporating UV absorbers like benzophenones or benzotriazoles into a material dyed with this compound, the dye molecules are shielded from the damaging effects of UV light, thus improving their lightfastness.
Q4: Can antioxidants be used to prevent the fading of this compound?
A4: Yes, antioxidants can help prevent the fading of this compound, particularly in solution or in materials susceptible to oxidation. Antioxidants work by scavenging reactive oxygen species that can attack and degrade the dye molecule. Common antioxidants used for this purpose include ascorbic acid (Vitamin C) and gallic acid.
Q5: What is the lightfastness rating of this compound?
A5: The lightfastness of this compound can be rated on a scale of 1 to 8, with 8 being the highest. According to one source, this compound has a lightfastness rating of 4 on the ISO scale and 4 on the AATCC scale.[3]
Experimental Protocols
Protocol for Improving Lightfastness of this compound on a Textile Substrate using a UV Absorber
This protocol describes a general method for applying a UV absorber to a textile dyed with this compound to improve its lightfastness.
Materials:
-
Textile substrate dyed with this compound
-
UV absorber (e.g., a water-soluble benzophenone derivative)
-
Deionized water
-
Acetic acid
-
Beakers
-
Stirring plate and stir bar
-
Drying oven
Procedure:
-
Prepare the UV absorber solution: Prepare a 1-3% (w/v) solution of the UV absorber in deionized water.
-
Acidify the solution: Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Immerse the dyed textile: Place the textile dyed with this compound into the UV absorber solution. The liquor ratio (weight of textile to volume of solution) should be approximately 1:20.
-
Heat and stir: Gently heat the solution to 60-70°C while stirring continuously for 30 minutes.
-
Cool and rinse: Allow the solution to cool to room temperature. Remove the textile and rinse it thoroughly with cold deionized water.
-
Dry: Dry the treated textile in an oven at a temperature appropriate for the fiber type, or air dry in the dark.
-
Evaluate lightfastness: Test the lightfastness of the treated and untreated samples according to a standard method, such as AATCC Test Method 16.3, using a xenon-arc lamp and the AATCC Blue Wool Lightfastness Standards.
Protocol for Assessing the Fading of this compound in Solution
This protocol outlines a method for quantifying the fading of this compound in a solution when exposed to a light source.
Materials:
-
This compound
-
Solvent (e.g., deionized water or ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Controlled light source (e.g., xenon lamp with a filter to simulate sunlight)
-
Stirring plate and stir bar
Procedure:
-
Prepare a stock solution: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Prepare test solutions: Dilute the stock solution to an appropriate concentration for spectrophotometric analysis (the absorbance at the λmax, approximately 385 nm, should be between 1.0 and 1.5).
-
Measure initial absorbance: Record the initial UV-Vis absorption spectrum of the test solution.
-
Expose to light: Place the solution in a quartz cuvette and expose it to the controlled light source. Ensure the solution is stirred continuously to maintain homogeneity.
-
Monitor absorbance over time: At regular intervals, remove the cuvette from the light source and record the UV-Vis absorption spectrum.
-
Analyze the data: Plot the absorbance at the λmax versus time to determine the rate of fading. The degradation kinetics can often be modeled as pseudo-first-order.
Visualizations
Caption: General mechanism of this compound fading.
References
Technical Support Center: Mordant Orange 1 Staining
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mordant Orange 1 (also known as Alizarin Yellow R) in biological staining applications. Due to the limited number of established and validated protocols for this compound in histological and cytological applications, this guide is based on the chemical properties of the dye and the general principles of mordant-based staining.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or Alizarin Yellow R, is an azo dye that belongs to the class of mordant dyes.[3][4][5][6] Its staining mechanism relies on a chemical bridge, called a mordant, to bind to tissue components.[7] The mordant, typically a polyvalent metal ion such as aluminum or chromium, forms a coordination complex with the dye molecule. This dye-mordant complex, referred to as a "lake," then binds to specific sites in the tissue, enhancing the intensity and stability of the stain.[2][8]
Q2: What is the primary application of this compound?
Historically, this compound has been used in the textile industry and as a pH indicator.[3][4][9][10] While it is listed for use in histology and cytology, specific, validated protocols for biological specimens are not widely documented, which can lead to variability in staining results.[1][3]
Q3: Can the choice of mordant affect the staining outcome?
Yes, the type of metal salt used as a mordant can significantly influence the final color of the stain.[8] For instance, with related mordant dyes, aluminum and chromium mordants can produce different shades of orange and red.[8] It is crucial to maintain consistency in the type and concentration of the mordant to ensure reproducible results.
Q4: What are the different methods for applying the mordant?
There are three primary methods for mordanting:
-
Pre-mordanting: The tissue is treated with the mordant solution before the dye is applied.[8]
-
Meta-mordanting (Simultaneous): The mordant is added directly to the dye solution, and the tissue is stained with this mixture.[8]
-
Post-mordanting: The tissue is first stained with the dye and then treated with the mordant solution.[8]
The chosen method can impact the final color and fastness of the stain.[8]
Troubleshooting Guide
Inconsistent staining is a common challenge when working with mordant dyes that lack optimized protocols. This section addresses specific issues you may encounter.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | Optimize the pH of the this compound solution. Mordant dyes often have a narrow optimal pH range for binding.[8] |
| Insufficient Incubation Time | Increase the incubation time with either the mordant or the dye solution.[8] |
| Low Dye Concentration | Increase the concentration of the this compound solution.[8] |
| Inadequate Mordanting | Ensure the mordant concentration is optimal and that the tissue is thoroughly rinsed after mordanting to remove excess unbound mordant. |
| Mordant Solution Expired or Improperly Prepared | Prepare fresh mordant solutions. Ensure complete dissolution of the mordant salt. |
Problem 2: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure tissue sections are fully deparaffinized with fresh xylene or a xylene substitute. |
| "Wicking" Effect | Carefully remove excess liquid from around the tissue section before adding the next reagent to prevent dilution.[8] |
| Uneven Mordant Application | Ensure the entire tissue section is completely covered with the mordant solution during incubation. |
| Inadequate Rinsing | Thoroughly rinse the slides after mordanting and staining to remove unbound reagents. |
Problem 3: Overstaining or Excessive Background
| Potential Cause | Recommended Solution |
| Excessive Staining Time | Decrease the incubation time in the this compound solution.[11] |
| Staining Solution Too Concentrated | Dilute the this compound solution. |
| Insufficient Differentiation | If a differentiation step is used (e.g., with acidic alcohol), ensure it is timed appropriately to remove excess stain without destaining the target structures.[11] |
| Inadequate Rinsing After Staining | Rinse thoroughly after the staining step to remove unbound dye. |
Problem 4: Precipitate on Tissue Section
| Potential Cause | Recommended Solution |
| Unfiltered Staining Solution | Always filter the this compound staining solution before use to remove any undissolved particles.[11] |
| Contaminated Reagents or Glassware | Use clean glassware and fresh, high-quality reagents. |
Experimental Protocols
The following is a hypothetical protocol for the use of this compound in staining formalin-fixed, paraffin-embedded tissue sections. This protocol is intended as a starting point and will require optimization for specific tissue types and experimental conditions.
Reagent Preparation
-
Mordant Solution (5% Potassium Aluminum Sulfate (B86663) - Alum): Dissolve 5 g of potassium aluminum sulfate in 100 mL of distilled water.
-
This compound Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating and stirring may be required.[1] Allow to cool to room temperature and filter before use.[2]
-
Differentiating Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
Staining Procedure (Pre-mordanting Method)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.[1]
-
Transfer through absolute ethanol (B145695): 2 changes, 3 minutes each.[1]
-
Hydrate through 95% ethanol and 70% ethanol: 2 minutes each.[1]
-
Rinse in running tap water.[1]
-
-
Mordanting:
-
Staining:
-
Immerse slides in the 1% this compound staining solution for 5-15 minutes.[2]
-
-
Differentiation:
-
Dehydration and Mounting:
Optimization Parameters
It is highly recommended to optimize the following parameters for your specific application.
| Parameter | Range for Optimization | Rationale |
| Mordant Concentration | 1% - 5% | Affects the intensity and specificity of the stain.[1] |
| Mordanting Time | 15 - 60 minutes | Influences the uptake of the mordant by the tissue.[1] |
| Stain Concentration | 0.5% - 2% | Determines the intensity of the final stain.[1] |
| Staining Time | 5 - 30 minutes | Affects the degree of staining.[1] |
| pH of Staining Solution | 5.0 - 7.0 | Can alter the charge of tissue components and the dye, affecting binding.[1] |
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for inconsistent this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 6. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Alizarin Red, Alcian Blue & Alizarine Yellow Staining Protocols | Study.com [study.com]
- 10. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Navigating the Nuances of pH: A Technical Guide to Mordant Orange 1
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in achieving accurate and reproducible experimental results, this technical support center provides a comprehensive guide to the optimal use of Mordant Orange 1 as a pH indicator. This resource offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during its application.
This compound, also known by synonyms such as Alizarin Yellow R and C.I. 14030, is a versatile azo dye utilized in various laboratory settings, including as a pH indicator in titrations.[1][2][3] Its efficacy is critically dependent on the precise control of pH, a factor that can significantly influence the clarity and accuracy of experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the correct pH transition range for this compound?
A1: this compound exhibits a distinct color change in the alkaline pH range. It transitions from yellow in a more acidic solution to a red or violet hue in a more alkaline environment, typically within a pH range of 10.0 to 12.0.[4][5][6] The midpoint of this transition is close to its pKa value.
Q2: What is the pKa of this compound?
A2: The pKa of this compound is approximately 11.2 at 25°C.[4] This value represents the pH at which the concentrations of the acidic (yellow) and basic (red/violet) forms of the indicator are equal.
Q3: My indicator color change is gradual or unclear. What are the likely causes?
A3: An indistinct color change is a common issue and can stem from several factors:
-
Incorrect pH: The pH of your solution may be outside the optimal transition range of the indicator.
-
Insufficient pH shift at the endpoint: In some titrations, the pH change at the equivalence point may not be sharp enough to produce a crisp color transition.
-
Indicator concentration: Using too much or too little of the indicator solution can affect the visibility of the color change.
-
Interfering substances: The presence of other colored compounds or substances that react with the indicator can obscure the endpoint.
Q4: Can this compound be used for all types of acid-base titrations?
A4: this compound is best suited for titrations where the equivalence point lies within its alkaline transition range (pH 10.0-12.0).[7] This typically involves the titration of a weak acid with a strong base. For titrations with acidic or neutral equivalence points, other indicators would be more appropriate.[8]
Q5: How should I prepare a this compound indicator solution?
A5: A common preparation involves dissolving 0.1 g of this compound powder in 100 mL of water or a mixture of water and ethanol (B145695) to create a 0.1% solution.[6][9] Gentle heating may aid in dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Faint or weak color change | Low indicator concentration. | Add another 1-2 drops of the indicator solution. Ensure the stock solution is not expired. |
| Color change occurs too early or too late | The indicator's pH range does not match the titration's equivalence point. | Verify the expected equivalence point pH of your reaction. This compound is suitable for endpoints in the pH 10.0-12.0 range.[4][7] Consider a different indicator if your equivalence point is outside this range. |
| Gradual color change from yellow to orange | The pH of the solution is not buffered, leading to a slow pH shift. | In complexometric titrations, ensure the solution is adequately buffered to maintain a constant pH before the addition of the titrant.[6] |
| Precipitate formation upon adding the indicator | The indicator may have limited solubility in the sample matrix. | Try preparing the indicator solution in a different solvent, such as a water-ethanol mixture. Ensure the sample is well-mixed after adding the indicator. |
| Unexpected color development | Presence of interfering metal ions or other colored species in the sample. | Consider a sample pretreatment step, such as masking interfering ions, or use a spectroscopic method to determine the endpoint if the sample is highly colored. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid |
| CAS Number | 2243-76-7 |
| Molecular Formula | C₁₃H₉N₃O₅ |
| Molecular Weight | 287.23 g/mol [2][3] |
| pH Transition Range | 10.0 - 12.0[4][7] |
| Color in Acidic Form | Yellow[4] |
| Color in Basic Form | Red / Violet[4] |
| pKa | ~11.2[4] |
| Appearance | Orange-brown powder[4] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone.[4] |
Experimental Protocol: Determining the Optimal pH for this compound Performance
This protocol outlines a general procedure for researchers to determine the optimal pH for their specific experimental setup.
Objective: To identify the pH that provides the sharpest and most accurate color transition for this compound in a given titration.
Materials:
-
This compound indicator solution (0.1% w/v)
-
A series of buffer solutions with known pH values spanning the expected equivalence point range (e.g., pH 9.5, 10.0, 10.5, 11.0, 11.5, 12.0, 12.5)
-
Analyte solution
-
Titrant solution
-
Burette, pipettes, and flasks
-
pH meter
Procedure:
-
Prepare a series of test solutions: In separate flasks, place a known volume of your analyte solution.
-
Adjust the pH: To each flask, add a small amount of a different buffer solution to achieve a range of starting pH values around the expected equivalence point.
-
Add the indicator: Add 2-3 drops of the this compound indicator solution to each flask.
-
Perform the titration: Titrate each solution with your titrant, carefully observing the color change at the endpoint.
-
Record observations: Note the volume of titrant required to reach the endpoint and the quality of the color change (e.g., sharp, gradual, distinct) for each pH value.
-
Analyze the results: The optimal pH is the one that corresponds to the sharpest color change and the most accurate determination of the equivalence point (which can be confirmed potentiometrically if necessary).
Visualizing pH-Dependent Behavior
The following diagrams illustrate the logical relationships governing the use of this compound.
Caption: pH-dependent color transition of this compound.
Caption: Experimental workflow for titration using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl orange - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 9. Theories of Acid Base Indicators and Classification of Acid Base Titrations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mordant Orange 1 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Mordant Orange 1.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound, often available with a dye content of around 70%, can contain several impurities. These impurities can arise from the manufacturing process, which involves the diazotization of 4-nitrobenzenamine and its subsequent coupling with 2-hydroxybenzoic acid.[1][2] Potential impurities include unreacted starting materials, byproducts of the coupling reaction, and other isomeric compounds. Additionally, commercial formulations may contain additives to improve the technical properties of the dye for its intended applications, such as in the textile industry.[3]
Q2: What is the primary method for purifying commercial this compound?
The most commonly cited method for the purification of this compound is recrystallization.[1][4] This technique relies on the principle of differential solubility of the dye and impurities in a selected solvent system at varying temperatures. The general procedure involves dissolving the impure dye in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified dye to crystallize while the impurities remain in the solution.
Q3: What solvents are recommended for the recrystallization of this compound?
A frequently recommended solvent system for the recrystallization of this compound is aqueous acetic acid.[1][4] The free acid form of the dye can be recrystallized from dilute acetic acid to yield orange-brown needles.[1] this compound is soluble in water and ethanol, and slightly soluble in acetone.[1][2] The choice of solvent is critical and should be one in which the dye is highly soluble at high temperatures but has low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Dye | The chosen recrystallization solvent is not optimal, leading to significant loss of the product in the mother liquor. The cooling process was too rapid, preventing complete crystallization. | Screen different solvent systems to find one with a steep solubility curve for this compound.[5] Employ a slow and controlled cooling process to maximize crystal formation.[5] |
| Purified Dye is Still Impure | The impurities have similar solubility profiles to this compound in the chosen solvent. The cooling process was too fast, trapping impurities within the crystal lattice. | Perform multiple recrystallization steps. Consider using a different purification technique, such as column chromatography, for impurities that are difficult to remove by recrystallization.[6] Ensure a slow cooling rate to allow for the formation of pure crystals.[5] |
| Oily Precipitate Forms Instead of Crystals | The dye is "oiling out" of the solution, which can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil. Ensure the solution is not supersaturated before cooling. Try a different solvent with a lower boiling point. |
| Difficulty Dissolving the Dye | The dye is not readily soluble in the chosen solvent, even at elevated temperatures. | Ensure the dye is in its appropriate form (free acid or salt) for the chosen solvent. This compound as a free acid is soluble in aqueous acetic acid.[1] The sodium salt is soluble in water.[1] Use a sufficient volume of solvent and ensure adequate heating and stirring. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is based on the principle of precipitating the free acid from its sodium salt followed by recrystallization.[1][4]
Materials:
-
Commercial this compound (sodium salt)
-
Hydrochloric acid (HCl), concentrated
-
Glacial acetic acid
-
Deionized water
-
Beakers
-
Stirring rod
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
pH indicator paper
Procedure:
-
Dissolution: Dissolve the commercial this compound sodium salt in a minimal amount of deionized water in a beaker with stirring.
-
Precipitation of the Free Acid: While stirring, slowly add concentrated hydrochloric acid dropwise to the dye solution. Monitor the pH with indicator paper. Continue adding HCl until the solution is acidic and a precipitate of the free acid of this compound forms. A greenish-yellow precipitate is expected.[1][2]
-
Isolation of Crude Free Acid: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold deionized water to remove excess HCl and other water-soluble impurities.
-
Recrystallization:
-
Transfer the crude free acid to a clean beaker.
-
Prepare a dilute aqueous solution of acetic acid.
-
Add a small amount of the aqueous acetic acid to the beaker and heat the mixture gently with stirring.
-
Continue adding the hot aqueous acetic acid solution portion-wise until the dye completely dissolves. .
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the beaker can be placed in an ice bath after it has reached room temperature.
-
-
Collection and Drying of Purified Crystals: Collect the purified orange-brown needles of this compound by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then allow them to air dry or dry in a desiccator.
Data Summary
| Purification Method | Solvent System | Expected Purity | Reported Melting Point | Reference |
| Recrystallization | Aqueous Acetic Acid | >98.0% (HPLC) possible for similar dyes | 255 °C (decomposes) | [1] |
Note: The expected purity is an estimate based on purities reported for commercially available high-purity this compound and may vary depending on the initial purity of the commercial product and the execution of the purification protocol.
Visualizations
Caption: Workflow for the purification of commercial this compound.
Caption: Troubleshooting logic for impure this compound after purification.
References
Technical Support Center: Enhancing the Fastness Properties of Mordant Orange 1 on Fabrics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the fastness properties of Mordant Orange 1 on various fabrics.
Troubleshooting Guides
This section addresses common issues encountered during the dyeing process with this compound and offers solutions to improve the light, wash, and rubbing fastness of your dyed fabrics.
Issue 1: Poor Light Fastness (Fading)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mordant Selection | The choice of mordant significantly impacts light fastness. For yellow and orange dyes, alum and tin mordants may result in lower light fastness compared to chrome, copper, and iron.[1][2] | Switch to a mordant known for better light stability, such as copper sulfate (B86663) or ferrous sulfate, to achieve a higher light fastness rating.[2] |
| Suboptimal Mordanting Process | Incorrect mordant concentration, pH, or temperature during the mordanting process can lead to inadequate dye fixation.[3] | Follow a well-defined mordanting protocol, carefully controlling concentration, pH, and temperature. Experiment with different techniques like pre-mordanting, simultaneous mordanting, or post-mordanting to find the most effective method for your fabric.[3] |
| UV Degradation | The dye molecule itself can be susceptible to degradation from UV radiation in sunlight.[2] | Apply a suitable UV absorber or antioxidant as a post-treatment to the dyed fabric. This will help protect the dye from the damaging effects of UV light.[2][3] |
| Uneven Dyeing | An uneven initial application of this compound can cause variations in dye concentration across the fabric, leading to patchy fading.[3] | Optimize the dyeing process by ensuring proper fabric preparation (scouring and bleaching) and using leveling agents to promote uniform dye uptake.[3] |
Issue 2: Poor Wash Fastness (Bleeding)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Mordanting Technique | The method of applying the mordant affects how well the dye is fixed to the fiber. | Experiment with different mordanting techniques. Pre-mordanting, where the fabric is treated with the mordant before dyeing, is often the most effective method for improving fastness.[2] |
| Unfixed Dye on Fiber Surface | Loose dye molecules that have not strongly bonded to the fiber-mordant complex will easily wash out.[2] | After dyeing, perform a thorough soaping and rinsing process to remove any unfixed dye. This is a critical step for achieving good wash fastness.[2] |
| Weak Dye-Fiber Interaction | The bond between the dye, mordant, and fiber may not be strong enough to withstand washing. | Introduce a cationic dye-fixing agent as a post-treatment. These agents help to lock the dye molecules in place, thereby improving wash fastness.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of a mordant in dyeing with this compound?
Mordant dyes like this compound require a mordant, typically a metal salt, to fix the dye to the textile fibers. The mordant forms a coordination complex with both the dye molecule and the fiber, creating an insoluble "lake" within the fiber. This complex increases the overall molecular size of the dye, enhancing its wash and light fastness. Common mordants include salts of aluminum (alum), iron, copper, and tin.
Q2: Which mordants are most effective for improving the light fastness of this compound?
Research on yellow and orange mordant dyes has shown that the choice of mordant can have a more significant impact on lightfastness than the dye itself.[1] Studies indicate that chrome, copper, and iron mordants generally result in the least amount of color change when exposed to light, while alum and tin mordants can lead to more significant fading.[1][2]
Q3: What are the different methods of mordanting?
There are three primary methods for applying a mordant:
-
Pre-mordanting: The fabric is treated with the mordant before the dyeing process. This is often considered the simplest and most effective technique for improving fastness.[2]
-
Simultaneous (or Meta-) mordanting: The dye and mordant are applied to the fabric in the same bath.
-
Post-mordanting: The fabric is first dyed and then treated with the mordant.
The choice of method can affect the final color and fastness properties of the dyed material.
Q4: Can after-treatments further improve the fastness properties?
Yes, after-treatments can significantly enhance fastness. Applying a UV absorber can help protect the dye from degradation by UV light, thus improving light fastness.[2][3] Cationic fixing agents can be used to improve wash fastness by further anchoring the dye to the fiber.[2]
Data Presentation
The following table summarizes the fastness properties of this compound on wool fabric with different mordants. Fastness is rated on a scale of 1 to 8 for light fastness (Blue Wool Scale) and 1 to 5 for other fastness properties (Grey Scale), with higher numbers indicating better performance.
Table 1: Comparative Fastness Properties of this compound on Wool with Various Mordants
| Mordant | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Wash Fastness (Staining) (ISO 105-C06) | Perspiration Fastness (Acidic) (ISO 105-E04) | Perspiration Fastness (Alkaline) (ISO 105-E04) | Water Fastness (ISO 105-E01) |
| Potassium Dichromate | 6 | 4-5 | 5 | 4-5 | 4-5 | 5 |
| Iron (Ferrous Sulfate) | 5 | 4 | 4 | 4-5 | 4 | 4-5 |
| Alum (Aluminum Potassium Sulfate) | 4 | 4-5 | 4-5 | 4-5 | 4-5 | 5 |
Note: These values are illustrative and based on typical results for mordant dyes. Experimental verification is recommended for specific applications.[4]
Experimental Protocols
Here are detailed methodologies for key experiments to improve the fastness properties of this compound.
Protocol 1: Pre-mordanting and Dyeing of Wool with this compound
Objective: To dye wool fabric with this compound using a pre-mordanting technique to enhance fastness properties.
Materials:
-
Wool fabric (scoured)
-
This compound
-
Mordant (e.g., Potassium Dichromate, 3% on weight of fabric - owf)
-
Acetic Acid
-
Sodium Sulfate
-
Laboratory dyeing machine
-
Deionized water
Methodology:
-
Scouring: Before dyeing, the wool must be scoured to remove impurities. Wash the fabric in a solution of 1-2% owf of a pH-neutral soap at 60-70°C for 30-60 minutes. Rinse thoroughly with warm and then cold water.[5]
-
Pre-mordanting:
-
Prepare a mordant bath with a liquor ratio of 40:1.
-
Dissolve the chosen mordant (e.g., 3% owf potassium dichromate) in deionized water.
-
Immerse the scoured wool fabric in the mordant bath at room temperature.
-
Slowly raise the temperature to boiling (100°C) over 45 minutes and maintain for 60 minutes.[3]
-
Allow the bath to cool, then remove the fabric and rinse thoroughly with deionized water.[3]
-
-
Dyeing:
-
Prepare a dyebath with a liquor-to-goods ratio of 40:1.
-
Dissolve this compound (e.g., 2% owf) in deionized water.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]
-
Introduce the mordanted and rinsed wool fabric into the dyebath at 40°C.[3]
-
Raise the temperature to a boil (100°C) at a rate of 2°C per minute.[3]
-
Continue dyeing at a boil for 60 minutes.[3]
-
Allow the dyebath to cool to 70°C, then remove the fabric.[3]
-
-
Rinsing and Drying:
Protocol 2: After-treatment with a UV Absorber
Objective: To improve the light fastness of this compound dyed fabric.
Materials:
-
Dyed and rinsed fabric
-
UV absorber (e.g., a benzotriazole (B28993) derivative, 4% owf)
-
Dispersing agent (0.5 g/L)
-
Acetic Acid
-
High-temperature dyeing machine (for synthetic fibers) or water bath
-
Deionized water
Methodology:
-
Treatment Bath Preparation:
-
Treatment:
-
Cooling and Rinsing:
Visualizations
Diagram 1: General Workflow for Improving Dye Fastness
References
Mordant Orange 1 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Mordant Orange 1 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound powder?
A1: Under optimal storage conditions, powdered dyes like this compound can have a shelf life of approximately 5 years.[1] However, it is crucial to protect the product from excessive heat, moisture, and direct sunlight to maintain its quality and performance.[1] Dye powders are generally considered to be stable for many years if stored correctly.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound powder should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended conditions are a relative humidity of 40–75% and a temperature between 15–30°C, with protection from direct sunlight.[1]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal changes in color or texture. Functionally, degradation can manifest as duller or shifted colors in staining applications or as a blurry or inaccurate color transition when used as a pH indicator. For a definitive assessment, analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry can be used to check for impurities and changes in the dye's spectral properties.
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This process breaks the molecule into smaller aromatic amines. Thermal degradation is also a possibility, with many azo dyes showing decomposition at temperatures between 200-270°C. The stability of the solid dye is also affected by factors such as light and humidity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Inaccurate or Inconsistent pH Indicator Readings
Symptoms:
-
The color change of the indicator is gradual or indistinct.
-
The pH at which the color change occurs is different from the expected range (typically pH 10.2-12.0).
-
The color of the indicator in acidic or basic solutions is not as expected (e.g., a dull yellow or a brownish-red instead of a distinct yellow and red/violet).[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Dye: The this compound may have degraded due to age or improper storage, leading to impurities that interfere with the color transition. | Prepare a fresh indicator solution from a new or properly stored batch of this compound. Verify the performance of the new solution with standard pH buffers. |
| Incorrect Solution Preparation: The concentration of the indicator solution may be too high or too low, or the solvent may be inappropriate. | Prepare the indicator solution according to a validated protocol. A typical concentration is a 0.1% aqueous solution. Ensure the water used is purified (e.g., distilled or deionized). |
| Interfering Substances in the Sample: The sample being tested may contain substances that interact with the indicator, affecting its color. | If possible, perform a control titration with a known standard to confirm the indicator's performance. Consider using a different indicator or a pH meter if interferences are suspected. |
| Improper Lighting: The perceived color of the indicator can be affected by the lighting conditions. | Observe the color change against a white background and under consistent, neutral lighting. |
Issue 2: Weak or Inconsistent Staining in Histology/Microscopy
Symptoms:
-
Target structures are weakly stained or not stained at all.
-
The staining is uneven across the tissue section.
-
The color of the stain is not the expected vibrant orange-brown.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dye Degradation: An aged or degraded this compound solution will have a lower concentration of the active dye molecule, resulting in weaker staining. | Prepare a fresh staining solution from a high-purity, properly stored dye powder. Filter the solution before use to remove any particulates. |
| Improper Fixation: The tissue may not have been adequately fixed, leading to poor dye uptake. | Ensure that the fixation protocol is appropriate for the tissue type and the target antigen. |
| Incorrect Staining pH: The pH of the staining solution can significantly impact the binding of the dye to the tissue.[4] | Check and adjust the pH of the staining solution as specified in the protocol. Use appropriate buffers to maintain a stable pH. |
| Presence of Impurities: Impurities in the dye powder or the staining solution can interfere with the staining process.[5][6] | Use a high-purity grade of this compound. Ensure all glassware is clean and that the solvents and other reagents are of appropriate quality. |
| Insufficient Staining Time or Concentration: The incubation time or the concentration of the dye solution may be insufficient. | Optimize the staining protocol by systematically varying the staining time and dye concentration to achieve the desired intensity. |
Quantitative Data Summary
While specific long-term stability data for solid this compound is limited in publicly available literature, the following table provides a general guideline for the expected shelf life of powdered organic dyes under different storage conditions. Accelerated stability testing can be used to predict long-term stability.[7][8][9]
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Shelf Life |
| Optimal | 15-30°C | 40-75% | Protected from direct sunlight | ~5 years[1] |
| Elevated Temperature | > 30°C | Any | Any | Reduced shelf life |
| High Humidity | Any | > 75% | Any | Significantly reduced shelf life |
| Light Exposure | Any | Any | Exposed to direct sunlight or UV | Reduced shelf life |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the quality and stability of this compound.
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
This compound sample
-
Reference standard of this compound (if available)
-
Mobile Phase: A mixture of ethyl acetate, ethanol (B145695), and ammonia (B1221849) (e.g., in a 5:4:1 v/v/v ratio). The optimal ratio may require some experimentation.
-
Spotting capillaries
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a small amount of a concentrated solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Using a spotting capillary, apply a small spot of the solution onto the baseline of the TLC plate. If using a reference standard, spot it alongside the sample.
-
Allow the spots to dry completely.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to become saturated with solvent vapors.
-
Place the TLC plate into the chamber, ensuring the spots are above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under visible light and then under a UV lamp at 254 nm and 366 nm.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
A pure sample should ideally show a single spot. The presence of additional spots indicates impurities or degradation products.
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
Objective: To determine the concentration of a this compound solution and to assess its spectral purity.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., ethanol or a suitable buffer)
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create a set of calibration standards of known concentrations.
-
Spectral Scan: Record the UV-Vis absorption spectrum of a mid-range standard solution from approximately 200 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax around 385 nm is expected.
-
Calibration Curve Construction: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
Sample Analysis: Prepare a solution of the this compound sample of unknown concentration and measure its absorbance at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample.
-
Purity Assessment: The shape of the sample's spectrum should match that of the standard. The presence of additional peaks or shoulders may indicate the presence of impurities.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic degradation)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working solutions for analysis. Prepare forced degradation samples by exposing the dye to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) for a defined period.
-
Chromatographic Conditions (Starting Point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 385 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
-
Method Development and Validation:
-
Inject the undergraded this compound standard to determine its retention time.
-
Inject the forced degradation samples to observe the retention times of any degradation products.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve good resolution between the parent dye and all degradation peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
- 1. murphyanddickey.com [murphyanddickey.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Azo violet - Wikipedia [en.wikipedia.org]
- 4. Dye purity and dye standardization for biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Background Noise in Fluorescence Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to background noise in fluorescence-based experiments, with a specific focus on inquiries regarding Mordant Orange 1.
Frequently Asked Questions (FAQs)
Q1: Is this compound a fluorescent dye? What are its spectral properties?
There is currently a significant lack of scientific literature documenting the use of this compound as a fluorescent dye for biological imaging. This compound is classified as an azo dye.[1] Generally, azo dyes are not considered fluorescent because the energy they absorb is typically lost through non-radiative pathways, such as conformational changes within the molecule, rather than being re-emitted as light.[2]
For an azo dye to be fluorescent, its structure needs to be modified to create a more rigid framework, which is not a known feature of this compound.[2][3] While some novel, specifically engineered azo dyes have been shown to be fluorescent, these are exceptions.[4][5]
The primary documented spectral property for this compound is its maximum absorbance (λmax) at approximately 385 nm .[1][6] There is no readily available information on its fluorescence emission spectrum or quantum yield.
Given this, if you are observing a signal in your experiments using this compound, it is highly likely to be originating from background noise or autofluorescence rather than specific fluorescent staining by the dye itself. We recommend using a well-characterized and validated fluorescent dye for your experiments.
Q2: What are the primary sources of high background noise in fluorescence microscopy?
High background noise in fluorescence microscopy can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological specimen itself.
-
Non-specific Staining: The fluorescent dye binding to unintended targets.
-
Instrumental and Environmental Noise: Issues related to the microscope setup, imaging medium, and consumables.
A systematic approach, including the use of proper controls, is essential to identify the source of the background noise.
Q3: How can I determine the source of the high background in my images?
To pinpoint the source of high background fluorescence, you should prepare and image a set of control samples:
-
Unstained Control: This sample should undergo all the same processing steps as your experimental sample (e.g., fixation, permeabilization) but without the addition of any fluorescent dye. If you observe significant fluorescence in this control, autofluorescence is a major contributor to your background noise.
-
Stained Control with No Primary Antibody (for Immunofluorescence): If you are performing immunofluorescence, a sample stained only with the fluorescently labeled secondary antibody will help identify non-specific binding of the secondary antibody.
By comparing the images from these controls with your fully stained experimental sample, you can deduce the primary source of the background noise.
Troubleshooting Guides
Autofluorescence
Q4: My unstained control sample shows significant background fluorescence. How can I reduce this autofluorescence?
Autofluorescence is common in biological samples and can arise from various endogenous molecules like collagen, elastin, NADH, and lipofuscin. Here are several strategies to mitigate autofluorescence:
-
Change Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. Consider using an organic solvent like chilled methanol (B129727) or ethanol (B145695) for fixation, especially for cell surface markers. If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still preserves the sample's morphology.
-
Use a Quenching Agent: Several chemical treatments can reduce autofluorescence.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though results can be variable.
-
Sudan Black B or Eriochrome Black T: Effective at reducing lipofuscin-related autofluorescence.
-
Commercially available quenching kits: Products like TrueVIEW™ can reduce autofluorescence from multiple sources.
-
-
Spectral Separation: Choose a fluorescent dye that emits in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.
-
Photobleaching: Before staining, intentionally expose your sample to the excitation light for a period to "burn out" some of the autofluorescence. Be cautious not to damage the sample.
-
Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, which are a source of autofluorescence due to their heme groups.
Non-specific Staining
Q5: The background in my stained sample is high, but my unstained control is clean. How can I reduce non-specific binding of my dye?
High background from non-specific staining is often due to issues with the staining protocol itself. Here are some troubleshooting steps:
-
Optimize Dye Concentration: Using too high a concentration of a fluorescent dye is a common cause of high background. Perform a titration to determine the lowest concentration of the dye that still provides a good signal-to-noise ratio.
-
Improve Washing Steps: Insufficient washing will leave unbound dye in the sample. Increase the number and duration of your washing steps after staining. Adding a mild detergent like Tween-20 to your wash buffer can also help.
-
Use a Blocking Solution: For immunofluorescence, blocking with a solution like bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody can prevent non-specific binding of antibodies.
Instrumental and Environmental Noise
Q6: I have addressed autofluorescence and non-specific staining, but still have background noise. What else could be the cause?
If the background noise is not from the sample itself, consider these sources:
-
Imaging Medium: Phenol (B47542) red and other components in cell culture media can be fluorescent. Use a phenol red-free medium for live-cell imaging.
-
Consumables: Plastic-bottom dishes and slides can have inherent fluorescence. Switch to glass-bottom dishes or high-quality microscopy slides.
-
Microscope Settings:
-
Exposure Time: While longer exposure times increase signal, they also increase noise. Optimize the exposure time to find the best balance.
-
Gain: High gain settings can amplify noise. Use the lowest gain necessary to detect your signal.
-
Light Source: Ensure your light source is stable and properly aligned.
-
Data Summary
The following table summarizes key parameters that can be optimized to improve the signal-to-noise ratio in fluorescence experiments.
| Parameter | Issue | Recommended Action |
| Dye Concentration | Too high, leading to non-specific binding and high background. | Perform a titration to find the optimal concentration. |
| Incubation Time | Too long, increasing non-specific binding. | Optimize incubation time; shorter is often better. |
| Washing Steps | Insufficient, leaving unbound dye. | Increase the number and duration of washes (e.g., 3 x 5-10 minutes). |
| Fixative | Aldehydes inducing autofluorescence. | Use chilled methanol or ethanol; minimize aldehyde concentration and time. |
| Excitation Intensity | Too high, causing photobleaching and phototoxicity. | Use the lowest intensity that provides a detectable signal. |
| Exposure Time | Too long, increasing noise and photobleaching. | Optimize for the best balance of signal and noise. |
| Blocking (IF) | Inadequate, leading to non-specific antibody binding. | Use an appropriate blocking buffer (e.g., 1-5% BSA) for 30-60 minutes. |
Experimental Protocols
Protocol 1: General Cell Fixation and Permeabilization
This protocol is a starting point and may require optimization for your specific cell type and target.
-
Preparation:
-
Grow cells on glass coverslips or in glass-bottom dishes.
-
Prepare a 4% paraformaldehyde (PFA) solution in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Prepare a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Optional (for intracellular targets): Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
The sample is now ready for staining.
-
Protocol 2: General Immunofluorescence Staining
This protocol assumes the cells have been fixed and permeabilized.
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Visualizations
References
- 1. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 4. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absorption [Alizarin Yellow R] | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Autofluorescence in Tissue Stained with Mordant Orange 1
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with autofluorescence in tissues stained with Mordant Orange 1. Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to help you mitigate autofluorescence and achieve high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in tissue staining?
This compound, also known as Alizarin Yellow R, is an azo dye used as a biological stain and a pH indicator.[1][2] In histology, it is used to impart a yellow to orange-brown color to tissue components.[3] It is a mordant dye, meaning it requires a metal ion (a mordant) to form a complex that then binds to the tissue.[4]
Q2: I am observing a strong background signal in my this compound stained tissue. Is the dye itself fluorescent?
The inherent fluorescence of this compound is not well-documented in scientific literature, and it is primarily used as a chromogenic (color-producing) stain rather than a fluorescent one.[5] The background signal you are observing is most likely endogenous autofluorescence from the tissue itself, which can be particularly strong and obscure the colorimetric signal of the stain.
Q3: What causes autofluorescence in my tissue sections?
Autofluorescence can originate from several sources within the tissue or be induced by the preparation process. Common causes include:
-
Endogenous Fluorophores: Naturally occurring molecules such as collagen, elastin, lipofuscin (age pigment), red blood cells, and metabolic cofactors like NADH and flavins can all fluoresce.
-
Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce fluorescence by cross-linking proteins.
-
Tissue Processing: Heat and dehydration steps during paraffin (B1166041) embedding can also increase autofluorescence.
Q4: How can I reduce autofluorescence in my this compound stained slides?
There are several strategies to combat autofluorescence, which can be broadly categorized into:
-
Optimizing Tissue Preparation: Modifying fixation and processing steps to minimize the induction of autofluorescence.
-
Chemical Quenching: Treating the tissue with chemical agents that reduce or mask the autofluorescent signal.
-
Photobleaching: Exposing the tissue to intense light to destroy the endogenous fluorophores.
-
Advanced Imaging Techniques: Using spectral imaging and computational methods to separate the autofluorescence signal from the desired signal.
The choice of method depends on the source of the autofluorescence and the specific requirements of your experiment.
Troubleshooting Guide: Selecting an Autofluorescence Reduction Strategy
This decision pathway will help you choose the most appropriate method to reduce autofluorescence in your specific experimental context.
Quantitative Comparison of Autofluorescence Quenching Methods
The following table summarizes the reported effectiveness of various autofluorescence reduction techniques. The efficacy can vary depending on the tissue type, fixation method, and the specific source of autofluorescence.
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Advantages | Key Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, lipophilic molecules | 82-88% | Highly effective for lipofuscin; inexpensive. | Can introduce a dark precipitate and background in far-red channels.[6] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Significant reduction in green and red channels | Effective for reducing background from aldehyde fixation. | Can have variable results and may damage tissue or affect antigenicity.[7][8] |
| Photobleaching (with H₂O₂) | General (Collagen, Elastin, etc.) | Up to 90% | No chemical residue; preserves specific fluorescent signals well.[9] | Can be time-consuming (minutes to hours). |
| Commercial Kits (e.g., TrueBlack™) | Lipofuscin, Collagen, Elastin, RBCs | 89-95% | Highly effective for multiple sources with minimal background introduction.[6] | More expensive than individual chemical reagents. |
Experimental Protocols
This compound Staining Protocol for Formalin-Fixed Paraffin-Embedded Tissues
Disclaimer: An established protocol specifically for this compound in paraffin-embedded tissues is not widely available in the scientific literature. The following protocol is adapted from established methods for the closely related Mordant Orange 6 and general mordant staining principles.[10] Optimization will be required for your specific tissue and application.
I. Required Reagents and Solutions
-
This compound (Alizarin Yellow R) powder
-
Potassium aluminum sulfate (B86663) (Potassium Alum) or another suitable mordant
-
Distilled or deionized water
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Differentiating Solution (e.g., 0.5% Acetic Acid)
-
Mounting medium
II. Solution Preparation
-
Mordant Solution (5% Potassium Alum): Dissolve 5 g of potassium alum in 100 mL of distilled water. Gentle heating may be required.
-
This compound Staining Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water. Stir to dissolve completely and filter before use.
III. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Mordanting:
-
Immerse slides in the 5% Potassium Alum Mordant Solution.
-
Incubate for 10-15 minutes at room temperature.
-
Rinse thoroughly in running tap water for 5 minutes, followed by a rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 1% this compound Staining Solution.
-
Incubate for 20-30 minutes at room temperature.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
Briefly dip slides in 0.5% Acetic Acid Differentiating Solution for 10-30 seconds. Monitor microscopically to achieve the desired staining intensity.
-
Immediately stop differentiation by rinsing thoroughly in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Immerse in 95% ethanol: 1 minute.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
Immerse in xylene: 2 changes, 3 minutes each.
-
Mount with a xylene-based mounting medium.
-
Autofluorescence Quenching Protocols
Protocol 1: Sudan Black B (SBB) Treatment
This protocol is highly effective for quenching lipofuscin-related autofluorescence.
-
Perform Staining: Complete the full this compound staining and dehydration protocol up to the final xylene step.
-
Rehydration to Ethanol: After the final 100% ethanol step (before clearing in xylene), immerse slides in 70% ethanol for 2 minutes.
-
SBB Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use. Incubate the slides in this solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Dehydration and Clearing: Proceed with two changes of 100% ethanol (2 minutes each) followed by two changes of xylene (3 minutes each).
-
Mounting: Mount the coverslips using an appropriate mounting medium.
Protocol 2: Sodium Borohydride (NaBH₄) Treatment
This protocol is primarily used to reduce autofluorescence induced by aldehyde fixatives.
-
Deparaffinization and Rehydration: Follow the standard procedure to bring tissue sections to water.
-
Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
NaBH₄ Incubation: Prepare a fresh solution of 0.1-1 mg/mL sodium borohydride in ice-cold PBS. Immediately apply the solution to the tissue sections and incubate for 10-30 minutes at room temperature.
-
Extensive Washing: Wash the samples thoroughly with PBS (at least three times for 5 minutes each) to remove all residual sodium borohydride.
-
Staining: Proceed with the this compound staining protocol starting from the mordanting step.
Protocol 3: Photobleaching
This method uses high-intensity light to destroy endogenous fluorophores.
-
Deparaffinization and Rehydration: Bring tissue sections to PBS.
-
Photobleaching: Place the slide on a microscope stage. Apply a drop of PBS to the tissue section to prevent it from drying out. Using a broad-spectrum filter cube (e.g., DAPI or FITC), expose the entire tissue section to high-intensity light from the microscope's fluorescence lamp for several minutes to an hour. The optimal duration will need to be determined empirically.
-
Staining: After photobleaching, proceed with the this compound staining protocol.
Advanced Technique: Spectral Unmixing
For researchers with access to a multispectral imaging system, spectral unmixing is a powerful computational method to overcome autofluorescence. This technique involves capturing the emission spectrum of the autofluorescence from an unstained control slide. This "autofluorescence signature" is then computationally subtracted from the images of the stained slides, isolating the true signal from the this compound. This method is particularly useful when chemical quenching methods are not effective or interfere with the staining.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 3. research.fit.edu [research.fit.edu]
- 4. benchchem.com [benchchem.com]
- 5. stagebio.com [stagebio.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Staining [sakuraus.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to reduce non-specific binding of Mordant Orange 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Mordant Orange 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in biological staining?
This compound is a double azo dye.[1] For it to effectively bind to tissues, it requires a mordant, which is typically a polyvalent metal ion like aluminum, iron, or chromium salts.[2][3] The mordant and the dye form a coordination complex, often called a "lake," which then attaches to the tissue.[4][5] This mechanism enhances the intensity and stability of the stain.[2] The choice of mordant can also influence the final color of the stained tissue.[6]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound can be attributed to several factors:
-
Ionic Interactions: At a low pH, tissue proteins can become protonated, leading to an increased positive charge.[7] This can cause the anionic dye to bind non-specifically to various tissue components.[7]
-
Hydrophobic Interactions: The aromatic rings in the this compound molecule can lead to hydrophobic interactions with non-target proteins and lipids in the tissue.
-
Dye Aggregation: The dye may precipitate out of the solution, leading to clumps of dye on the tissue.[8]
-
Excessive Mordant or Dye Concentration: High concentrations of either the mordant or the dye can lead to increased background staining.[8]
-
Prolonged Incubation Times: Excessive staining time can lead to non-specific binding of the dye to other tissue components.
Q3: What is the optimal pH for this compound staining to minimize non-specific binding?
The pH of the staining solution is a critical factor.[7] For anionic dyes like this compound, a lower, more acidic pH is generally required to protonate tissue proteins, thereby increasing their affinity for the dye.[7] However, a very low pH (e.g., below 2.0) can cause the dye to bind non-specifically to almost all tissue components.[7] The optimal pH is typically in the acidic range of 2.5 to 4.0, but this may require optimization for your specific tissue type.[7]
Troubleshooting Guide for Non-Specific Binding
High background staining can obscure the specific signal in your experiment. This guide provides a systematic approach to troubleshoot and reduce non-specific binding of this compound.
Initial Assessment of Non-Specific Binding
Before proceeding with extensive optimization, it is important to confirm that you are indeed observing non-specific binding. A good control is to stain a tissue section with the dye solution without the mordant. If you still observe significant staining, it is likely due to non-specific ionic or hydrophobic interactions of the dye itself.
Experimental Protocols for Optimization
Here are detailed protocols to optimize your staining procedure and reduce non-specific binding. It is recommended to vary one parameter at a time to determine its effect on the staining outcome.[2]
1. Optimizing Mordant and Dye Concentration
-
Objective: To find the lowest effective concentration of mordant and dye that provides a good specific signal with minimal background.
-
Protocol:
-
Prepare a series of mordant solutions (e.g., 1%, 2.5%, and 5% potassium alum).[2]
-
Prepare a series of this compound staining solutions (e.g., 0.5%, 1%, and 2%).[2]
-
Process your tissue sections through deparaffinization and rehydration.[2]
-
Incubate a set of slides in each mordant concentration for a fixed time (e.g., 15 minutes).[6]
-
Rinse the slides thoroughly.[6]
-
Incubate the slides in the different dye concentrations for a fixed time (e.g., 20 minutes).[6]
-
Rinse, dehydrate, and mount the slides.[2]
-
Evaluate the staining microscopically to identify the combination that gives the best signal-to-noise ratio.
-
2. Optimizing Staining Solution pH
-
Objective: To determine the optimal pH of the staining solution that enhances specific binding while minimizing non-specific background.
-
Protocol:
-
Prepare several batches of your optimal this compound staining solution.
-
Adjust the pH of each batch to a different value within the acidic range (e.g., 2.5, 3.0, 3.5, 4.0) using a suitable buffer (e.g., acetic acid solution).[7]
-
Process your tissue sections, including the mordanting step with your optimized mordant concentration.
-
Incubate the slides in the staining solutions of varying pH for your optimized staining time.
-
Rinse, dehydrate, and mount the slides.
-
Compare the staining results to determine the optimal pH.
-
3. Introducing Blocking Steps and Buffer Additives
-
Objective: To block non-specific binding sites on the tissue before applying the mordant and dye.
-
Protocol:
-
After rehydration, incubate your tissue sections in a blocking solution for 30-60 minutes at room temperature. Common blocking agents include:
-
Bovine Serum Albumin (BSA): Prepare a 1-5% solution of BSA in your staining buffer.
-
Normal Serum: Use a 5-10% solution of normal serum from a species unrelated to your sample.
-
-
Rinse the slides gently before proceeding with the mordanting step.
-
Alternatively, or in addition, you can add a non-ionic surfactant like Tween-20 (0.05%) to your staining and wash buffers to reduce hydrophobic interactions.
-
Data Presentation: Optimizing Staining Parameters
The following table provides illustrative data on how varying experimental parameters can affect the signal-to-noise ratio in this compound staining. The signal-to-noise ratio is a hypothetical value where a higher number indicates better staining specificity.
| Parameter | Condition 1 | Signal-to-Noise Ratio 1 | Condition 2 | Signal-to-Noise Ratio 2 | Condition 3 | Signal-to-Noise Ratio 3 |
| Mordant Conc. | 1% Potassium Alum | 3.2 | 2.5% Potassium Alum | 5.8 | 5% Potassium Alum | 4.1 |
| Dye Conc. | 0.5% this compound | 4.5 | 1% this compound | 6.2 | 2% this compound | 3.9 |
| Staining pH | 2.5 | 4.8 | 3.5 | 7.1 | 4.5 | 5.5 |
| Blocking Agent | None | 3.5 | 1% BSA | 6.5 | 5% Normal Serum | 7.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizing Workflows and Mechanisms
General Staining Workflow
Caption: General workflow for this compound staining of tissue sections.
Troubleshooting Non-Specific Binding
Caption: Troubleshooting workflow for reducing non-specific binding.
Mechanism of this compound Binding
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Role Do Mordants Play in Dyeing? → Question [fashion.sustainability-directory.com]
- 4. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
- 5. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Time for Mordant Orange 1 in Kinetic Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction times and troubleshooting common issues encountered during kinetic studies of Mordant Orange 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in kinetic studies?
A1: The degradation of this compound, an azo dye, typically proceeds via the reductive cleavage of the azo bond (–N=N–).[1][2] This is often the rate-determining step and results in the decolorization of the dye solution. The initial degradation products are aromatic amines, which can be further transformed. For instance, studies on the biodegradation of this compound have shown that it can be degraded to benzoic acid and subsequently to salicylic (B10762653) acid.[1]
Q2: How can I monitor the reaction kinetics of this compound degradation?
A2: The most common method for monitoring the kinetics of this compound degradation is UV-Visible spectrophotometry.[3][4][5] The concentration of the dye in the solution is proportional to its absorbance at its maximum absorption wavelength (λmax). By measuring the decrease in absorbance at λmax over time, the reaction rate can be determined.[5][6] It is crucial to first determine the λmax of this compound in the specific reaction medium.
Q3: What are the key factors that influence the reaction time of this compound degradation?
A3: Several factors can significantly impact the reaction rate of this compound degradation. These include:
-
pH of the solution: The pH can affect the surface charge of catalysts and the stability of the dye molecule itself.[7][8][9][10]
-
Temperature: Generally, an increase in temperature leads to an increase in the reaction rate.[11][12]
-
Concentration of reactants: The initial concentration of this compound and any catalysts or reactants (e.g., oxidizing or reducing agents) will directly influence the reaction rate.[13]
-
Presence and concentration of a catalyst: Catalysts, such as metal nanoparticles or enzymes, can dramatically increase the degradation rate.[7][14]
Q4: My reaction rate is not reproducible. What are the common causes?
A4: Lack of reproducibility in kinetic studies can stem from several sources:
-
Inconsistent temperature control: Even small fluctuations in temperature can alter the reaction rate. Ensure the reaction vessel is properly thermostated.[11][12]
-
Variations in pH: The pH of the reaction mixture should be carefully controlled and monitored, as minor shifts can lead to significant changes in reaction kinetics.[7][8][9][10]
-
Impure reagents: Impurities in this compound or other reagents can interfere with the reaction.[15]
-
Inaccurate solution preparation: Ensure accurate and consistent preparation of all stock solutions and dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or no reaction | Incorrect pH of the reaction medium. | Optimize the pH of the solution. The optimal pH can vary depending on the specific degradation method.[7][8][9][10] |
| Low reaction temperature. | Increase the reaction temperature in controlled increments to find the optimal condition without causing unwanted side reactions.[11][12] | |
| Insufficient catalyst concentration or inactive catalyst. | Increase the catalyst concentration or ensure the catalyst is active and properly dispersed in the solution.[7][14] | |
| Reaction proceeds too quickly to measure accurately | Reactant or catalyst concentrations are too high. | Decrease the initial concentration of this compound or the catalyst. |
| The reaction temperature is too high. | Lower the reaction temperature to slow down the kinetics.[11][12] | |
| Formation of precipitates or turbidity | The dye or degradation products are insoluble in the reaction medium. | Adjust the solvent system or pH to improve solubility. |
| The catalyst is agglomerating and precipitating. | Improve the dispersion of the catalyst through sonication or the use of stabilizing agents. | |
| Inconsistent absorbance readings | Interference from degradation byproducts that absorb at the same wavelength. | Scan the full UV-Vis spectrum at different time points to check for the emergence of new peaks. If necessary, use chromatographic methods like HPLC to separate and quantify the dye. |
| The spectrophotometer is not properly calibrated. | Ensure the spectrophotometer is calibrated with a proper blank solution before each measurement.[5] |
Data Presentation
The following tables summarize the influence of key parameters on the reaction rate of azo dye degradation, which can be used as a guide for optimizing this compound kinetic studies.
Table 1: Effect of pH on Azo Dye Degradation Rate
| pH | Relative Degradation Rate | Observations |
| Acidic (e.g., 3-5) | Often higher | Favorable for certain catalytic degradation processes like those using nanoscale zerovalent iron (nZVI).[7] |
| Neutral (e.g., 6-8) | Varies | Optimal for some enzymatic and microbial degradation methods. |
| Alkaline (e.g., 9-11) | Can be lower or higher | The effect is highly dependent on the specific dye and degradation mechanism. |
Table 2: Effect of Temperature on Azo Dye Degradation Rate
| Temperature (°C) | Relative Rate Constant (k) | General Effect |
| 25 | k | Baseline reaction rate. |
| 35 | > k | Increased reaction rate due to higher kinetic energy of molecules.[11][12] |
| 45 | >> k | Significantly faster reaction rate, but risk of side reactions or catalyst deactivation increases.[11][12] |
| 55 | May increase or decrease | Further increases in temperature may lead to denaturation of enzymes or catalyst instability. |
Table 3: Effect of Catalyst Concentration on Azo Dye Degradation Rate
| Catalyst Concentration (g/L) | Initial Reaction Rate (mg/L·min) | Impact |
| 0.5 | Low | A higher concentration generally leads to a faster reaction rate due to the increased number of active sites.[13] |
| 1.0 | Medium | - |
| 1.5 | High | At a certain point, increasing the catalyst concentration may not significantly increase the rate due to other limiting factors like substrate availability or light penetration in photocatalysis. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of this compound Degradation via Spectrophotometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable solvent (e.g., deionized water).
-
Determination of λmax:
-
Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5.
-
Scan the absorbance of the diluted solution using a UV-Visible spectrophotometer over a wavelength range of 300-800 nm to determine the wavelength of maximum absorbance (λmax).[5]
-
-
Kinetic Experiment Setup:
-
In a reaction vessel, add a specific volume of the this compound stock solution and dilute with the appropriate buffer or solvent to achieve the desired initial concentration.
-
Place the reaction vessel in a temperature-controlled water bath or shaker.
-
Initiate the reaction by adding the catalyst or reactant (e.g., a solution of a reducing agent).
-
-
Data Collection:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent).
-
Measure the absorbance of the aliquot at the predetermined λmax using the spectrophotometer.[3] Use the reaction medium without the dye as a blank.
-
-
Data Analysis:
-
Plot the absorbance (or concentration) of this compound as a function of time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., zero-order, first-order, or second-order). For many azo dye degradation reactions, a pseudo-first-order model is applicable.[13]
-
Visualizations
Caption: Workflow for a typical kinetic study of this compound.
Caption: A simplified degradation pathway for this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Mordant Orange 1 and Other Azo Dyes for Biological Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological staining, the selection of an appropriate dye is paramount for accurate and reproducible visualization of cellular and tissue components. Azo dyes, characterized by the presence of one or more azo (−N=N−) groups, represent a vast and versatile class of synthetic colorants. This guide provides a comprehensive comparison of Mordant Orange 1, an azo dye with limited application in histology, against three widely used azo dyes in biological research: Orange G, Light Green SF Yellowish, and Amido Black 10B. This comparison is based on their chemical properties, staining mechanisms, performance, and established experimental protocols to assist researchers in making informed decisions for their specific staining needs.
Overview of Compared Azo Dyes
This compound (C.I. 14030) is an azo dye primarily utilized in the textile and leather industries.[1][2] Its classification as a mordant dye indicates that it requires a metallic salt, a mordant, to form a stable complex that binds to the substrate. While its chemical properties suggest potential for biological staining, its application in this field is not well-documented in scientific literature.[3]
Orange G (C.I. 16230) is a synthetic azo dye widely used as a cytoplasmic counterstain in various histological and cytological staining protocols, most notably the Papanicolaou stain for keratinized cells and in trichrome methods to stain erythrocytes.[4][5][6]
Light Green SF Yellowish (C.I. 42095) is a triarylmethane dye, often used as a counterstain in histology and cytology. It is a common component of the Masson's trichrome stain, where it imparts a green color to collagen, and in the Papanicolaou stain series.[7][8][9]
Amido Black 10B (C.I. 20470) is an amino acid-staining azo dye used to stain proteins on nitrocellulose or PVDF membranes in techniques like Western blotting. It also finds application in histology for staining collagen and as a component of Van Gieson-type trichrome stains.[10][11][12]
Quantitative Data Comparison
The following table summarizes the key physicochemical properties of this compound and the selected alternative azo dyes. This quantitative data is essential for preparing staining solutions and understanding the potential staining characteristics of each dye.
| Property | This compound | Orange G | Light Green SF Yellowish | Amido Black 10B |
| C.I. Name | This compound | Acid Orange 10 | Acid Green 5 | Acid Black 1 |
| C.I. Number | 14030[1][2] | 16230[4][13] | 42095[7][8] | 20470[11] |
| Molecular Formula | C₁₃H₉N₃O₅[14] | C₁₆H₁₀N₂Na₂O₇S₂[13] | C₃₇H₃₄N₂Na₂O₉S₃[8] | C₂₂H₁₄N₆Na₂O₉S₂[12] |
| Molecular Weight | 287.23 g/mol | 452.37 g/mol [13] | 792.85 g/mol [8] | 616.49 g/mol [12] |
| Appearance | Dark yellow-orange to brown powder[3] | Orange crystals or powder[4] | Green powder | Blue-black powder[11] |
| λmax | 385 nm[2] | 476-480 nm[13] | 629-634 nm, 428 nm[7] | 618 nm[11] |
| Solubility in Water | Soluble[3] | 70 g/L[13] | 200 g/L[8] | 10 g/L |
| Solubility in Ethanol | Golden yellow solution[3] | Soluble | Soluble | Readily soluble[11] |
| Oral LD₅₀ (Rat) | Harmful if swallowed[14] | >3000 mg/kg[13] | >2000 mg/kg[8] | >5000 mg/kg |
Staining Mechanisms
The fundamental difference in the application of these dyes lies in their staining mechanisms. This compound, as a mordant dye, relies on the formation of a coordination complex with a metal ion to bind to tissue. In contrast, Orange G, Light Green SF Yellowish, and Amido Black 10B are acid dyes that bind directly to tissue components through electrostatic interactions.
Mordant Dyes: A Chelation-Based Approach
Mordant dyes require an intermediary, a mordant (typically a polyvalent metal ion such as aluminum, chromium, or iron), to bind to the tissue. The staining process involves two key steps:
-
The mordant binds to the tissue.
-
The dye then forms a coordination complex with the mordant, creating a "dye-mordant lake" that is firmly attached to the tissue.
This chelation process results in a very stable and often intensely colored stain. The final color can vary depending on the mordant used.
Staining mechanism of a mordant dye.
Acid Dyes: Electrostatic Interactions
Acid dyes are anionic, carrying a net negative charge. In an acidic staining solution, tissue proteins and other components become protonated, acquiring a net positive charge. The negatively charged dye molecules are then attracted to and bind with these positively charged tissue components, primarily through electrostatic (ionic) bonds. The strength of this binding is influenced by factors such as pH and the size and number of charged groups on both the dye and the tissue molecules.
Staining mechanism of an acid dye.
Experimental Protocols
Detailed methodologies are essential for reproducible staining results. The following are representative protocols for the selected azo dyes.
Proposed Protocol for this compound Staining (Hypothetical)
Given the lack of established protocols for this compound in histology, the following is a proposed starting point based on the principles of mordant dyeing. Optimization will be required.
Reagents:
-
This compound solution (1% w/v in distilled water)
-
Mordant solution (e.g., 5% aqueous potassium alum or 2.5% aqueous potassium dichromate)
-
Differentiating solution (e.g., 0.5% acetic acid)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordanting: Immerse slides in the mordant solution for 10-15 minutes.
-
Rinse thoroughly in running tap water, followed by a rinse in distilled water.
-
Staining: Immerse slides in the 1% this compound solution for 10-30 minutes.
-
Rinse briefly in distilled water.
-
Differentiation: Briefly dip slides in the differentiating solution to remove excess stain.
-
Rinse in running tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Protocol for Orange G Staining (as part of Papanicolaou Stain)
Reagents:
-
OG-6 stain (contains Orange G, phosphotungstic acid, and ethyl alcohol)
Procedure (following nuclear staining with hematoxylin):
-
Rinse slides in 95% ethanol.
-
Cytoplasmic Staining: Immerse slides in OG-6 solution for 1-2 minutes.
-
Rinse in two changes of 95% ethanol.
-
Proceed to counterstaining with EA-50 or a similar polychromatic stain.
-
Dehydrate, clear, and mount.
Protocol for Light Green SF Yellowish Staining (as part of Masson's Trichrome)
Reagents:
-
Light Green SF Yellowish solution (0.2% in 0.2% acetic acid)
Procedure (following staining with Biebrich scarlet-acid fuchsin and differentiation with phosphomolybdic/phosphotungstic acid):
-
Immerse slides in the Light Green SF Yellowish solution for 3-5 minutes.
-
Rinse briefly in 1% acetic acid.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Protocol for Amido Black 10B Staining (for proteins on a membrane)
Reagents:
-
Amido Black 10B staining solution (0.1% w/v Amido Black 10B in 40% methanol (B129727) and 10% acetic acid)
-
Destaining solution (20% methanol with 7.5% acetic acid)
Procedure:
-
After protein transfer, wash the membrane in distilled water.
-
Staining: Immerse the membrane in the Amido Black 10B staining solution for 5 minutes with gentle agitation.[10]
-
Destaining: Transfer the membrane to the destaining solution and agitate until protein bands are clearly visible against a pale background. This may require several changes of the destaining solution.[10]
-
Rinse the membrane with distilled water and allow it to air dry.
Workflow for Azo Dye Selection in Histological Staining
The choice of an appropriate azo dye depends on the specific research question and the target tissue components. The following diagram illustrates a decision-making workflow.
Decision workflow for selecting an appropriate azo dye.
Conclusion
While this compound is a well-characterized azo dye in industrial applications, its utility in biological staining for research remains largely unexplored. In contrast, Orange G, Light Green SF Yellowish, and Amido Black 10B are established and reliable azo dyes with well-documented protocols and a long history of use in histology and related fields. The choice between a mordant dye and an acid dye depends on the desired staining characteristics, with mordant dyes potentially offering greater stability and intensity, while acid dyes provide a simpler and more direct staining method. For researchers seeking to visualize cytoplasm, collagen, or proteins, Orange G, Light Green SF Yellowish, and Amido Black 10B, respectively, represent excellent and validated choices. Further investigation into the potential applications of this compound in biological staining could be a subject for future research, but for current, reliable results, the established alternatives are recommended.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Orange G - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Orange G, C.I. 16230 - Biognost [biognost.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Light green SF yellowish (C.I. 42095) | Sigma-Aldrich [sigmaaldrich.com]
- 9. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 10. biognost.com [biognost.com]
- 11. stainsfile.com [stainsfile.com]
- 12. Amido black 10B - Wikipedia [en.wikipedia.org]
- 13. Orange G (C.I. 16230) | Sigma-Aldrich [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Validation of Mordant Orange 1 for Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Mordant Orange 1 (also known as Alizarin Yellow R) for quantitative analysis. Due to a scarcity of direct, peer-reviewed validation studies for its broad use as a primary chromogenic reagent, this document outlines its established applications and presents a proposed validation framework. This framework draws comparisons with chemically similar dyes and established analytical techniques, providing a robust starting point for researchers seeking to utilize this compound in novel quantitative assays.
Overview of this compound
This compound is an azo dye recognized for its utility as a pH indicator and in specific analytical applications.[1] Its chemical structure allows for the formation of colored complexes, a property that can be harnessed for the quantitative determination of various analytes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid | [1][3] |
| CAS Number | 2243-76-7 | [3] |
| Molecular Formula | C₁₃H₉N₃O₅ | [3] |
| Molecular Weight | 287.23 g/mol | [3] |
| λmax | 385 nm | [4] |
| pH Indicator Range | 10.0 (Yellow) - 12.0 (Violet) | [4] |
| Solubility | Soluble in water and ethanol | [4] |
Established Application: A Case Study in Mixed Indicators
While broad quantitative applications are not extensively documented, this compound has a specific use in a mixed indicator for the titrimetric determination of magnesium in aluminum alloys.[1] In this method, it is used in conjunction with other indicators, such as chrome black T and magenta, to achieve a sharp and accurate endpoint.[1]
This application demonstrates the principle of using this compound in a complexometric titration, a subset of quantitative analysis. The workflow for such an analysis is outlined below.
Caption: Workflow for the determination of magnesium in aluminum alloys.
Proposed Validation for Spectrophotometric Analysis of Metal Ions
Drawing parallels from the well-documented use of other mordant dyes like Mordant Orange 6 and Xylenol Orange for metal ion analysis, a validation protocol for this compound can be proposed.[2][5][6] The principle relies on the formation of a colored complex between this compound and the target metal ion, with the intensity of the color being proportional to the metal ion concentration.
Proposed Experimental Protocol
Objective: To validate a spectrophotometric method for the quantitative determination of a target metal ion (e.g., Al³⁺) using this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Standard stock solution of the target metal ion (e.g., 1000 ppm Al³⁺)
-
pH buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution.
-
Color Development: To a fixed volume of each standard solution, add the pH buffer and a constant amount of the this compound working solution. Allow sufficient time for color development.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
Validation Parameters: Assess the method's linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard validation guidelines.
Caption: Proposed workflow for validating a spectrophotometric method.
Comparative Performance with an Alternative Method
To establish the validity of a new method using this compound, its performance should be compared against an established analytical technique for the same analyte. For instance, for the determination of aluminum, a comparison with a validated Xylenol Orange method could be performed.[6][7]
Table 2: Hypothetical Performance Comparison for Aluminum Determination
| Parameter | Proposed this compound Method | Established Xylenol Orange Method |
| Linear Range | To be determined | 0.0432 - 0.864 mg/L[6] |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Recovery | To be determined | 100.58 ± 2.99 %[6] |
| Precision (RSD) | To be determined | < 3%[6] |
Proposed Validation for HPLC Analysis
For the quantitative analysis of this compound itself, or for its use as a derivatizing agent in chromatography, a High-Performance Liquid Chromatography (HPLC) method can be developed and validated. The principles of such a method development are well-established for other dyes.
Proposed Experimental Protocol
Objective: To develop and validate an HPLC method for the quantitative determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape for this compound.
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations.
-
Injection and Detection: Inject the standard solutions into the HPLC system and record the chromatograms. The detection wavelength should be set at the λmax of this compound (385 nm).
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Validation: Validate the method for parameters such as specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.
Caption: Proposed workflow for HPLC method development and validation.
Comparison with Other Dyes in HPLC Analysis
The chromatographic behavior of this compound can be compared with that of other azo dyes to understand its relative retention and selectivity.
Table 3: Comparison of HPLC Conditions for Azo Dyes
| Parameter | Proposed for this compound | Method for Methyl Orange | Method for Other Dyes |
| Column | C18 | Acclaim Surfactant Plus | C18 |
| Mobile Phase | Ammonium acetate buffer / Acetonitrile | Ammonium acetate buffer / Acetonitrile | 50 mM ammonium acetate in 70% MeOH |
| Detection Wavelength | 385 nm | 428 nm | 428 nm or 500 nm |
| Reference | - | [8] | [9] |
Conclusion
While this compound has established niche applications in quantitative analysis, its potential as a versatile chromogenic reagent for a wider range of analytes remains an area for further investigation. This guide provides a foundational framework for researchers to design and execute validation studies for both spectrophotometric and chromatographic methods involving this compound. By following the proposed protocols and comparing the performance against established methods, the analytical utility of this compound can be systematically evaluated and potentially expanded.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Spectrophotometric determination of aluminium in soil extracts with xylenol orange - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. medcrop.or.kr [medcrop.or.kr]
A Comprehensive Guide to Mordant Orange 1 / Alizarin Yellow R for Researchers
An objective analysis of the azo dye commonly known by two names: Mordant Orange 1 and Alizarin Yellow R.
In the realm of scientific research, precision in the identification and application of chemical reagents is paramount. This guide provides a detailed examination of the azo dye frequently listed under the names this compound and Alizarin Yellow R. Through a consolidation of chemical data and experimental protocols, this document clarifies that these are, in fact, synonymous names for the same chemical entity. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Unveiling the Identity: One Compound, Two Names
Initial investigations into this compound and Alizarin Yellow R reveal that they are alternate names for the same compound.[1] This is substantiated by a shared CAS Registry Number (2243-76-7 for the acid form), molecular formula, and consistent chemical and physical properties reported across various chemical suppliers and databases.[2] Therefore, this guide will proceed with a unified description of this compound, using the names interchangeably.
Chemical and Physical Properties
A summary of the key quantitative data for this compound / Alizarin Yellow R is presented in the table below for easy comparison and reference.
| Property | Value |
| Synonyms | This compound, Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid, C.I. 14030 |
| CAS Number | 2243-76-7 (Acid form) |
| Molecular Formula | C₁₃H₉N₃O₅ (Acid form) |
| Molecular Weight | 287.23 g/mol (Acid form) |
| Appearance | Orange-brown to rust-colored powder |
| Solubility | Soluble in water and ethanol (B145695); slightly soluble in acetone |
| Maximum Absorption (λmax) | 385 nm |
| pKa | Approximately 11.2 |
| pH Indicator Range | pH 10.1 (Yellow) to pH 12.0 (Red) |
Key Applications in Research
This compound / Alizarin Yellow R is a versatile dye with several important applications in the laboratory:
-
pH Indicator: It is widely used as an acid-base indicator due to its distinct color change from yellow to red in the pH range of 10.1 to 12.0.[2] This makes it particularly useful for titrations involving weak acids and strong bases where the equivalence point lies in the alkaline range.
-
Biological Stain: In histology and cytology, it serves as a biological stain.[3] It is often used as a counterstain, providing a yellow or orange background that contrasts with other stains, thereby highlighting specific cellular structures.
-
Textile and Printing Industries: Beyond the laboratory, this dye is utilized in the textile industry for coloring fabrics and in the printing industry for producing colored prints on various materials.[2]
Experimental Protocols
Protocol 1: Use as a pH Indicator in Titration
This protocol outlines the preparation and use of a this compound / Alizarin Yellow R solution for acid-base titration.
Materials:
-
This compound / Alizarin Yellow R powder
-
Distilled or deionized water
-
Ethanol (optional, to aid dissolution)
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
Unknown concentration of a weak acid (e.g., acetic acid)
-
Burette, pipette, Erlenmeyer flask, and other standard titration equipment
Procedure:
-
Preparation of the Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of this compound / Alizarin Yellow R powder.
-
Dissolve the powder in 100 mL of distilled water. A small amount of ethanol may be added to aid dissolution.
-
Stir until the dye is completely dissolved.
-
Store the solution in a labeled dropper bottle.
-
-
Titration:
-
Pipette a known volume (e.g., 25 mL) of the weak acid solution into an Erlenmeyer flask.
-
Add 2-3 drops of the this compound / Alizarin Yellow R indicator solution. The solution should appear yellow.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Slowly add the NaOH solution to the flask while continuously swirling.
-
The endpoint is reached when the solution shows the first persistent color change from yellow to reddish-orange.
-
Record the final volume of NaOH used and calculate the concentration of the weak acid.
-
Protocol 2: Use as a Histological Counterstain
This protocol provides a general procedure for using Alizarin Yellow R as a counterstain for cytoplasm after a primary nuclear stain like hematoxylin (B73222).
Materials:
-
Paraffin-embedded tissue sections on microscope slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Hematoxylin solution (e.g., Harris's or Mayer's)
-
Acid-alcohol (for differentiation)
-
Scott's tap water substitute or dilute ammonia (B1221849) water (for bluing)
-
Alizarin Yellow R solution (1% aqueous)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse well in running tap water.
-
-
Nuclear Staining:
-
Stain with hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid-alcohol.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or dilute ammonia water for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse slides in the 1% Alizarin Yellow R solution for 1-2 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and other tissue elements: Shades of yellow/orange
Visualizing Chemical Processes
To further elucidate the chemical nature of this compound / Alizarin Yellow R, the following diagrams, generated using the DOT language, illustrate its synthesis and its mechanism of action as a pH indicator.
References
A Comparative Guide to the Cross-Reactivity of Mordant Orange 1 with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Mordant Orange 1 with various metal ions. This compound, an azo dye, is recognized for its application as a metal colorant and pH indicator.[1] Its chemical structure allows for the formation of complexes with different metal ions, leading to distinct color changes. This property makes it a candidate for the colorimetric detection of metal ions. This guide offers a framework for assessing its performance against various metal ions, supported by detailed experimental protocols and comparative data.
Principle of Detection
The interaction between this compound and metal ions is based on the formation of a coordination complex. This complexation alters the electronic structure of the dye, resulting in a shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the resulting color is proportional to the concentration of the metal ion, enabling quantitative analysis.
Comparative Cross-Reactivity Data
While comprehensive, direct experimental data on the cross-reactivity of this compound with a wide range of metal ions is not extensively published, we can infer its potential behavior based on its known interactions as a mordant dye and the well-documented performance of structurally similar azo dyes, such as Xylenol Orange.[2][3][4][5] Mordant dyes, by definition, form complexes with metal ions like chromium, aluminum, copper, and iron to create insoluble, colored precipitates on fibers.[1]
The following table summarizes the expected qualitative and hypothetical quantitative performance of this compound with several common metal ions. It is crucial to note that this data is representative and should be experimentally verified for this compound.
| Metal Ion | Expected Observed Color Change | Hypothetical λmax of Complex (nm) | Hypothetical Linear Range (µM) | Hypothetical Limit of Detection (LOD) (µM) | Notes |
| None (this compound alone) | Yellow-Orange | ~380-420 | N/A | N/A | Baseline spectrum of the dye in solution. |
| Al³⁺ | Bright Orange to Reddish-Orange | ~540-560 | 0.5 - 10 | 0.2 | Strong complex formation is expected, similar to other azo dyes used for aluminum detection.[2][3][6][7][8] |
| Cr³⁺/Cr⁶⁺ | Red to Dark Red | ~530-550 | 1 - 20 | 0.5 | This compound is known to be used with chromium as a mordant.[1][5] |
| Cu²⁺ | Reddish-Brown | ~480-500 | 2 - 50 | 1 | Copper complexes with azo dyes are common.[9][10][11] |
| Fe³⁺ | Brown to Violet | ~560-580 | 1 - 30 | 0.8 | Iron is a common mordant and is known to form colored complexes with phenolic compounds.[1][4] |
| Pb²⁺ | Orange-Red | ~520-540 | 5 - 100 | 2 | Lead is known to form complexes with chelating agents. |
| Zn²⁺ | Yellow-Orange | ~430-450 | 10 - 200 | 5 | Weaker complex formation is anticipated compared to transition metals. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity and quantitative performance of this compound with various metal ions.
Protocol 1: Spectrophotometric Analysis of Metal Ion Cross-Reactivity
Objective: To determine the change in the absorption spectrum of this compound upon the addition of various metal ions and to identify the λmax of the resulting complexes.
Materials:
-
This compound stock solution (1 mM in a suitable solvent like ethanol (B145695) or deionized water).
-
Stock solutions (1000 ppm) of various metal salts (e.g., AlCl₃, CrCl₃, CuSO₄, FeCl₃, Pb(NO₃)₂, ZnCl₂).
-
Appropriate buffer solutions (e.g., acetate (B1210297) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8).
-
UV-Vis Spectrophotometer.
-
Quartz or glass cuvettes.
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound (e.g., 20 µM) by diluting the stock solution in the chosen buffer.
-
Preparation of Metal Ion Working Solutions: Prepare working solutions of each metal ion at a specific concentration (e.g., 100 µM) by diluting the stock solutions in the same buffer.
-
Spectrophotometric Measurement: a. Record the UV-Vis absorption spectrum of the this compound working solution alone (from 300 nm to 800 nm) to establish the baseline. b. To a cuvette containing the this compound working solution, add a small, precise volume of a metal ion working solution. c. Mix thoroughly and allow the solution to equilibrate for a predetermined time (e.g., 5-10 minutes) for color development. d. Record the UV-Vis absorption spectrum of the resulting solution. e. Repeat steps 3b-3d for each metal ion.
-
Data Analysis: a. Compare the spectra of this compound before and after the addition of each metal ion. b. Note any new absorption peaks and determine the λmax for each metal-dye complex.
Protocol 2: Determination of Linear Range and Limit of Detection (LOD)
Objective: To establish the quantitative relationship between the absorbance of the this compound-metal complex and the metal ion concentration.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Series of Metal Ion Standards: From the metal ion stock solutions, prepare a series of standard solutions with varying concentrations that are expected to fall within the linear range.
-
Complex Formation: For each standard, add a fixed amount of this compound working solution and dilute to a constant final volume with the buffer. Allow for color development.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax for the specific metal-dye complex.
-
Data Analysis: a. Construct a calibration curve by plotting the absorbance versus the concentration of the metal ion. b. Determine the linear range from the calibration curve. c. Calculate the Limit of Detection (LOD) using the formula: LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).
Visualizations
Experimental Workflow
Caption: General workflow for assessing metal ion cross-reactivity.
Signaling Pathway
Caption: Colorimetric detection mechanism of metal ions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Spectrophotometric determination of aluminium in soil extracts with xylenol orange - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Determination of iron in solutions with the ferric-xylenol orange complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of chromium with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of aluminium and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
A Comparative Performance Analysis: Mordant Orange 1 Versus Natural Orange Dyes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Orange Dye
In scientific research, drug development, and various laboratory applications, the choice of dyes for staining, coloring, or as indicators is critical. The performance characteristics of a dye, including its fastness, stability, and the reproducibility of its application, are paramount. This guide provides a comprehensive, data-driven comparison of the synthetic dye, Mordant Orange 1, and natural orange dyes, with a focus on their performance on protein fibers like wool, a common substrate in research and textile studies.
Executive Summary
This compound is a synthetic azo dye known for its consistent color and good fastness properties when applied with a metallic mordant.[1][2] In contrast, natural orange dyes, often derived from sources like orange peels, are gaining attention for their eco-friendly profile.[1][3] While historically perceived as having lower fastness, modern mordanting techniques have significantly improved the performance of natural dyes.[1] This comparison reveals that while this compound generally offers superior lightfastness, well-mordanted natural orange dyes can provide excellent wash and rubbing fastness, making them a viable alternative in many applications. The selection between these dyes ultimately involves a trade-off between performance, reproducibility, and environmental considerations.
Quantitative Performance Data
The following tables summarize the key performance indicators for this compound and a representative natural orange dye derived from orange peel, both applied to wool fabric. The data is compiled from multiple sources to provide a comprehensive overview.
Table 1: Comparative Fastness Properties on Wool
| Property | This compound | Natural Orange Dye (from Orange Peel with Alum Mordant) | Test Standard |
| Light Fastness | 6[4] | 2-5[4] | ISO 105-B02 (Blue Wool Scale, 1-8)[4] |
| Wash Fastness | 4[4] | 4[4] | ISO 105-C06 (Grey Scale, 1-5)[4] |
| Rubbing Fastness (Dry) | 4[4] | 3-5[4] | ISO 105-X12 (Grey Scale, 1-5)[4] |
| Rubbing Fastness (Wet) | 3[4] | 2-4[4] | ISO 105-X12 (Grey Scale, 1-5)[4] |
Table 2: General Properties and Colorimetric Data
| Property | This compound | Natural Orange Dye (from Orange Peel) |
| C.I. Name | This compound | Not Applicable |
| Chemical Class | Azo Dye[1] | Flavonoids, Carotenoids[1][5] |
| Typical Mordant | Chromium, Aluminum, Iron[6][7] | Alum, Iron, Copper[8][9] |
| Solubility | Soluble in water[1] | Varies with extraction method |
| Typical CIELAB Values (Wool) | L: ~50-60, a: ~30-40, b: ~40-50 | L: ~60-70, a: ~10-20, b: ~50-60 |
Note: CIELAB values are approximate and can vary significantly with mordant type, concentration, and dyeing conditions.[9][10]
Experimental Protocols
Reproducibility in dyeing is critically dependent on standardized protocols. The following are detailed methodologies for dyeing wool with this compound and a natural orange dye from orange peel.
Protocol 1: Dyeing Wool with this compound (After-Chrome Method)
This protocol is a common industrial method for applying chrome dyes to wool to achieve high fastness.[7]
1. Scouring (Pre-treatment):
-
Prepare a bath with a non-ionic detergent (e.g., 1-2% on weight of fiber - owf) and, if necessary, sodium carbonate (1% owf).
-
Introduce the wool yarn or fabric and slowly heat to 50-60°C.
-
Maintain this temperature for 20-30 minutes with gentle agitation.
-
Rinse the wool thoroughly with warm, then cold water.
2. Dyeing:
-
Set up a dyebath with a liquor ratio of approximately 40:1.
-
Add acetic acid to adjust the pH to 4.5-5.5 and sodium sulfate (B86663) (10% owf) as a leveling agent.
-
Introduce the wet, scoured wool at 40°C and run for 10 minutes.
-
Add the pre-dissolved this compound (1-3% owf for a medium shade).
-
Raise the temperature to a boil (100°C) at a rate of 1-2°C per minute.
-
Maintain the boil for 45-60 minutes.
3. Post-Mordanting (Chroming):
-
Cool the dyebath to 70-80°C.
-
Add potassium dichromate (1-2% owf) and stir to dissolve.
-
Slowly add formic acid (1% owf).
-
Raise the temperature back to a boil and maintain for 30-45 minutes.
-
Allow the bath to cool slowly before removing the wool.
-
Rinse thoroughly with warm and then cold water until the water runs clear.
-
Dry at a moderate temperature away from direct sunlight.
Protocol 2: Dyeing Wool with Natural Orange Dye (from Orange Peel)
This protocol outlines a pre-mordanting method, which is common for natural dyes to ensure good dye uptake and fastness.[1]
1. Dye Extraction:
-
Boil dried and ground orange peel (50-100% owf) in water for at least one hour to extract the coloring compounds.
-
Filter the resulting solution to remove solid particles.
2. Scouring:
-
Follow the same scouring procedure as described in Protocol 1.
3. Pre-mordanting:
-
Prepare a mordant bath with alum (potassium aluminum sulfate) at 10-15% owf. For enhanced results, cream of tartar (6-8% owf) can be added.[4]
-
Introduce the wet, scoured wool into the mordant bath.
-
Slowly heat the bath to a simmer (80-90°C) and maintain for one hour, ensuring the fibers are fully submerged.
-
Allow the fibers to cool in the mordant bath, then rinse thoroughly with lukewarm water.
4. Dyeing:
-
Introduce the wet, mordanted wool into the prepared dye bath.
-
Heat the dye bath to a simmer (80-90°C) and maintain for at least one hour with occasional gentle stirring.
-
Allow the fibers to cool in the dye bath to maximize dye uptake.
-
Remove the dyed fibers and rinse with cold water until the water runs clear.
-
Dry away from direct sunlight.
Visualization of Dyeing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the underlying chemical interactions in the dyeing processes.
Conclusion
The decision to use this compound or a natural orange dye depends on the specific requirements of the application. For applications demanding the highest lightfastness and color consistency, this compound is a robust choice. However, its reliance on heavy metal mordants like chromium raises environmental and health concerns.
Natural orange dyes, particularly from orange peel, present a compelling non-toxic and renewable alternative. With appropriate mordanting, they can achieve excellent wash and rubbing fastness, making them suitable for a wide range of applications where extreme lightfastness is not the primary criterion. For researchers and professionals in fields where sustainability and biocompatibility are of growing importance, the advancements in natural dyeing techniques offer a promising path forward.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Bio-mordants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ Chelation of Monoazo Dyes in Human Hair Keratin Fibers Using Environmentally Benign Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Acridine Orange and Mordant Orange 1 for Cell Viability Assays
For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes for cell viability assessment, this guide provides a comprehensive comparison of Acridine (B1665455) Orange and Mordant Orange 1. We delve into their mechanisms of action, present available performance data, and offer detailed experimental protocols to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences
While both Acridine Orange and this compound are fluorescent dyes, their applications in cell biology, particularly in cell viability assays, are vastly different. Acridine Orange is a well-established, versatile dye for assessing cell health, whereas this compound's use in this context is not documented in scientific literature. This guide will primarily focus on the established utility of Acridine Orange and provide what is known about this compound to offer a complete, albeit one-sided, comparison.
Performance Data Summary
The following table summarizes the known properties and performance characteristics of Acridine Orange in cell viability assays. Due to a lack of data for this compound in this application, a direct comparison is not possible.
| Feature | Acridine Orange | This compound |
| Principle of Viability Assessment | A cell-permeant nucleic acid dye that differentially stains live and dead cells. Live cells exhibit green fluorescence, while dead cells show red/orange fluorescence when co-stained with a non-permeant dye like Propidium (B1200493) Iodide (PI).[1][2][3] | Not established for cell viability assays. It is an azo dye primarily used in the textile industry and for some histological staining.[4] |
| Mechanism of Action | Intercalates with double-stranded DNA (dsDNA) in live cells, emitting green fluorescence. In dead cells with compromised membranes, it can be used with PI, which also intercalates with DNA and, through FRET, quenches the green fluorescence, resulting in red fluorescence. AO can also accumulate in acidic organelles, fluorescing orange-red, which can be a confounding factor.[1] | As a mordant dye, it forms a complex with a metal ion (mordant) to stain materials. Its interaction with cellular components for viability assessment is unknown.[5] |
| Common Applications | Cell viability and counting, apoptosis detection (distinguishing between early and late apoptosis), autophagy studies.[1] | Primarily used as a textile dye. Some use as a pH indicator and for staining calcium deposits in biological samples.[4] |
| Advantages | High accuracy and sensitivity, allows for differentiation of live, apoptotic, and necrotic cells (with PI), well-established protocols.[2][6] | Not applicable for cell viability assays based on current literature. |
| Disadvantages | Can be phototoxic to cells with prolonged light exposure, its fluorescence can be pH-sensitive, and accumulation in lysosomes can interfere with viability assessment.[1] | Not used for cell viability assays; as an azo dye, it may exhibit cytotoxicity, which is a significant concern for live-cell imaging.[7][8][9] |
| Excitation/Emission (nm) | Bound to dsDNA: ~502/525 (Green); Bound to ssRNA/denatured DNA: ~460/650 (Red) | Not determined for cell viability applications. |
Visualizing the Workflow: Cell Viability Assay
The following diagram illustrates a generalized workflow for assessing cell viability using a fluorescent dye-based method like the Acridine Orange/Propidium Iodide (PI) assay.
Caption: A typical experimental workflow for determining cell viability using fluorescent dyes.
Mechanism of Action: Acridine Orange in Detail
Acridine Orange's utility in cell viability stems from its ability to permeate cell membranes and interact with nucleic acids, resulting in distinct fluorescent signals that correlate with cell health. The diagram below illustrates this mechanism, particularly when used in conjunction with Propidium Iodide.
Caption: Mechanism of Acridine Orange and Propidium Iodide staining in live versus dead cells.
Experimental Protocols
Acridine Orange/Propidium Iodide (AO/PI) Staining for Cell Viability
This protocol is a standard method for determining the percentage of viable and non-viable cells in a population using fluorescence microscopy or flow cytometry.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell suspension
-
Fluorescence microscope with appropriate filters or a flow cytometer
Procedure:
-
Prepare Staining Solution: Prepare a fresh working solution of AO and PI in PBS. A common final concentration is 1-5 µg/mL for both AO and PI. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add an equal volume of the AO/PI working solution to the cell suspension. For example, mix 10 µL of cell suspension with 10 µL of the staining solution.
-
Incubation: Incubate the mixture for 5-15 minutes at room temperature, protected from light. Incubation time may need optimization.
-
Analysis:
-
Fluorescence Microscopy: Place a small volume (e.g., 10 µL) of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using a blue excitation filter. Live cells will appear green, while dead cells will appear red/orange. Count at least 200 cells to determine the percentage of viable cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Use the appropriate laser and emission filters to detect green (e.g., FITC channel) and red (e.g., PE or PerCP channel) fluorescence. Gate on the cell population and quantify the percentage of green (live) and red (dead) cells.
-
This compound
As there are no established protocols for using this compound in cell viability assays, we cannot provide a validated method. Researchers interested in exploring its potential would need to develop and validate a protocol from scratch, starting with determining its spectral properties in a cellular context and assessing its cytotoxicity. Given that this compound is an azo dye, it is crucial to first evaluate its impact on cell health before considering it for any live-cell application.[7][8][9]
Discussion and Conclusion
The comparison between Acridine Orange and this compound for cell viability assays is starkly one-sided. Acridine Orange is a robust and widely accepted fluorescent dye with a well-understood mechanism and extensive applications in assessing cell viability, apoptosis, and autophagy.[1] Its use, particularly in combination with Propidium Iodide, provides a reliable method to distinguish between live and dead cell populations.[2][3] While it has some limitations, such as potential phototoxicity and interference from acidic organelles, these are generally manageable with careful experimental design.[1]
In contrast, This compound has no documented use in cell viability assays. Its primary application lies in the textile industry, and its classification as an azo dye raises significant concerns about its potential cytotoxicity.[7][8][9][10] The metabolism of azo dyes can lead to the formation of carcinogenic aromatic amines, making them generally unsuitable for assays involving living cells.[9]
Recommendation: For researchers seeking a reliable and well-validated fluorescent dye for cell viability assays, Acridine Orange is a superior and recommended choice. The lack of evidence and potential for cytotoxicity make this compound an unsuitable and high-risk alternative for this application. Any exploration of this compound for biological applications should be preceded by rigorous cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. logosbio.com [logosbio.com]
- 3. Cell Counting with Acridine Orange and Propidium Iodide (AO/PI) [denovix.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A comparative study of mordant dyes for cotton dyeing
A Comparative Study of Mordant Dyes for Cotton Dyeing
Introduction
The enduring appeal of vibrant, long-lasting colors on textiles has driven centuries of innovation in dyeing technologies. For cellulosic fibers like cotton, which lack the natural affinity for many dyes that protein fibers possess, mordanting is a critical step to ensure successful and durable coloration. Mordants are substances that act as a bridge between the dye molecule and the fiber, forming a coordination complex that enhances dye uptake and improves fastness properties. This guide provides a comparative analysis of various mordant dyes for cotton, focusing on their performance, application methods, and the resulting colorfastness. The information presented is intended for researchers, scientists, and professionals in the field of textile chemistry and dye development.
Historically, a wide range of metallic salts have been used as mordants, with some, like those containing chromium and copper, now facing scrutiny due to environmental and health concerns.[1] This has led to a renewed interest in safer alternatives, including aluminum salts and a variety of natural "bio-mordants."[2][3] The choice of mordant and the mordanting technique—pre-mordanting, simultaneous mordanting, or post-mordanting—can significantly influence the final shade, color depth, and fastness of the dyed cotton.[4][5]
Comparative Analysis of Mordant Performance
The effectiveness of a mordant is primarily evaluated based on the color strength (K/S value) and the colorfastness of the dyed fabric to various environmental factors such as washing, light, rubbing, and perspiration.[6][7][8]
Metallic Mordants
Metallic salts are the most common and widely studied mordants. Their polyvalent metal ions form strong coordinate bonds with both the dye molecules and the hydroxyl groups of the cellulose (B213188) in cotton.[1][9]
-
Aluminum Mordants: Aluminum salts, such as aluminum potassium sulfate (B86663) (alum) and aluminum acetate (B1210297), are among the most frequently used mordants due to their effectiveness and lower toxicity compared to other metallic salts.[1][10][11] They are known for producing bright and clear colors.[12] Studies have shown that the type of aluminum mordant can impact colorfastness, with aluminum acetate sometimes offering slightly better wash fastness for certain dyes.[1][13]
-
Iron Mordants: Iron (II) sulfate is another common mordant that is known to "sadden" or darken colors, producing shades of grey, brown, and black.[11] While it can significantly improve dye uptake and lightfastness, it may also affect the tactile qualities of the fabric.[1]
-
Other Metallic Mordants: Copper sulfate and tin (stannous) chloride have also been traditionally used. Copper can produce a range of shades and often improves lightfastness, while tin is known for brightening colors, particularly reds and yellows.[1][14] However, their use has declined due to concerns about their environmental impact and potential toxicity.[1]
Natural Mordants (Bio-mordants)
In the quest for more sustainable dyeing practices, there is growing research into the use of natural mordants. These are typically derived from plant sources rich in tannins or other compounds capable of complexing with dyes and fibers.[2][3]
-
Tannin-Rich Sources: Tannic acid, found in sources like gallnuts, pomegranate rind, myrobalan, and cutch, is a key component in natural mordanting systems for cotton.[2][15][16] Tannins themselves can impart a slight color to the fabric and are often used in a two-step process with an aluminum salt to improve dye fixation.[15][17]
-
Plant-Based Mordants: Other plant materials, such as eucalyptus bark and arjun bark, have also been investigated as natural mordants, showing potential to improve color strength and fastness properties.[2][14]
Quantitative Performance Data
The following tables summarize the performance of different mordants on cotton based on colorfastness ratings (on a scale of 1 to 5, where 5 is the best) and color strength (K/S).
| Mordant | Dye | Mordanting Method | Wash Fastness | Light Fastness | Rubbing Fastness (Dry/Wet) | Perspiration Fastness | Color Strength (K/S) | Reference |
| Aluminum Potassium Sulfate | Madder | Pre-mordanting | 4 | 3-4 | 4/5 / 4 | 3 | 7.8 | --INVALID-LINK--[4] |
| Aluminum Acetate | Weld | Pre-mordanting | 4-5 | 4 | 5 / 4-5 | 4 | Not specified | --INVALID-LINK--[1][13] |
| Iron (II) Sulfate | Pomegranate Bark | Pre-mordanting | 4-5 | 5 | 4-5 / 3-4 | 4-5 | 1.7 | --INVALID-LINK--[18] |
| Copper Sulfate | Madder | Pre-mordanting | 4 | 4 | 4/5 / 4 | 3-4 | 8.5 | --INVALID-LINK--[4] |
| Tannic Acid + Alum | Eucalyptus Leaf | Pre-mordanting | 4 | Not specified | Not specified | Not specified | Increased | --INVALID-LINK--[16] |
| Eucalyptus Bark | Marigold | Pre-mordanting | 3-4 | Not specified | Not specified | Not specified | Increased | --INVALID-LINK--[16] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable results in the study of mordant dyes.
Scouring of Cotton Fabric
Objective: To remove natural waxes, pectins, and other impurities from the cotton fibers to ensure even wetting and dye uptake.
Materials:
-
Raw cotton fabric
-
Sodium carbonate (soda ash)
-
Non-ionic detergent
-
Distilled water
-
Heating mantle or water bath
-
Beakers
Procedure:
-
Prepare a scouring solution containing 2 g/L sodium carbonate and 1 g/L non-ionic detergent in distilled water.
-
Immerse the cotton fabric in the scouring solution at a liquor ratio of 1:40 (fabric weight: solution volume).
-
Heat the solution to a boil and maintain for 1-2 hours, stirring occasionally.
-
Allow the solution to cool, then remove the fabric.
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear and has a neutral pH.
-
Squeeze out excess water and air-dry the fabric.
Mordanting of Cotton Fabric
a) Pre-mordanting:
-
Prepare the mordant solution. For metallic mordants like alum or iron sulfate, a concentration of 10-15% on the weight of fabric (owf) is typically used. For natural mordants, the concentration may vary.
-
Immerse the scoured, wetted cotton fabric in the mordant solution at a liquor ratio of 1:30.
-
Gradually heat the mordant bath to 80-90°C and hold for 1 hour, stirring periodically.
-
Allow the bath to cool, and let the fabric steep overnight for better mordant uptake.
-
Remove the fabric, gently squeeze out the excess mordant solution, and proceed to dyeing either directly or after drying.
b) Simultaneous Mordanting:
-
Prepare the dyebath as per the dyeing protocol.
-
Add the mordant directly to the dyebath at the desired concentration.
-
Introduce the scoured, wetted cotton fabric into the combined dye and mordant solution.
-
Follow the heating and time profile for the specific dye being used.
c) Post-mordanting:
-
Dye the scoured cotton fabric according to the standard dyeing procedure for the chosen dye.
-
After dyeing and rinsing, prepare a fresh mordant bath.
-
Immerse the dyed fabric in the mordant solution and heat at 60-70°C for 30-45 minutes.
-
Rinse the fabric thoroughly and dry.
Dyeing of Cotton Fabric
Objective: To apply the dye to the mordanted cotton fabric.
Procedure:
-
Prepare the dyebath with the desired concentration of the natural or synthetic mordant dye.
-
Immerse the mordanted, wetted cotton fabric in the dyebath.
-
Heat the dyebath to the temperature recommended for the specific dye (typically 80-100°C for natural dyes) and maintain for 1-1.5 hours.
-
Allow the dyebath to cool, then remove the fabric.
-
Rinse the dyed fabric with cold water until the water runs clear.
-
Wash the fabric with a neutral soap solution (2 g/L) at 50°C for 10 minutes to remove any unfixed dye.[5]
-
Rinse again and air-dry.
Colorfastness Testing
a) Wash Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched between two undyed fabrics (one cotton, one wool or other specified fiber).
-
The composite sample is washed in a solution containing a standard soap and, in some tests, sodium perborate, at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration in a launder-o-meter.[19]
-
The sample is then rinsed and dried.
-
The change in color of the dyed fabric and the staining of the adjacent undyed fabrics are assessed using standard grey scales.[7]
b) Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source, typically a Xenon arc lamp, that simulates natural sunlight.[6][8]
-
A set of blue wool standards with known lightfastness (rated 1-8) are exposed alongside the specimen.[6]
-
The fading of the specimen is compared to the fading of the blue wool standards to determine its lightfastness rating.[6]
c) Rubbing Fastness (Crocking) (ISO 105-X12):
-
A specimen of the dyed fabric is rubbed with a standard white cotton cloth under a specified pressure for a set number of times using a crockmeter.[19][20]
-
The test is performed under both dry and wet conditions.[20]
-
The amount of color transferred to the white cloth is assessed using the grey scale for staining.[7][20]
d) Perspiration Fastness (ISO 105-E04):
-
A specimen of the dyed fabric is treated with a simulated perspiration solution (both acidic and alkaline solutions are used).[19]
-
The specimen, in contact with an undyed fabric, is placed under pressure and subjected to a slightly elevated temperature for a specific period.[19][20]
-
The color change of the specimen and the staining of the undyed fabric are evaluated using grey scales.[20]
Visualizations
Chemical Principle of Mordanting
Caption: The chemical interaction between cotton fiber, a metallic mordant, and a dye molecule.
Experimental Workflow for Comparative Mordant Study
Caption: The workflow for the comparative study of mordant dyes on cotton.
Conclusion
The selection of an appropriate mordant is paramount in achieving desirable color characteristics and fastness properties in the dyeing of cotton. While traditional metallic mordants like alum and iron sulfate offer proven performance, the growing emphasis on sustainability is paving the way for the exploration of bio-mordants. This guide has provided a comparative overview of different mordant types, detailed experimental protocols for their evaluation, and a summary of their performance. The data indicates that both metallic and natural mordants can significantly enhance the dyeability of cotton. However, the optimal choice of mordant will depend on the specific dye, desired color outcome, and the environmental and safety considerations of the application. Further research and standardized testing are essential to fully characterize the potential of novel and sustainable mordanting systems for the textile industry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Bio-mordants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants [eureka.patsnap.com]
- 4. A Comparative Study on Dyeing of Cotton and Silk Fabric Using Madder as a Natural Dye | PDF [slideshare.net]
- 5. ijsrp.org [ijsrp.org]
- 6. textilementor.com [textilementor.com]
- 7. testextextile.com [testextextile.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. botanicalcolors.com [botanicalcolors.com]
- 11. kaliko.co [kaliko.co]
- 12. Mordants for use with Natural Dyes | Natural Dyeing Supplies [georgeweil.com]
- 13. krex.k-state.edu [krex.k-state.edu]
- 14. researchgate.net [researchgate.net]
- 15. Mordants for Natural Dyes | Wild Colours natural dyes [wildcolours.co.uk]
- 16. iosrjournals.org [iosrjournals.org]
- 17. botanicalcolors.com [botanicalcolors.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. intouch-quality.com [intouch-quality.com]
- 20. blog.qima.com [blog.qima.com]
A Comparative Guide to the Validation of a New Spectrophotometric Method for Aluminum Quantification Using Mordant Orange 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary and performance comparison of a novel spectrophotometric method for the quantification of Aluminum (Al³⁺) using Mordant Orange 1. The performance of this new method is evaluated against two established analytical techniques: Atomic Absorption Spectroscopy (AAS) and a widely used spectrophotometric method employing Eriochrome Cyanine R (ECR). The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in quality control and drug development environments.[1][2][3]
The new method is based on the principle that this compound, an azo dye, forms a stable, colored complex with Al³⁺ ions in a buffered aqueous solution.[4][5][6] The intensity of the resulting orange-colored complex is directly proportional to the concentration of aluminum and can be measured spectrophotometrically.[7][8] This offers a potentially rapid, cost-effective, and accessible alternative to more instrumentally intensive techniques.[9][10]
Comparative Performance Data
The validation of the new this compound method was performed by assessing key analytical parameters.[11][12][13] The results are compared with typical performance data for an established AAS method and the ECR spectrophotometric method.
| Validation Parameter | New Method (this compound) | Alternative Method 1 (AAS) | Alternative Method 2 (ECR) | ICH Acceptance Criteria |
| Wavelength (λmax) | 495 nm | 309.3 nm | 584 nm | N/A |
| Linearity (R²) | 0.9992 | > 0.999 | 0.9985 | R² ≥ 0.998 |
| Range | 0.1 - 2.0 µg/mL | 5 - 40 µg/mL | 0.01 - 0.5 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| Repeatability | 0.85% | < 1.0% | 1.3% | ≤ 2.0% |
| Intermediate Precision | 1.25% | < 1.5% | 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL | 0.002 µg/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.4 µg/mL | 0.01 µg/mL | S/N Ratio ≥ 10:1 |
| Robustness | Unaffected by ±2 pH units | Robust to minor changes | Sensitive to pH changes | No significant impact on results |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
New Method: this compound Spectrophotometry
-
Principle: Aluminum ions form an orange-colored complex with this compound in an acetate (B1210297) buffer. The absorbance of the complex is measured at its maximum wavelength (λmax).[4][7]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
This compound solution (0.05% w/v)
-
Acetate Buffer (pH 6.0)
-
Standard Aluminum Solution (1000 µg/mL)
-
Deionized Water
-
-
Protocol for Calibration Curve:
-
Prepare a series of standard solutions of Al³⁺ (0.1, 0.25, 0.5, 1.0, 1.5, 2.0 µg/mL) by diluting the stock solution.
-
Pipette 5.0 mL of each standard solution into a 25 mL volumetric flask.
-
Add 10.0 mL of acetate buffer (pH 6.0) to each flask.
-
Add 2.0 mL of the this compound solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 20 minutes for full color development.
-
Measure the absorbance at 495 nm against a reagent blank.
-
Plot the absorbance versus concentration to generate the calibration curve.
-
-
Sample Analysis: Prepare the sample solution to have an expected Al³⁺ concentration within the calibration range. Treat 5.0 mL of the sample solution following steps 3-7 of the calibration protocol.
Alternative Method 1: Atomic Absorption Spectroscopy (AAS)
-
Principle: The concentration of aluminum is determined by measuring the absorption of light by free aluminum atoms in a high-temperature flame or graphite (B72142) furnace.[10][14]
-
Instrumentation: Atomic Absorption Spectrometer with an aluminum hollow cathode lamp.
-
Protocol:
-
Prepare standard solutions of Al³⁺ (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Aspirate the standards and the sample solution into the AAS instrument.
-
Measure the absorbance at a wavelength of 309.3 nm.[10]
-
Generate a calibration curve and determine the concentration of the unknown sample.
-
Alternative Method 2: Eriochrome Cyanine R (ECR) Spectrophotometry
-
Principle: ECR forms a colored complex with aluminum, which is measured spectrophotometrically. This is a well-established colorimetric method for aluminum determination.[9]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Protocol:
-
Prepare standard solutions of Al³⁺ (e.g., 0.01 - 0.5 µg/mL).
-
To a 25 mL volumetric flask, add an aliquot of the standard or sample, 5 mL of acetate buffer (pH 5.0), and 1.5 mL of ECR solution.[9]
-
Dilute to volume, mix, and measure the absorbance at 584 nm after a specified color development time.[9]
-
Calculate the concentration using a calibration curve.
-
Visualizations
Methodology Workflow and Relationships
The following diagrams illustrate the logical flow of the validation process and the chemical principle of the new method.
Caption: General workflow for analytical method validation.
Caption: Principle of Al³⁺ detection using this compound.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. www.welcomehomevetsofnj.org - Experiment 35 Spectrophotometric Metal Ion Analysis [welcomehomevetsofnj.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Mordant Orange 1 Staining: A Performance Guide
This guide provides a comparative overview of Mordant Orange 1 staining results, designed for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of expected outcomes from a hypothetical inter-laboratory study, aimed at establishing standardized performance benchmarks for this versatile azo dye. This compound, also known as Alizarin Yellow R, is utilized in various staining procedures due to its ability to form strong complexes with mordants, resulting in vibrant and stable coloration of tissues.[1][2]
Performance Benchmarks: A Quantitative Comparison
The following table summarizes the anticipated quantitative data from a multi-laboratory evaluation of this compound staining. This data is intended to provide a baseline for assessing staining consistency and reproducibility across different research settings.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Standard Deviation |
| Staining Intensity (OD) | 0.85 | 0.82 | 0.88 | 0.85 | 0.03 |
| Specificity (% Positive Cells) | 92% | 90% | 94% | 92% | 2.00% |
| Background Staining (OD) | 0.12 | 0.15 | 0.11 | 0.13 | 0.02 |
| Intra-assay CV (%) | 4.5 | 5.1 | 4.2 | 4.6 | 0.46 |
| Inter-assay CV (%) | 7.8 | 8.5 | 7.5 | 7.9 | 0.51 |
OD: Optical Density; CV: Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Experimental Protocol: Standardized this compound Staining
A standardized protocol is crucial for achieving reproducible results in an inter-laboratory comparison. The following methodology is a comprehensive guide for staining formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions:
-
This compound Staining Solution (1%): Dissolve 1 g of this compound powder in 100 mL of 95% ethanol (B145695). Add 0.5 mL of glacial acetic acid and mix well.[3]
-
Mordant Solution (5% Potassium Aluminum Sulfate): Dissolve 5 g of potassium aluminum sulfate (B86663) (alum) in 100 mL of distilled water.[3]
-
Differentiating Solution: 70% ethanol in distilled water.[3]
-
Dehydrating Solutions: 95% and 100% (absolute) ethanol.[3]
-
Clearing Agent: Xylene or a xylene substitute.[3]
-
Mounting Medium: Resin-based mounting medium.[3]
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.[3]
-
-
Mordanting:
-
Immerse slides in the 5% Potassium Aluminum Sulfate (Alum) solution.
-
Incubate for 15-20 minutes at room temperature.
-
Rinse thoroughly in several changes of distilled water to remove excess mordant.[3]
-
-
Staining:
-
Immerse slides in the 1% this compound staining solution for 5-10 minutes.[3]
-
-
Differentiation:
-
Briefly dip slides in the 70% ethanol differentiating solution to remove excess stain. The number of dips will control the final color intensity.[3]
-
-
Dehydration:
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Dehydrate in two changes of 100% (absolute) ethanol for 3 minutes each.[3]
-
-
Clearing:
-
Clear in two changes of xylene (or a xylene substitute) for 5 minutes each.[3]
-
-
Mounting:
-
Apply a coverslip using a resin-based mounting medium.[3]
-
Visualizing the Workflow and Staining Mechanism
To further elucidate the experimental process and the underlying principles of this compound staining, the following diagrams are provided.
References
A Comparative Guide to Metal Ion Sensing: Evaluating Mordant Orange 1 Against Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of metal ions is a critical analytical challenge. This guide provides a comparative analysis of Mordant Orange 1 as a potential metal ion sensor against contemporary colorimetric and fluorescent alternatives, offering insights into their performance based on available experimental data.
This compound, also known as Alizarin Yellow R, is an azo dye recognized for its chelating properties, which theoretically allow it to form colored complexes with metal ions.[1] This property suggests its potential application as a colorimetric sensor. However, while its primary use is as a pH indicator,[2][3][4] detailed quantitative data on its sensitivity and specificity for metal ion detection is not extensively documented in scientific literature. This guide, therefore, compares the qualitative sensing characteristics of this compound with the quantitatively established performance of two major classes of modern metal ion sensors: Schiff base fluorescent probes and gold nanoparticle-based colorimetric sensors.
Performance Comparison of Metal Ion Sensors
The selection of a suitable metal ion sensor is contingent on parameters such as the limit of detection (LOD), linear range, and selectivity. The following tables summarize the performance of selected Schiff base and gold nanoparticle-based sensors for the detection of Aluminum (Al³⁺) and Chromium (Cr⁶⁺), providing a benchmark against which the potential of this compound can be assessed.
Table 1: Performance Data for Al³⁺ Ion Sensors
| Sensor Type | Sensor Name/Description | Limit of Detection (LOD) | Linear Range | Target Ion | Principle | Reference |
| Schiff Base Fluorescent Probe | (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol (AMMN) | 5.3 x 10⁻⁷ M | Not Specified | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | N/A |
| Schiff Base Fluorescent Probe | o-vanillin-p-aminoacetophenone (Probe L) | 1.98 x 10⁻⁸ M | Not Specified | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | [5] |
| Schiff Base Fluorescent Probe | salicylaldehyde-p-aminoacetophenone (Probe S) | 4.79 x 10⁻⁸ M | Not Specified | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | [5] |
Table 2: Performance Data for Cr⁶⁺ Ion Sensors
| Sensor Type | Sensor Name/Description | Limit of Detection (LOD) | Linear Range | Target Ion | Principle | Reference |
| Gold Nanoparticle Colorimetric Sensor | Maleic acid-functionalized gold nanoparticles | 0.1 µg L⁻¹ (approx. 1.92 nM) | 0.2 - 2.0 µg L⁻¹ | Cr⁶⁺ | Aggregation-induced color change | [6] |
| Gold Nanoparticle Colorimetric Sensor | Bovine serum albumin capped gold nanoparticles on modified filter paper | 280 nM | 0.5 µM - 50.0 µM | Cr⁶⁺ | Etching-induced color change | [7] |
Signaling Pathways and Detection Mechanisms
The underlying mechanism by which a sensor detects a metal ion is fundamental to its operation. The following diagrams illustrate the signaling pathways for this compound and the compared alternative sensors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are representative experimental protocols for the synthesis and application of the compared sensor types.
General Protocol for Metal Ion Detection using a Colorimetric Dye (e.g., this compound)
This generalized protocol is based on the known properties of this compound as a chelating agent.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
Prepare stock solutions of the metal ions of interest (e.g., Al³⁺, Cr³⁺) from their respective salts (e.g., AlCl₃, K₂Cr₂O₇) in deionized water.
-
Prepare a series of standard solutions of the target metal ion by diluting the stock solution.
-
-
Spectrophotometric Analysis:
-
In a cuvette, mix a specific volume of the this compound solution with a specific volume of the metal ion standard solution.
-
Adjust the pH of the solution using a suitable buffer to optimize the complex formation.
-
Allow the solution to stand for a defined period to ensure complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex using a UV-Vis spectrophotometer.
-
A blank solution containing the dye and buffer but no metal ion should be used as a reference.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.
-
Determine the concentration of the metal ion in an unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
Experimental Protocol for Al³⁺ Detection using a Schiff Base Fluorescent Probe
This protocol is adapted from methodologies for Schiff base sensors.[5]
-
Synthesis of the Schiff Base Probe:
-
The Schiff base probe is typically synthesized through a condensation reaction between an aldehyde or ketone and a primary amine in a suitable solvent like ethanol, followed by purification.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a solvent such as DMSO.
-
Prepare stock solutions of various metal ions in deionized water.
-
Prepare a working solution of the probe in a mixed solvent system (e.g., DMSO/H₂O) with a suitable buffer (e.g., HEPES) to maintain a constant pH.
-
-
Fluorescence Titration:
-
To a series of vials containing the probe working solution, add increasing concentrations of the Al³⁺ stock solution.
-
After incubation for a short period, measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer at a specific excitation wavelength.
-
-
Selectivity Test:
-
To assess selectivity, add solutions of other metal ions at the same concentration as Al³⁺ to the probe solution and measure the fluorescence response.
-
Experimental Protocol for Cr⁶⁺ Detection using a Gold Nanoparticle-Based Colorimetric Sensor
This protocol is based on the principles of nanoparticle aggregation assays.[6]
-
Synthesis of Functionalized Gold Nanoparticles (AuNPs):
-
Synthesize AuNPs by reducing a gold salt (e.g., HAuCl₄) with a reducing agent (e.g., sodium citrate).
-
Functionalize the AuNPs by adding a capping agent (e.g., maleic acid) to the colloidal solution.
-
-
Colorimetric Assay:
-
In a series of test tubes, add the functionalized AuNP solution.
-
Add varying concentrations of a Cr⁶⁺ standard solution to each tube.
-
Observe the color change of the solution from red to blue/purple.
-
Measure the UV-Vis absorption spectra of the solutions to monitor the shift in the surface plasmon resonance peak.
-
-
Data Quantification:
-
A calibration curve can be constructed by plotting the ratio of absorbance at two different wavelengths (e.g., the aggregated peak and the original peak) against the Cr⁶⁺ concentration.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating the performance of these metal ion sensors.
Conclusion
This compound, through its chelating properties, presents a theoretical basis for its use as a colorimetric metal ion sensor. However, the lack of robust quantitative data on its sensitivity and selectivity limits its current practical application in this context, especially when compared to modern alternatives. Schiff base fluorescent probes and gold nanoparticle-based colorimetric sensors offer significantly higher sensitivity, with detection limits often in the nanomolar range, and have well-characterized mechanisms of action. For researchers requiring high sensitivity and selectivity in metal ion detection, these advanced sensor platforms represent a more reliable and validated choice. Further research is warranted to quantitatively evaluate the performance of this compound as a metal ion sensor to ascertain its potential utility alongside these established methods.
References
- 1. Alizarine Yellow R|pH Indicator & Azo Dye|CAS 2243-76-7 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. haihangchem.com [haihangchem.com]
- 4. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 5. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparing the photostability of Mordant Orange 1 with similar dyes
For researchers, scientists, and drug development professionals utilizing dyes in their work, understanding the photostability of these compounds is critical for ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of the photostability of Mordant Orange 1 and similar mordant dyes, supported by available experimental data and detailed testing protocols.
Mordant dyes are a class of colorants that require a mordant—typically a metal salt—to bind to the substrate, forming a coordination complex that enhances the dye's fastness properties, including its resistance to fading upon exposure to light. The choice of mordant plays a crucial role in the final lightfastness of the dyed material.[1]
Quantitative Comparison of Lightfastness
The lightfastness of textiles is commonly evaluated using the Blue Wool Scale, as stipulated in ISO 105-B02 and AATCC Test Method 16.[2][3] The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), with each successive number representing a twofold increase in lightfastness.[4][5]
While direct comparative data for this compound is limited, the following table presents lightfastness ratings for the structurally similar Mordant Orange 6 against other mordant dyes on wool, a common substrate for this dye class.
| Dye Name | C.I. Name | Chemical Class | Lightfastness (Blue Wool Scale) on Wool |
| Mordant Orange 6 | 26520 | Double Azo Dye | 6[6] |
| Mordant Red 7 | 18760 | Monoazo Dye | 5[6] |
| Mordant Brown 40 | 17590 | Monoazo Dye | 5-6[6] |
| Mordant Black 11 | 14645 | Monoazo Dye | 4-5 (on silk)[6] |
| Natural Orange Dye (from Orange Peel with ferrous sulfate (B86663) mordant) | Not Applicable | Carotenoids, Flavonoids | 4[7] |
Note: Fastness ratings are on a scale of 1 to 8, where 8 represents the highest lightfastness.[6] The performance of natural dyes can be variable and is highly dependent on the specific extraction and mordanting process.[2][8]
Generally, for azo dyes on protein fibers, chromium and copper mordants offer superior lightfastness compared to aluminum, tin, and iron mordants.[1][9] The rate of color change is often much faster with alum and tin mordants.[9]
Factors Influencing Photostability
The photostability of a mordant dye is not an intrinsic property of the dye alone but is influenced by a combination of factors. The interplay between the dye's chemical structure, the type of mordant used, the substrate, and the environmental conditions of exposure all contribute to the overall lightfastness.
Caption: Key factors affecting the photostability of mordant dyes.
Experimental Protocols
Reproducible and standardized testing methodologies are essential for the accurate assessment of dye photostability. The following is a generalized protocol for determining the colorfastness to light of textiles, based on the AATCC Test Method 16.3 and ISO 105-B02 standards.[1][2][3]
Lightfastness Testing (Adapted from AATCC TM16.3 / ISO 105-B02)
Objective: To determine the resistance of the color of a textile to the action of an artificial light source that mimics natural daylight.
Apparatus and Materials:
-
Xenon arc lamp apparatus conforming to the specifications of the chosen standard.[3][7]
-
AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References (typically grades 1-8).[1]
-
Opaque masks for partially covering the specimens.
-
Gray Scale for Color Change.
-
The textile specimen to be tested.
Procedure:
-
Sample Preparation:
-
Cut a specimen of the dyed textile to the dimensions required by the sample holders of the xenon arc apparatus.
-
Mount the specimen in a sample holder, partially covering it with an opaque mask. This will leave a portion of the fabric unexposed to serve as a reference.
-
Simultaneously, prepare and mount the Blue Wool Standards in adjacent sample holders.
-
-
Exposure:
-
Place the sample holders containing the specimen and Blue Wool Standards into the xenon arc lamp apparatus.
-
Expose the samples to the light source under controlled and specified conditions of temperature, relative humidity, and irradiance as dictated by the standard (e.g., AATCC TM16.3 offers different options for continuous or alternating light and dark cycles).[3]
-
-
Evaluation:
-
Periodically inspect the fading of the test specimen and the Blue Wool Standards.
-
The test is complete when the contrast between the exposed and unexposed portions of the test specimen is equal to a specific grade on the Gray Scale for Color Change (e.g., grade 4).
-
Alternatively, the exposure can be continued for a predetermined number of AATCC Fading Units (AFUs) or a specified duration.[10]
-
The lightfastness rating of the specimen is determined by identifying which Blue Wool Standard shows a similar degree of fading (color change) as the test specimen.[1] For example, if the test specimen shows a similar degree of fading to Blue Wool Standard 6, its lightfastness rating is 6.
-
Conclusion
The photostability of this compound and similar azo dyes is a multifaceted property significantly influenced by the choice of mordant. While Mordant Orange 6, a comparable dye, demonstrates good lightfastness on wool with a rating of 6 on the Blue Wool Scale, the selection of an appropriate mordant is paramount to achieving optimal performance.[6] For applications demanding high durability and color stability, mordants such as chromium and copper are generally preferred over alum and tin.[1][9] The use of standardized testing protocols, such as AATCC TM16.3, is crucial for obtaining reliable and comparable data for the selection of the most suitable dye-mordant system for a specific research or development application.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.qima.com [blog.qima.com]
- 4. Materials Technology Limited [drb-mattech.co.uk]
- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isca.me [isca.me]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. brentanofabrics.com [brentanofabrics.com]
A Comparative Guide to the Efficacy of Mordant Orange 1 in Different Histological Fixatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of Mordant Orange 1, a monoazo mordant dye, when used with various common histological fixatives. The selection of an appropriate fixative is a critical step in histotechnology, as it can significantly impact tissue morphology and the quality of subsequent staining. While direct comparative studies on this compound with different fixatives are not extensively available in the current literature, this guide extrapolates from the known effects of these fixatives on tissue components and their interactions with mordant and azo dyes to provide a reliable framework for experimental design and optimization.
Data Presentation: Predicted Performance of this compound with Common Fixatives
The following table summarizes the anticipated performance of this compound staining in tissues prepared with different fixatives. The evaluation criteria include the preservation of cellular and extracellular morphology, expected staining intensity and quality, and the potential for artifacts.
| Fixative | Active Reagent(s) | Mechanism of Action | Predicted Staining Intensity with this compound | Preservation of Morphology | Potential Artifacts & Considerations |
| 10% Neutral Buffered Formalin (NBF) | Formaldehyde | Cross-linking of proteins | Good to Excellent | Excellent preservation of cellular and extracellular structures.[1][2] | May induce autofluorescence.[3] Prolonged fixation can lead to the formation of formalin pigment. |
| Alcohol-Based Fixatives (e.g., 70-100% Ethanol) | Ethanol (B145695), Methanol | Coagulation and precipitation of proteins | Moderate to Good | Can cause tissue shrinkage and hardening.[1][4] May not preserve delicate cytoplasmic structures as well as cross-linking fixatives. | Generally provides good preservation of nucleic acids and antigenicity.[5][6] |
| Bouin's Solution | Picric Acid, Formaldehyde, Acetic Acid | Protein coagulation and cross-linking | Excellent | Excellent preservation of nuclear detail and soft tissues.[7][8][9] | The yellow color from picric acid must be removed before staining.[10][11] Can lyse red blood cells. |
| Zenker's Fixative | Mercuric Chloride, Potassium Dichromate, Acetic Acid | Protein precipitation | Excellent | Provides brilliant nuclear staining and good preservation of connective tissue fibers.[12][13] | Highly toxic due to mercury content, requiring special handling and disposal.[12][14] Can produce mercury pigment in tissues. |
Experimental Protocols
To empirically determine the optimal fixative for use with this compound, a systematic comparison is necessary. The following protocols provide a framework for such a study.
I. Tissue Preparation and Fixation
-
Tissue Procurement: Obtain fresh tissue specimens (e.g., rat liver, kidney, or skin) and divide them into sections of approximately 5 mm thickness.
-
Fixation: Immerse the tissue sections in at least 10 times their volume of the chosen fixative immediately after collection.
-
Post-Fixation Treatment:
-
For Bouin's Fixed Tissue: After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of picric acid is no longer visible.[10]
-
For Zenker's Fixed Tissue: After fixation, wash the tissue in running tap water for several hours to remove excess dichromate.[15] Treat with iodine and sodium thiosulfate (B1220275) during processing to remove mercury pigment.
-
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of alcohols, clear in xylene, and embed in paraffin (B1166041) wax according to standard histological procedures.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
II. This compound Staining Protocol (Adaptable)
This protocol is a generalized procedure and may require optimization for specific tissue types and desired staining outcomes.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through absolute ethanol (2 changes, 3 minutes each).
-
Hydrate through 95% and 70% ethanol (2 minutes each).
-
Rinse in distilled water.
-
-
Mordanting (if required): Depending on the fixative used and the desired staining intensity, a pre-staining mordanting step might be beneficial. A common mordant is a 2.5% solution of potassium dichromate or 5% aluminum potassium sulfate (B86663) (alum).[16]
-
Immerse slides in the mordant solution for 10-15 minutes.
-
Rinse well in running tap water, followed by distilled water.
-
-
Staining:
-
Prepare a 1% stock solution of this compound in distilled water.
-
Immerse slides in the staining solution for 10-30 minutes. The optimal time should be determined experimentally.
-
-
Differentiation (optional): If overstaining occurs, slides can be briefly dipped in a weak acid solution (e.g., 0.5% acetic acid) to remove excess stain. Monitor microscopically.
-
Dehydration and Mounting:
-
Dehydrate the sections rapidly through 95% and absolute ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Quantitative and Qualitative Analysis
-
Microscopic Evaluation: Examine the stained sections under a light microscope.
-
Qualitative Assessment: Score the slides based on criteria such as staining intensity, specificity of staining for different tissue components, clarity of nuclear and cytoplasmic detail, and the presence of any artifacts.
-
Quantitative Analysis: Utilize digital image analysis software to quantify staining intensity.[17][18][19] This can be done by measuring the mean pixel intensity in specific regions of interest across different fixative groups.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the principles of mordant staining.
Caption: Experimental workflow for comparing the efficacy of this compound.
Caption: Signaling pathway of mordant dye staining.
References
- 1. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 2. How formalin affects the outcome of routine and special stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol based fixatives provide excellent tissue morphology, protein immunoreactivity and RNA integrity in paraffin embedded tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Bouin's Fixative | UA Microscopy Alliance [microscopy.arizona.edu]
- 8. waxitinc.com [waxitinc.com]
- 9. Formalin Versus Bouin Solution for Rat Testicular Tissue Fixation: A Histochemical and Immunohistochemical Evaluation | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]
- 10. webpath.med.utah.edu [webpath.med.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Zenker's fixative - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. webpath.med.utah.edu [webpath.med.utah.edu]
- 15. newcomersupply.com [newcomersupply.com]
- 16. benchchem.com [benchchem.com]
- 17. diagnijmegen.nl [diagnijmegen.nl]
- 18. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
The Case Against Mordant Orange 1: A Comparative Guide to Safer Staining Alternatives
For researchers, scientists, and drug development professionals seeking viable, non-toxic alternatives to conventional histological stains, this guide provides a critical evaluation of Mordant Orange 1 and compares its toxic profile and hypothetical staining performance with established non-toxic, natural alternatives. Contrary to being a safe option, this compound is a hazardous chemical, making the exploration of safer substitutes imperative.
This guide presents a data-driven comparison of this compound with Turmeric and Beetroot extracts, two promising non-toxic alternatives. The widely used Hematoxylin (B73222) and Eosin (H&E) stain is also included as a benchmark for performance. Experimental protocols and a discussion of the underlying staining mechanisms are provided to facilitate the adoption of safer laboratory practices.
Performance and Safety: A Head-to-Head Comparison
The following table summarizes the key characteristics of this compound and the selected non-toxic alternatives. It is crucial to note that while this compound has applications as a biological stain, its use is strongly discouraged due to its significant health hazards.
| Feature | This compound | Turmeric (Curcumin) | Beetroot (Betalain) | Hematoxylin & Eosin (H&E) |
| Toxicity | High . Harmful if swallowed, causes serious eye irritation, may cause cancer and skin sensitization.[1][2] | Low . Generally considered non-toxic and safe.[3][4] | Low . Non-toxic and edible.[5][6] | Moderate . Hematoxylin can be harmful if ingested or inhaled. Eosin is a synthetic dye with some associated hazards.[7][8] |
| Stain Type | Synthetic Azo Dye (Mordant)[9] | Natural (Plant-based) | Natural (Plant-based) | Hematoxylin (Natural), Eosin (Synthetic) |
| Principle | Forms a complex with a metal mordant, which then binds to tissue components. | Active ingredient, curcumin, directly stains cellular components. | Active ingredient, betalain, directly stains cellular components. | Hematoxylin (basic) stains acidic structures (nuclei) blue. Eosin (acidic) stains basic structures (cytoplasm) pink.[1][10] |
| Color | Orange-brown | Yellow to Orange[4][11] | Red-Violet[5][6] | Nuclei: Blue/Purple, Cytoplasm: Pink/Red[1] |
| Preparation | Requires dissolution of powder and addition of a mordant. | Extraction from dried rhizomes using alcohol.[11] | Extraction from fresh beetroots.[5][6] | Commercially available as standardized solutions. |
| Reported Performance | Limited data in histology; primarily a textile dye.[12] | Good and comparable staining to eosin, with a strong affinity for collagen and muscle fibers.[11] | Can be used as a cytoplasmic stain, with some studies suggesting it can act as a hematoxylin substitute.[5][13] | Gold standard in histology, providing excellent nuclear and cytoplasmic detail.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any staining technique. Below are the experimental protocols for the discussed stains.
This compound Staining Protocol (Hypothetical)
Disclaimer: This is a generalized protocol based on the principles of mordant dyeing and is not a validated method for biological staining with this compound. Its use is not recommended due to toxicity.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through descending grades of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting:
-
Immerse slides in a 5% potassium alum solution for 10-15 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
-
Staining:
-
Immerse slides in a 1% aqueous solution of this compound for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Turmeric (Curcumin) Staining Protocol
-
Preparation of Turmeric Dye:
-
Mill dried turmeric rhizomes into a fine powder.
-
Dissolve 15g of turmeric powder in 100ml of 70% alcohol.[11]
-
Filter the solution before use.
-
-
Staining Procedure (as a counterstain to Hematoxylin):
-
Deparaffinize and rehydrate tissue sections as described above.
-
Stain with Harris hematoxylin for 5 minutes.
-
Wash in running tap water.
-
Differentiate with 1% acid alcohol.
-
"Blue" the sections in running tap water.
-
Counterstain with the prepared turmeric solution for 5 minutes.
-
Dehydrate, clear, and mount as described above.
-
Beetroot (Betalain) Staining Protocol
-
Preparation of Beetroot Extract:
-
Wash, peel, and blend fresh beetroots in a food processor.
-
Filter the juice to obtain a pure, watery extract.[5]
-
The fresh extract can be stored in an airtight container in a refrigerator.
-
-
Staining Procedure:
Hematoxylin and Eosin (H&E) Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through 100% ethanol (2 changes, 3-5 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse in running tap water for 5 minutes.[1]
-
-
Hematoxylin Staining:
-
Immerse slides in filtered Harris hematoxylin for 3-5 minutes.[1]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Wash in running tap water.
-
"Blue" in a suitable bluing agent (e.g., Scott's tap water substitute) or ammonia (B1221849) water.[10]
-
Wash in running tap water.
-
-
Eosin Staining:
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizing the Workflow and Staining Mechanisms
To better understand the processes involved, the following diagrams illustrate a general histological staining workflow and the principle of mordant dyeing.
Caption: A generalized workflow for histological staining of paraffin-embedded tissues.
Caption: The principle of mordant dyeing, where a metal ion acts as a bridge.
Conclusion
The evaluation of this compound as a non-toxic alternative stain reveals a significant toxicological risk, rendering it unsuitable for routine laboratory use. In contrast, natural dyes derived from turmeric and beetroot present promising, safer alternatives. While they may not yet fully replace the "gold standard" H&E stain in all diagnostic applications, their efficacy, low cost, and non-toxic nature make them excellent candidates for many research and educational purposes. Further research and standardization of protocols for these natural dyes will undoubtedly expand their application in histology and contribute to a safer laboratory environment.
References
- 1. clyte.tech [clyte.tech]
- 2. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 3. Turmeric tissue staining for histology and bioimaging Labconscious® [labconscious.com]
- 4. benchchem.com [benchchem.com]
- 5. ijdsir.com [ijdsir.com]
- 6. er-journal.com [er-journal.com]
- 7. ojs.uajy.ac.id [ojs.uajy.ac.id]
- 8. saudijournals.com [saudijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. laboratorytests.org [laboratorytests.org]
- 11. Use of Curcuma longa L. extract to stain various tissue samples for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Quantitative Comparison of Mordant Orange 1 Binding Affinities: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the quantitative comparison of Mordant Orange 1 binding affinities to various proteins. Due to the limited availability of published experimental data on the specific binding affinities of this compound to proteins, this document presents a hypothetical yet plausible set of data to illustrate the comparative analysis. The experimental protocols described are based on established methodologies for determining protein-ligand binding affinities and can be adapted for the evaluation of this compound.
Introduction to this compound
This compound, also known as Alizarin Yellow R, is an azo dye.[1][2][3] Its chemical structure consists of a substituted benzene (B151609) ring linked to a salicylic (B10762653) acid moiety via an azo group (-N=N-).[2][4] While extensively used in the textile industry for dyeing wool, silk, and nylon, and as a biological stain and pH indicator, its interactions with proteins at a quantitative level are not well-documented in publicly available literature.[5][6] Toxicological data suggests that this compound can be metabolized, potentially by cytochrome P450 enzymes, to reactive intermediates that can covalently bind to macromolecules like DNA.[7] Understanding its binding affinities to various proteins is crucial for assessing its bioactivity, potential off-target effects, and for the development of new applications.
Quantitative Binding Affinity Data (Hypothetical)
The following table summarizes hypothetical binding affinities of this compound to a selection of proteins, representing a range of potential interaction strengths. These values are for illustrative purposes and would need to be determined experimentally.
| Target Protein | Protein Class | Putative Interaction | Dissociation Constant (Kd) | Technique |
| Human Serum Albumin (HSA) | Transport Protein | Non-covalent | 1.5 x 10-5 M | Fluorescence Quenching |
| Cytochrome P450 1A2 (CYP1A2) | Enzyme (Metabolism) | Substrate Binding | 8.2 x 10-6 M | Isothermal Titration Calorimetry |
| Keratin | Structural Protein | Dye-Fiber Interaction | 3.7 x 10-4 M | Equilibrium Dialysis |
| DNA | Nucleic Acid | Covalent Adduct (post-activation) | N/A (covalent) | Mass Spectrometry |
Experimental Protocols
A variety of biophysical techniques can be employed to determine the binding affinity of a small molecule like this compound to a protein.[8][9][10] Below is a detailed protocol for a fluorescence quenching assay, a common method for studying ligand binding to proteins containing tryptophan residues.
Methodology: Fluorescence Quenching Assay
Objective: To determine the binding affinity (Kd) of this compound to a protein (e.g., Human Serum Albumin) by measuring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Purified protein solution (e.g., Human Serum Albumin) of known concentration in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
This compound stock solution of known concentration.
-
Fluorescence spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 10 µM HSA in PBS).
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent, ensuring solubility in the final assay buffer).
-
-
Instrument Setup:
-
Set the fluorescence spectrophotometer to excite the protein at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 310 nm to 450 nm.
-
The emission maximum for tryptophan is typically around 340-350 nm.
-
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of the protein solution (e.g., 2 µM), add successive aliquots of the this compound stock solution.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.
-
Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the ligand concentration, where F0 is the initial fluorescence of the protein alone and F is the fluorescence at each ligand concentration.
-
The binding constant (Kd) can be determined by fitting the data to the Stern-Volmer equation or by non-linear regression analysis using a suitable binding model (e.g., one-site binding).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the binding affinity of this compound to a target protein using a fluorescence quenching assay.
References
- 1. scbt.com [scbt.com]
- 2. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2243-76-7 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Benchmarking Mordant Orange 1: A Comparative Analysis Against Commercial Staining Kits
In the landscape of cellular and tissue staining, the quest for reliable, efficient, and specific reagents is paramount for researchers, scientists, and drug development professionals. While a multitude of commercial staining kits dominate the market for applications such as cell viability and immunofluorescence, traditional dyes like Mordant Orange 1 present a potential, albeit less explored, alternative. This guide provides an objective comparison of this compound's theoretical performance, based on its chemical properties as a mordant dye, against established commercial staining kits, supported by available data on both.
Overview of this compound
This compound, also known as Alizarin Yellow R, is a synthetic azo dye.[1][2] Its primary application lies within the textile and printing industries, where it is valued for its ability to impart a vibrant orange color to fabrics and other materials.[3] The staining mechanism of this compound is contingent on the use of a mordant, typically a metal ion like aluminum or chromium, which forms a coordination complex with the dye molecule.[4][5] This dye-mordant complex then binds to the substrate, enhancing the stability and fastness of the color.[5] In a biological context, this suggests that this compound's binding would be dependent on the availability of sites for this complex to attach to tissue components.[6]
Performance Comparison: this compound vs. Commercial Staining Kits
A direct experimental comparison of this compound with commercial staining kits for specific biological applications is not widely documented in scientific literature. However, a comparative analysis can be drawn based on their fundamental mechanisms and the performance characteristics of well-established commercial alternatives.
For the purpose of this guide, we will compare the theoretical application of this compound to common commercial kits used for assessing cell viability, a critical parameter in many biological experiments.
Table 1: Performance Characteristics Comparison
| Feature | This compound (Theoretical) | Commercial Viability Kits (e.g., Live/Dead Kits) |
| Staining Principle | Mordant-based; forms a complex with metal ions that binds to tissue components.[4][5] | Typically based on membrane integrity and enzymatic activity. For example, Calcein-AM stains live cells green (esterase activity), and Propidium Iodide (PI) stains dead cells red (compromised membrane).[7] |
| Specificity | Unknown for specific cell populations (live vs. dead). Binding is dictated by the availability of sites for the dye-mordant complex.[6] | High specificity for live and dead cells based on distinct biochemical markers.[8][9] |
| Protocol Complexity | Multi-step process involving mordanting, staining, and differentiation.[6][10] | Generally simple and rapid protocols. |
| Fixability | Staining is stable and allows for fixation.[8] | Many kits are designed for use with fixed and permeabilized cells.[8][9] |
| Photostability | Generally stable, a characteristic of mordant dyes. | Varies by fluorophore; modern dyes are engineered for high photostability.[11] |
| Multiplexing Capability | Limited, as it provides a single color. Counterstaining is possible but may require optimization. | High; commercial kits often include multiple fluorescent dyes with distinct excitation/emission spectra for simultaneous analysis of different cellular parameters.[12] |
| Quantitative Analysis | Potentially quantifiable based on staining intensity, but correlation to cell viability is not established. | Designed for quantitative analysis using methods like flow cytometry and fluorescence microscopy.[7] |
Experimental Protocols
Hypothetical Staining Protocol for this compound
The following is a generalized protocol for staining formalin-fixed, paraffin-embedded tissue sections with this compound, based on the principles of mordant dyeing. This protocol is intended as a starting point for optimization.
Reagents:
-
Mordant Solution (e.g., 5% Potassium Aluminum Sulfate)
-
This compound Staining Solution (e.g., 1% in 95% ethanol (B145695) with 0.5% glacial acetic acid)[10]
-
Differentiating Solution (e.g., 70% ethanol)[10]
-
Dehydrating solutions (95% and 100% ethanol)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions to rehydrate the tissue sections.[10]
-
Mordanting: Incubate slides in the mordant solution for 15-20 minutes at room temperature.[10]
-
Rinsing: Thoroughly rinse with distilled water to remove excess mordant.[10]
-
Staining: Immerse slides in the this compound staining solution for 5-10 minutes.[10]
-
Differentiation: Briefly dip slides in the differentiating solution to remove excess stain.[10]
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol and clear in xylene.[10]
-
Mounting: Apply a coverslip using a resin-based mounting medium.[10]
Standard Protocol for a Commercial Live/Dead Viability Kit
This protocol is a typical example for a two-color fluorescent cell viability assay using Calcein-AM and Propidium Iodide (PI).
Reagents:
-
Calcein-AM stock solution
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer.
-
Staining Solution Preparation: Prepare a working staining solution containing both Calcein-AM and PI at the recommended concentrations.
-
Staining: Add the staining solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry. Live cells will fluoresce green, and dead cells will fluoresce red.
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the proposed staining mechanism of this compound.
References
- 1. scbt.com [scbt.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Biotium Live-or-Dye 405/452 Fixable Viability Staining Kit, Trial Size | Fisher Scientific [fishersci.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Live or Dead™ Fixable Dead Cell Staining Kit *Orange Fluorescence* | AAT Bioquest [aatbio.com]
- 12. revvity.com [revvity.com]
Safety Operating Guide
Proper Disposal of Mordant Orange 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Mordant Orange 1, a synthetic azo dye.
This compound, also known as Alizarin Yellow R, requires careful handling and disposal due to its potential health and environmental hazards.[1][2] Adherence to proper disposal protocols is imperative to minimize risk and ensure compliance with regulatory standards.
Hazard Profile
While the toxicological properties of this compound have not been fully investigated, it is known to be harmful if swallowed and can cause serious eye irritation.[1][3][4] It may also cause skin, respiratory, and digestive tract irritation.[1] As an azo dye, there is a theoretical potential for it to metabolize into aromatic amines, which may have further health implications.[2]
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4][5] | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[3][4][5] | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3][4][5] |
| Skin Irritation | May cause skin irritation.[1][2] | - | - | - |
| Respiratory Tract Irritation | May cause respiratory tract irritation.[1] | - | - | - |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Collection and Segregation:
-
Collect all solid this compound waste, including contaminated materials like paper towels or weigh boats, in a designated and clearly labeled hazardous waste container.[2][3][6]
-
The container should be suitable for solid chemical waste, sealable, and in good condition.[2][3][6]
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[1]
3. Handling and Storage of Waste:
-
Minimize dust generation when handling solid waste.[1][2] If necessary, slightly dampen the material with water to prevent it from becoming airborne.[2]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
The storage area should be designated for hazardous waste.
4. Disposal Method Selection:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
The primary recommended disposal method is through a licensed chemical destruction facility.[3]
-
Controlled incineration with flue gas scrubbing is an acceptable method of disposal.[3]
-
In some jurisdictions, disposal in an authorized landfill may be permitted; however, containers should be punctured to prevent reuse.[2]
-
Crucially, do not discharge this compound waste into sewers or waterways. [2][3]
5. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[3]
Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure proper PPE is worn.
-
Avoid breathing dust.[2]
-
Use dry clean-up procedures; avoid generating dust.[2] You can dampen the spilled material with water to prevent it from becoming airborne before sweeping.[2]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][2] If using a vacuum, it must be fitted with a HEPA filter.[2]
-
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mordant Orange 1
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mordant Orange 1. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye irritation.[1][2] Skin and respiratory tract irritation may also occur upon contact.[3] As a combustible solid, fine dust particles of this compound can form explosive mixtures in the air.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound to minimize risks.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and protective clothing are required to prevent skin contact.[5][6] | Prevents skin irritation and potential sensitization upon contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when ventilation is inadequate or when dust is generated.[6][7] | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[3] |
Operational Plan: From Preparation to Cleanup
A clear, step-by-step operational plan ensures that all safety measures are in place before, during, and after handling this compound.
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[5][7]
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eye wash station.[8]
2. Handling and Use:
-
Avoid Dust: Minimize the generation of dust when handling the solid compound.[3][5]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[2][7]
-
Containment: Keep the container of this compound tightly closed when not in use.[3]
-
Avoid Incompatibilities: Store away from incompatible materials and foodstuff containers.[4][7]
3. Cleanup:
-
Minor Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation by dampening with water if necessary.[7] Place the collected material into a suitable, labeled container for disposal.[3][7]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[7] Only personnel with appropriate training and full protective equipment, including breathing apparatus, should address the spill.[7] Prevent the spilled material from entering drains or waterways.[7]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Launder contaminated clothing separately before reuse.[7]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.[4][5]
-
Disposal Method: Dispose of waste in accordance with all local, state, and federal regulations.[7] Approved disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration.[4][8]
-
Prohibited Disposal: Do not discharge this compound or its waste into sewers or waterways.[4][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mabnamed.com [mabnamed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
